2'-O-MOE-U
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-38-36(55-40(39(38)52-27-26-49-5)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOKLUONKGURQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53N4O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of 2'-O-Methoxyethyl-Uridine (2'-O-MOE-U) in Antisense Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of antisense oligonucleotides (ASOs) has marked a new era in therapeutic intervention, allowing for the targeted modulation of gene expression. Central to the success of many ASO drugs is the incorporation of chemical modifications that enhance their efficacy and safety profiles. Among the most significant of these is the 2'-O-methoxyethyl (2'-O-MOE) modification, particularly of uridine (B1682114) (U) and other nucleosides. This in-depth technical guide elucidates the core mechanism of action of 2'-O-MOE-U in ASOs, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The Fundamental Role of 2'-O-MOE Modification
The 2'-O-MOE modification is a second-generation antisense technology that addresses the limitations of earlier ASO chemistries.[1][2] By attaching a methoxyethyl group to the 2' position of the ribose sugar, this modification confers several advantageous properties to the ASO, fundamentally altering its interaction with target RNA and cellular machinery.[2][3]
Enhanced Binding Affinity and Specificity
The 2'-O-MOE modification pre-organizes the sugar moiety into a C3'-endo pucker conformation, which is characteristic of A-form RNA duplexes.[1] This conformational rigidity enhances the binding affinity of the ASO for its complementary RNA target.[1] The increase in thermodynamic stability is reflected in a higher melting temperature (Tm) of the ASO:RNA duplex.[1][4][5] Notably, 2'-O-MOE modified oligonucleotides have demonstrated an increased ability to discriminate against mismatched sequences, thereby enhancing target specificity and reducing off-target effects.[1]
Superior Nuclease Resistance
A critical hurdle for therapeutic oligonucleotides is their rapid degradation by cellular nucleases. The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from nuclease attack.[6] This modification significantly increases the half-life of the ASO in biological fluids and tissues, leading to a prolonged duration of action.[4][5]
Mechanisms of Action
2'-O-MOE-modified ASOs can elicit their therapeutic effects through two primary mechanisms: RNase H-mediated degradation of the target RNA and steric hindrance of RNA processing or function.
RNase H-Mediated Degradation: The "Gapmer" Strategy
ASOs composed entirely of 2'-O-MOE modifications do not support the activity of RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA heteroduplex.[2] To harness the potent gene-silencing activity of RNase H, a "gapmer" design is employed.[2] In this chimeric structure, a central "gap" of unmodified DNA nucleotides is flanked by "wings" of 2'-O-MOE-modified nucleotides.[7]
When a gapmer ASO binds to its target mRNA, the central DNA:RNA hybrid region serves as a substrate for RNase H1.[7] The enzyme then cleaves the mRNA, leading to its degradation and a subsequent reduction in protein expression. The 2'-O-MOE wings contribute to the overall efficacy by enhancing binding affinity and protecting the ASO from exonuclease degradation.[7]
Steric Hindrance: Modulating RNA Function
When an ASO is fully modified with 2'-O-MOE nucleotides, it can act as a steric blocker. By binding to a specific site on a pre-mRNA or mRNA, the ASO can physically obstruct the binding of cellular machinery involved in RNA processing and function. This mechanism can be exploited to:
-
Modulate Splicing: By targeting splice sites or splicing regulatory elements on a pre-mRNA, 2'-O-MOE ASOs can alter the splicing pattern, leading to the inclusion or exclusion of specific exons. This can be used to correct splicing defects or to produce a desired protein isoform.
-
Inhibit Translation: Binding of a 2'-O-MOE ASO to the 5' untranslated region (UTR) or the start codon of an mRNA can prevent the assembly of the ribosomal machinery, thereby inhibiting protein translation.[8]
-
Block Polyadenylation: Targeting polyadenylation signals in the 3' UTR can interfere with the proper processing and stability of the mRNA.[4][5]
Quantitative Data on 2'-O-MOE ASO Properties
The following tables summarize key quantitative data, providing a comparative overview of the impact of the 2'-O-MOE modification.
| Modification | ΔTm per modification (°C) vs. DNA:RNA | Reference |
| 2'-O-MOE | +0.9 to +1.6 | [1] |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | [1] |
| 2'-Fluoro (2'-F) | +2.5 | [1] |
Table 1: Comparative Binding Affinity of 2'-Modified Oligonucleotides.
| ASO Chemistry | Relative Nuclease Resistance | Reference |
| Unmodified DNA | Low | [1] |
| Phosphorothioate (PS) | Moderate | [2] |
| 2'-O-MOE | High | [6] |
| 2'-O-MOE + PS backbone | Very High | [2] |
Table 2: Qualitative Comparison of Nuclease Resistance.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of 2'-O-MOE ASOs.
Thermal Denaturation (Melting Temperature, Tm) Analysis
This protocol determines the thermal stability of the ASO:RNA duplex.
Workflow for Thermal Denaturation Analysis
Protocol:
-
Oligonucleotide Preparation: Resuspend the 2'-O-MOE-modified ASO and its complementary RNA target in nuclease-free annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2) to a final concentration of 1-5 µM each.
-
Annealing: Mix equal volumes of the ASO and RNA solutions. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the instrument to monitor the absorbance at 260 nm.
-
Melting Curve Acquisition: Increase the temperature of the sample from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute). Record the absorbance at each temperature increment.
-
Data Analysis: Plot the absorbance at 260 nm as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, and it is determined by calculating the first derivative of the melting curve.[9][10]
In Vitro Nuclease Stability Assay
This assay evaluates the resistance of 2'-O-MOE ASOs to degradation by nucleases.
Protocol:
-
Oligonucleotide Preparation: Prepare a stock solution of the 2'-O-MOE ASO. For visualization, the ASO can be 5'-end-labeled with a fluorescent dye (e.g., FAM) or a radioisotope (e.g., ³²P).
-
Incubation: Incubate the ASO at a final concentration of 1-10 µM in a solution containing nucleases. This can be fetal bovine serum (FBS) to simulate in vivo conditions or a purified nuclease solution (e.g., snake venom phosphodiesterase).[11]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture and immediately quench the nuclease activity by adding a stop solution (e.g., EDTA and formamide) and placing the sample on ice or freezing it.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the intact ASO and any degradation products using a suitable imaging system.
-
Quantification: Quantify the intensity of the band corresponding to the full-length ASO at each time point. Calculate the percentage of intact ASO remaining relative to the 0-hour time point. The half-life (t₁/₂) of the ASO can then be determined.[12]
In Vitro RNase H Cleavage Assay
This protocol assesses the ability of a 2'-O-MOE gapmer ASO to induce RNase H-mediated cleavage of its target RNA.
Protocol:
-
Substrate Preparation: Synthesize the target RNA, which can be radiolabeled or fluorescently labeled for detection.
-
Duplex Formation: Anneal the 2'-O-MOE gapmer ASO with the target RNA in an appropriate buffer (e.g., Tris-HCl, KCl, MgCl₂).
-
RNase H Reaction: Initiate the cleavage reaction by adding recombinant human RNase H1 to the ASO:RNA duplex solution.[13]
-
Time Course: Incubate the reaction at 37°C and collect aliquots at different time points. Stop the reaction by adding a chelating agent like EDTA.[13]
-
Product Analysis: Separate the cleavage products from the full-length RNA substrate using denaturing PAGE.
-
Data Analysis: Visualize and quantify the amount of cleaved product and remaining substrate at each time point to determine the cleavage rate.[14]
Logical Relationships and Structure-Activity
The chemical structure of the 2'-O-MOE modification directly influences its biological activity.
Conclusion
The 2'-O-methoxyethyl modification represents a cornerstone of modern antisense oligonucleotide therapeutics. Its ability to enhance binding affinity, confer nuclease resistance, and enable both RNase H-mediated degradation and steric hindrance mechanisms provides a versatile platform for the development of potent and durable drugs. A thorough understanding of the core mechanisms of action, coupled with robust experimental evaluation, is essential for the continued success and innovation in the field of ASO-based therapies.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. idtdna.com [idtdna.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 5. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
2'-O-Methoxyethyl-Uridine (2'-O-MOE-U): A Comprehensive Technical Guide to its Thermodynamic and Biophysical Properties
For Researchers, Scientists, and Drug Development Professionals
The introduction of chemical modifications to oligonucleotides has been a cornerstone of modern therapeutic drug development, enhancing their stability, binding affinity, and pharmacokinetic properties. Among these, the 2'-O-methoxyethyl (2'-O-MOE) modification stands out as a critical component in several FDA-approved antisense drugs. This in-depth technical guide focuses on the thermodynamic and biophysical characteristics of 2'-O-methoxyethyl-uridine (2'-O-MOE-U), providing a comprehensive resource for researchers in the field.
Core Biophysical and Thermodynamic Properties
The 2'-O-MOE modification significantly influences the properties of oligonucleotides, primarily by inducing a conformational preference in the sugar moiety and enhancing binding affinity to complementary RNA targets.
Conformational Preference and Duplex Geometry
The 2'-O-MOE group locks the ribose sugar in a C3'-endo conformation, which is characteristic of an A-form helical geometry, similar to that of RNA.[1][2] This pre-organization of the single-stranded oligonucleotide reduces the entropic penalty of hybridization, leading to a more stable duplex.[3] Molecular dynamics simulations have shown that duplexes containing 2'-O-MOE modifications maintain a stable A-form geometry.[1] The methoxyethyl side chain itself adopts a relatively rigid geometry, further contributing to the overall stability of the structure.[1]
Thermodynamic Stability
The incorporation of this compound into an oligonucleotide significantly increases its thermal stability when hybridized to a complementary RNA or DNA strand. This is quantitatively demonstrated by an increase in the melting temperature (Tm), the temperature at which half of the duplex dissociates.
Table 1: Impact of 2'-O-MOE Modification on Duplex Melting Temperature (Tm)
| Duplex Type | Modified Strand Sequence (14-mer) | Complementary Strand Sequence (14-mer) | Tm (°C) | ΔTm per modification (°C) vs. unmodified RNA | Reference |
| RNA/RNA | UOH14 | AOH14 | 24 | - | [4] |
| 2'-O-MOE-RNA/RNA | UOMOE14 | AOH14 | 40 | +1.14 | [4] |
| DNA/RNA (10-mer) | DNA with 2'-O-MOE modifications | RNA | - | +4.1 | [3] |
| DNA/DNA (10-mer) | DNA with 2'-O-MOE modifications | DNA | - | +2.2 | [3] |
Note: ΔTm per modification is an approximation and can be sequence-dependent.
The enhanced stability of duplexes containing 2'-O-MOE modifications is a result of favorable changes in both enthalpy (ΔH°) and entropy (ΔS°). The increased stability is primarily an entropic effect due to the pre-organized structure of the modified single strand.[3]
Table 2: Thermodynamic Parameters for Duplex Formation
| Duplex | Tm (°C) | ΔH° (kcal/mol) | TΔS° (298 K, kcal/mol) | ΔG° (298 K, kcal/mol) | Reference |
| DNA-DNA (non-modified) | - | - | - | - | [3] |
| 2'-O-MOE-DNA/DNA | Higher than non-modified | More Favorable | Less Unfavorable | More Favorable | [3] |
| DNA-RNA (non-modified) | - | - | - | - | [3] |
| 2'-O-MOE-DNA/RNA | Higher than non-modified | More Favorable | Less Unfavorable | More Favorable | [3] |
Note: Specific values are sequence-dependent. This table illustrates the general trend.
Experimental Protocols
The determination of the thermodynamic and biophysical properties of this compound modified oligonucleotides relies on a set of well-established experimental techniques.
UV Thermal Denaturation
This is the most common method for determining the melting temperature (Tm) of oligonucleotide duplexes.
Principle: The absorbance of UV light by nucleic acids at 260 nm is higher for single-stranded molecules than for double-stranded ones (a phenomenon known as the hypochromic effect).[5][6] By monitoring the change in absorbance at 260 nm as a function of temperature, a melting curve can be generated. The midpoint of the sigmoidal transition corresponds to the Tm.
Detailed Protocol:
-
Sample Preparation:
-
Anneal equimolar amounts of the this compound modified oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, pH 7.0).[3][7]
-
Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.[7]
-
The final duplex concentration is typically in the micromolar range (e.g., 5 µM).[3][8]
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Measurement:
-
Place the sample in a quartz cuvette with a defined path length.
-
Equilibrate the sample at a low starting temperature (e.g., 20°C).
-
Increase the temperature at a controlled rate (e.g., 0.5°C/min).[8]
-
Record the absorbance at 260 nm at regular temperature intervals.
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain the melting curve.
-
The Tm is determined from the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the shape of the melting curve using the van't Hoff equation, assuming a two-state transition.[3] This can be further validated by analyzing the concentration dependence of Tm.[3][7]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure and conformation of nucleic acid duplexes.
Principle: Chiral molecules, such as nucleic acid helices, absorb left and right-handed circularly polarized light differently. The resulting CD spectrum is sensitive to the helical geometry (A-form, B-form, Z-form).
Detailed Protocol:
-
Sample Preparation:
-
Prepare the oligonucleotide duplex sample as described for UV thermal denaturation. The buffer composition should be specified (e.g., 0.15 M K+, phosphate buffer, pH 7.0).[9]
-
-
Instrumentation:
-
Use a CD spectropolarimeter.
-
-
Measurement:
-
Scan the sample over a range of wavelengths, typically from 200 to 320 nm.
-
Measurements are usually performed at a constant temperature (e.g., 20°C).[9]
-
-
Data Analysis:
-
A-form duplexes, characteristic of RNA and 2'-O-MOE modified oligonucleotides, typically show a positive peak around 260 nm and a strong negative peak around 210 nm.[9]
-
Comparison of the CD spectrum of a modified duplex to that of a standard A-form RNA duplex can confirm the conformational integrity.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamics of binding interactions, such as those between an oligonucleotide and a protein.[10][11][12]
Principle: ITC measures the heat released or absorbed during a binding event. By titrating a ligand (e.g., an oligonucleotide) into a solution containing a macromolecule (e.g., a protein), a complete thermodynamic profile of the interaction can be obtained in a single experiment.[13]
Detailed Protocol:
-
Sample Preparation:
-
Prepare highly pure and concentrated solutions of the this compound modified oligonucleotide and the target protein in the same buffer to minimize heats of dilution.
-
Thoroughly degas the solutions before use.
-
-
Instrumentation:
-
Use an isothermal titration calorimeter. The instrument consists of a sample cell and a reference cell.
-
-
Measurement:
-
Load the protein solution into the sample cell and the oligonucleotide solution into the injection syringe.
-
Perform a series of small, sequential injections of the oligonucleotide into the protein solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-burst peaks corresponding to each injection.
-
Integration of these peaks yields a binding isotherm, which is a plot of heat change per mole of injectant versus the molar ratio of the reactants.
-
Fitting the binding isotherm to a suitable binding model allows for the determination of the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[12] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizations
Experimental Workflow for Thermodynamic Characterization
References
- 1. Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A two-residue nascent strand steric gate controls synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybridization of 2′-ribose modified mixed-sequence oligonucleotides: thermodynamic and kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atdbio.com [atdbio.com]
- 6. Monitoring denaturation behaviour and comparative stability of DNA triple helices using oligonucleotide–gold nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring thermodynamic details of DNA hybridization using fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultraviolet thermal denaturation [bio-protocol.org]
- 9. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 11. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Shield: An In-depth Technical Guide to the Nuclease Resistance Mechanism of 2'-O-MOE-U Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The advent of antisense oligonucleotide (ASO) therapeutics has revolutionized the landscape of modern medicine. A critical challenge in the development of these therapies is ensuring their stability and longevity in the complex biological milieu, which is rife with nucleases poised to degrade these synthetic molecules. Among the arsenal (B13267) of chemical modifications developed to combat this, the 2'-O-methoxyethyl (2'-O-MOE) modification, particularly of uridine, stands out as a cornerstone of second-generation ASO technology. This in-depth technical guide elucidates the core mechanisms by which 2'-O-MOE-U modified oligonucleotides achieve their remarkable nuclease resistance, providing a comprehensive resource for researchers and drug developers in the field.
The Molecular Basis of Nuclease Resistance
The enhanced stability of 2'-O-MOE modified oligonucleotides is not conferred by a single factor, but rather a synergistic combination of steric hindrance, conformational pre-organization, and altered hydration patterns. These elements work in concert to effectively shield the phosphodiester backbone from enzymatic attack.
At the heart of this protective mechanism is the bulky 2'-O-methoxyethyl group itself. This modification replaces the reactive 2'-hydroxyl group of the ribose sugar, a primary target for nuclease-mediated cleavage. The sheer size of the MOE moiety provides a steric shield that physically obstructs the approach of nuclease enzymes to the vulnerable phosphodiester linkage.[1][2]
Furthermore, the 2'-O-MOE modification profoundly influences the conformational geometry of the sugar pucker. It strongly favors a C3'-endo conformation, which is characteristic of an A-form duplex geometry, similar to that of an RNA:RNA duplex.[2][3][4] This pre-organization into an A-form helix is crucial for high-affinity binding to the target RNA. From a stability standpoint, this rigid conformation is less favorable for recognition and cleavage by many nucleases, which often prefer the B-form geometry of DNA.
A fascinating and critical aspect of the 2'-O-MOE modification is its ability to organize a stable "hydration spine" in the minor groove of the oligonucleotide duplex.[3] Water molecules become trapped between the MOE group and the phosphodiester backbone, creating an ordered and protective layer of hydration.[3] This structured water network further shields the backbone from nuclease attack.
The combination of these effects—steric hindrance, A-form geometry, and a protective hydration spine—renders 2'-O-MOE modified oligonucleotides exceptionally resistant to degradation by both exonucleases and endonucleases.[1][5][6] This enhanced stability translates to a longer half-life in biological fluids and tissues, a critical attribute for therapeutic efficacy.[5]
Visualizing the Mechanism of Nuclease Resistance
To better illustrate the intricate interplay of factors contributing to the nuclease resistance of 2'-O-MOE modified oligonucleotides, the following diagram outlines the core concepts.
References
- 1. synoligo.com [synoligo.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. A two-residue nascent strand steric gate controls synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Conformational Transition in the Structure of a 2′-Thiomethyl-Modified DNA Visualized at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 6. researchgate.net [researchgate.net]
The Genesis and Advancement of 2'-O-Methoxyethyl (2'-O-MOE) Modified Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of nucleic acid therapeutics has been profoundly shaped by the advent of chemically modified nucleosides, designed to overcome the inherent limitations of natural oligonucleotides. Among these, the 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a cornerstone of second-generation antisense technology, offering a compelling balance of enhanced binding affinity, robust nuclease resistance, and a favorable safety profile. This technical guide provides an in-depth exploration of the discovery, development, and application of 2'-O-MOE modified nucleosides, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular processes.
Enhanced Properties of 2'-O-MOE Modified Oligonucleotides
The strategic placement of a methoxyethyl group at the 2' position of the ribose sugar confers a range of advantageous properties to antisense oligonucleotides (ASOs). These improvements are critical for their efficacy and viability as therapeutic agents.
Increased Binding Affinity
The 2'-O-MOE modification pre-organizes the sugar moiety into a C3'-endo conformation, which is structurally similar to the geometry found in RNA.[1] This conformational preference enhances the binding affinity of the ASO to its target RNA molecule. The increase in thermal stability (Tm), a measure of binding affinity, is a key quantitative indicator of this enhancement.
| Modification | Increase in Tm (°C) per Modification |
| 2'-O-MOE | +0.9 to +1.6[2] |
| 2'-O-Methyl (2'-OMe) | ~+0.5[3] |
| Unmodified DNA | Baseline |
Table 1: Comparison of the increase in melting temperature (Tm) per modification for 2'-O-MOE, 2'-O-Methyl, and unmodified DNA oligonucleotides when hybridized to a complementary RNA target.
Superior Nuclease Resistance
A primary obstacle for in vivo applications of oligonucleotides is their rapid degradation by cellular nucleases. The 2'-O-MOE modification provides steric hindrance, effectively shielding the phosphodiester backbone from nuclease attack. This leads to a significantly extended half-life in biological fluids and tissues.
| Oligonucleotide Type | Relative Nuclease Resistance |
| 2'-O-MOE Modified | High |
| Phosphorothioate (PS) Modified | Moderate |
| Unmodified DNA/RNA | Low |
Table 2: Qualitative comparison of the nuclease resistance of oligonucleotides with different chemical modifications.
The "Gapmer" Design: Harnessing RNase H Activity
While the 2'-O-MOE modification enhances stability and affinity, it does not support the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex. To overcome this, a "gapmer" design is employed.[4] In this chimeric structure, a central "gap" of unmodified DNA nucleotides is flanked by "wings" of 2'-O-MOE modified nucleosides. This design allows for the recruitment of RNase H to the DNA-RNA hybrid region, leading to the degradation of the target RNA, while the 2'-O-MOE wings provide nuclease resistance and high binding affinity.[4]
| Gapmer Component | Function |
| 5' and 3' Wings (2'-O-MOE) | Increased binding affinity, Nuclease resistance |
| Central Gap (DNA) | RNase H recruitment and cleavage of target RNA |
Table 3: Functional components of a 2'-O-MOE gapmer antisense oligonucleotide.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the development and evaluation of 2'-O-MOE modified oligonucleotides.
Synthesis of 2'-O-MOE Phosphoramidites
The synthesis of 2'-O-MOE phosphoramidites is a crucial step in the production of modified oligonucleotides. The following is a representative protocol for the synthesis of a 2'-O-MOE uridine (B1682114) phosphoramidite (B1245037). Similar principles apply to the synthesis of the other bases (A, C, and G), with appropriate protection of their respective exocyclic amines.
Materials:
-
Uridine
-
Aluminum powder
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of 2'-O-(2-methoxyethyl)uridine:
-
A suspension of aluminum powder in 2-methoxyethanol is heated to reflux.
-
Uridine is added to the mixture, and the reaction is refluxed for an extended period (e.g., 48 hours).
-
The reaction mixture is cooled, and the crude product is purified by silica gel chromatography to yield 2'-O-(2-methoxyethyl)uridine.
-
-
5'-O-DMT Protection:
-
The 2'-O-(2-methoxyethyl)uridine is dissolved in pyridine.
-
DMT-Cl is added portion-wise at 0°C, and the reaction is stirred at room temperature until complete.
-
The reaction is quenched with methanol, and the solvent is evaporated.
-
The residue is dissolved in DCM, washed with sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by silica gel chromatography to give 5'-O-DMT-2'-O-(2-methoxyethyl)uridine.
-
-
Phosphitylation:
-
The 5'-O-DMT-2'-O-(2-methoxyethyl)uridine is dissolved in anhydrous DCM under an inert atmosphere.
-
DIPEA is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated.
-
The resulting crude phosphoramidite is purified by precipitation from a suitable solvent system (e.g., DCM/hexane) to yield the final 2'-O-MOE uridine phosphoramidite.
-
Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex, which is a measure of its thermal stability and binding affinity.
Materials:
-
Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
2'-O-MOE modified ASO and its complementary RNA target
-
Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation:
-
Resuspend the ASO and its RNA complement in the annealing buffer to a final concentration of 1-5 µM each.
-
Mix equal volumes of the ASO and RNA solutions in a microcentrifuge tube.
-
-
Annealing:
-
Heat the mixture to 95°C for 5 minutes to denature any secondary structures.
-
Allow the solution to cool slowly to room temperature to facilitate duplex formation.
-
-
Data Acquisition:
-
Transfer the annealed sample to a quartz cuvette and place it in the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature.
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the sigmoidal melting curve. This can be determined by finding the peak of the first derivative of the melting curve.
-
Nuclease Resistance Assay
Objective: To evaluate the stability of 2'-O-MOE modified oligonucleotides in the presence of nucleases.
Materials:
-
2'-O-MOE modified oligonucleotide and an unmodified DNA or RNA control of the same sequence
-
Fetal bovine serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase)
-
Incubator at 37°C
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing the oligonucleotide (e.g., 1 µM final concentration) and FBS (e.g., 10% final concentration) in a suitable buffer.
-
Incubate the reactions at 37°C.
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction and immediately quench the nuclease activity by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA) and placing the sample on ice or freezing it.
-
-
Gel Electrophoresis:
-
Load the samples from each time point onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Analysis:
-
Stain the gel with a suitable nucleic acid stain and visualize the bands using a gel imaging system.
-
The intensity of the full-length oligonucleotide band at each time point is quantified. The disappearance of the full-length band over time indicates degradation. The stability of the 2'-O-MOE modified oligonucleotide is compared to the unmodified control.
-
RNase H Cleavage Assay
Objective: To assess the ability of a 2'-O-MOE gapmer ASO to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
2'-O-MOE gapmer ASO
-
Target RNA (can be radiolabeled or fluorescently labeled for detection)
-
Recombinant RNase H1
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Denaturing PAGE system
Procedure:
-
Hybridization:
-
Mix the ASO and the target RNA in the RNase H reaction buffer.
-
Heat to 65°C for 5 minutes and then allow to cool to the reaction temperature (e.g., 37°C) to facilitate hybridization.
-
-
Cleavage Reaction:
-
Initiate the reaction by adding RNase H1 to the hybridized ASO-RNA duplex.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Analyze the reaction products by denaturing PAGE.
-
Visualize the cleavage products (shorter RNA fragments) by autoradiography (if radiolabeled) or fluorescence imaging. The presence of cleavage products indicates successful RNase H-mediated degradation of the target RNA.
-
Visualizing Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes in the action and development of 2'-O-MOE modified oligonucleotides.
References
Unveiling the Superiority of 2'-O-MOE-U: A Technical Guide to its Fundamental Differences from Natural Ribonucleosides
For Immediate Release
CARLSBAD, CA – In the landscape of oligonucleotide therapeutics, the strategic modification of nucleosides is paramount to achieving desired pharmacological properties. Among the most successful and widely adopted modifications is the 2'-O-Methoxyethyl (2'-O-MOE) substitution, particularly of uridine (B1682114) (2'-O-MOE-U). This in-depth technical guide provides a comprehensive analysis of the core distinctions between this compound and its natural ribonucleoside counterpart, offering valuable insights for researchers, scientists, and drug development professionals.
Core Structural and Biophysical Distinctions
The fundamental difference lies in the chemical modification at the 2' position of the ribose sugar. In natural ribonucleosides, this position is occupied by a hydroxyl (-OH) group, which is susceptible to nuclease degradation and contributes to the conformational flexibility of the RNA backbone. The 2'-O-MOE modification replaces this hydroxyl group with a methoxyethyl moiety (-O-CH2-CH2-O-CH3).[1] This seemingly subtle alteration imparts profound changes to the biophysical properties of the resulting oligonucleotide.
One of the most significant advantages of the 2'-O-MOE modification is the substantial increase in the thermal stability of oligonucleotide duplexes.[2] This is quantified by the melting temperature (Tm), which is the temperature at which half of the duplex dissociates. The 2'-O-MOE group pre-organizes the sugar pucker into a C3'-endo conformation, which is favorable for A-form helices, typical of RNA:RNA and RNA:DNA duplexes. This pre-organization reduces the entropic penalty of hybridization, leading to a more stable duplex.[3]
Table 1: Comparative Biophysical Properties of 2'-O-MOE Modified vs. Unmodified Oligonucleotides
| Property | Natural Ribonucleoside (RNA) | 2'-O-MOE Modified Ribonucleoside | Fold Change/Improvement |
| Duplex Thermal Stability (ΔTm per modification) | Baseline | +0.9 to +1.6 °C | Significant Increase |
| Nuclease Resistance (Half-life in Serum) | Minutes | >72 hours | >100-fold increase |
| Binding Affinity to Complementary RNA (Kd) | Higher (weaker binding) | Lower (stronger binding) | Enhanced |
Note: The exact values can vary depending on the sequence context, length of the oligonucleotide, and experimental conditions.
Enhanced Biological Stability and Pharmacokinetic Profile
A critical hurdle in the development of oligonucleotide therapeutics is their rapid degradation by endogenous nucleases. The 2'-hydroxyl group of natural RNA is a primary site for nuclease attack. The 2'-O-MOE modification provides a steric shield, rendering the phosphodiester backbone significantly more resistant to nuclease-mediated cleavage.[1][4] This enhanced stability translates to a dramatically increased half-life in biological fluids, a crucial factor for in vivo applications.[5]
The improved biophysical and stability properties of 2'-O-MOE modified oligonucleotides contribute to a more favorable pharmacokinetic profile compared to unmodified RNA. While natural ribonucleosides are rapidly cleared, 2'-O-MOE ASOs exhibit prolonged tissue retention, particularly in the liver and kidney.[6] This allows for less frequent dosing regimens.[7]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Natural Ribonucleosides | 2'-O-MOE ASOs | Key Difference |
| Plasma Half-life | Very short (minutes) | 2-4 weeks (in tissues) | Dramatically extended |
| Distribution | Rapidly degraded and cleared | Broad tissue distribution, accumulation in liver and kidney | Enhanced tissue penetration and retention |
| Metabolism | Rapidly degraded by nucleases | Slower metabolism by endo- and exonucleases | Increased metabolic stability |
Mechanism of Action: Fine-Tuning Gene Expression
The 2'-O-MOE modification is a cornerstone of antisense oligonucleotide (ASO) technology. ASOs are short, single-stranded nucleic acid analogs designed to bind to a specific mRNA sequence, thereby modulating gene expression. The inclusion of 2'-O-MOE modifications is critical for the two primary mechanisms of ASO action: RNase H-mediated degradation and steric hindrance.
RNase H-Mediated Degradation
For ASOs designed to degrade a target mRNA, a "gapmer" design is often employed. This consists of a central block of deoxynucleotides that can recruit the enzyme RNase H, flanked by wings of 2'-O-MOE modified ribonucleosides.[8] The 2'-O-MOE wings enhance binding affinity and protect the ASO from degradation, while the DNA "gap" forms a DNA:RNA hybrid that is a substrate for RNase H, leading to the cleavage of the target mRNA.[9]
Steric Hindrance
When an ASO is fully modified with 2'-O-MOE, it does not typically support RNase H activity.[10] Instead, its binding to the target RNA can sterically block cellular processes such as translation or splicing. For instance, by binding to a splice site on a pre-mRNA, a fully modified 2'-O-MOE ASO can modulate the splicing pattern, leading to the inclusion or exclusion of specific exons. This is the mechanism of action for drugs like Nusinersen, which corrects the splicing of the SMN2 gene in spinal muscular atrophy.[11]
Experimental Protocols
Thermal Denaturation (Melting Temperature) Analysis
Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex.
Methodology:
-
Sample Preparation: Anneal equimolar amounts of the complementary oligonucleotide strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
UV Spectrophotometry: Use a UV spectrophotometer equipped with a Peltier thermal controller.
-
Melting Curve Generation: Increase the temperature of the sample at a controlled rate (e.g., 1 °C/min) from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C).
-
Data Acquisition: Continuously monitor the absorbance at 260 nm.
-
Tm Determination: The Tm is the temperature at which the first derivative of the melting curve is maximal.
Nuclease Resistance Assay
Objective: To assess the stability of oligonucleotides in the presence of nucleases.
Methodology:
-
Oligonucleotide Incubation: Incubate a fixed concentration of the 2'-O-MOE modified and unmodified control oligonucleotides in a solution containing a nuclease source (e.g., 10% fetal bovine serum or a purified exonuclease like snake venom phosphodiesterase).
-
Time Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take aliquots of the reaction and quench the nuclease activity (e.g., by adding EDTA or heating).
-
Analysis: Analyze the integrity of the oligonucleotides at each time point using a suitable method such as polyacrylamide gel electrophoresis (PAGE) or capillary gel electrophoresis (CGE).
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the half-life.
In Vitro RNase H Cleavage Assay
Objective: To determine the ability of a 2'-O-MOE gapmer ASO to induce RNase H-mediated cleavage of a target RNA.
Methodology:
-
Substrate Preparation: Synthesize a target RNA transcript, which can be radiolabeled or fluorescently labeled for detection.
-
Hybridization: Anneal the 2'-O-MOE gapmer ASO to the target RNA to form a duplex.
-
Enzyme Reaction: Initiate the cleavage reaction by adding recombinant RNase H1 to the duplex in an appropriate buffer containing MgCl2.
-
Incubation: Incubate the reaction at 37 °C for a defined period.
-
Analysis: Stop the reaction and analyze the cleavage products by denaturing PAGE and autoradiography or fluorescence imaging. The presence of cleavage products indicates RNase H activity.[12]
Conclusion
The 2'-O-MOE modification represents a significant advancement in oligonucleotide chemistry, overcoming many of the limitations of natural ribonucleosides for therapeutic applications. The enhanced biophysical stability, profound nuclease resistance, and favorable pharmacokinetic profile conferred by the 2'-O-MOE moiety have been instrumental in the success of several FDA-approved ASO drugs. A thorough understanding of the fundamental differences between this compound and natural ribonucleosides is essential for the rational design and development of the next generation of oligonucleotide-based medicines. This guide provides a foundational resource for professionals in the field to leverage the unique advantages of this powerful chemical modification.
References
- 1. researchgate.net [researchgate.net]
- 2. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA modifications can affect RNase H1-mediated PS-ASO activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eu.idtdna.com [eu.idtdna.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Fully modified 2′ MOE oligonucleotides redirect polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 12. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Impact of 2'-O-Methoxyethyl (2'-O-MOE) Modification on Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of oligonucleotides is a cornerstone of modern therapeutic development, enhancing their drug-like properties for applications such as antisense therapy, siRNA, and aptamers. Among the most successful and widely utilized modifications is the 2'-O-methoxyethyl (2'-O-MOE) substitution on the ribose sugar. This in-depth technical guide explores the profound impact of the 2'-O-MOE modification, specifically on 2'-O-MOE-Uridine, and its role in shaping the structural and functional characteristics of oligonucleotides.
Core Structural and Functional Enhancements
The introduction of a 2'-O-methoxyethyl group at the 2' position of the ribose sugar imparts a range of beneficial properties to oligonucleotides, primarily by influencing their conformational preferences and steric properties.[1][2] These enhancements collectively contribute to improved therapeutic potential.
Enhanced Thermal Stability and Binding Affinity
One of the most significant advantages of 2'-O-MOE modification is the substantial increase in the thermal stability of oligonucleotide duplexes.[2][3] This is reflected in a higher melting temperature (Tm), the temperature at which half of the duplex dissociates. The 2'-O-MOE modification promotes a C3'-endo sugar pucker, which is characteristic of an A-form RNA-like helix.[2][4] This pre-organization of the oligonucleotide into an A-form geometry reduces the entropic penalty of binding to a complementary RNA strand, thereby increasing binding affinity.[4] The increase in Tm is typically in the range of 0.9°C to 1.7°C per 2'-O-MOE modification.[2][3]
Superior Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by nucleases present in biological fluids and within cells. The bulky 2'-O-methoxyethyl group provides steric hindrance, effectively shielding the phosphodiester backbone from nuclease attack.[1][2] This modification significantly increases the half-life of oligonucleotides in biological systems, a critical factor for in vivo applications.[2]
Favorable Structural Conformation
As mentioned, the 2'-O-MOE modification locks the sugar moiety into a C3'-endo conformation.[1][2] This contrasts with the C2'-endo pucker typically found in B-form DNA. The C3'-endo conformation is favored in RNA duplexes, and by adopting this structure, 2'-O-MOE modified oligonucleotides exhibit an A-form helical geometry.[4] This RNA-like structure is advantageous for targeting RNA molecules, the primary targets for many oligonucleotide-based therapeutics. Structural studies have shown that the methoxyethyl group resides in the minor groove of the duplex.[1][5]
Quantitative Impact of 2'-O-MOE-U Modification
The following tables summarize the quantitative effects of this compound modification on key oligonucleotide properties.
Table 1: Impact on Thermal Stability (Tm)
| Modification Type | Change in Tm per Modification (°C) | Reference |
| 2'-O-MOE | +0.9 to +1.6 | [2] |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | [2] |
| 2'-Fluoro (2'-F) | +2.5 | [2] |
Table 2: Nuclease Resistance Profile
| Oligonucleotide Type | Relative Nuclease Resistance | Reference |
| Unmodified DNA/RNA | Low | [2] |
| 2'-O-Methyl (2'-OMe) Modified | Moderate | [2] |
| 2'-O-MOE Modified | High | [1][2] |
| Phosphorothioate (PS) Backbone | High | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize 2'-O-MOE modified oligonucleotides are provided below.
Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of an oligonucleotide duplex.
Methodology:
-
Sample Preparation:
-
Anneal the 2'-O-MOE modified oligonucleotide with its complementary strand in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.2).[7]
-
Prepare samples at a known concentration (e.g., 1-5 µM).
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.[8]
-
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance versus temperature to generate a melting curve.
-
The Tm is the temperature at which 50% of the duplex has denatured, corresponding to the midpoint of the transition in the melting curve. This is determined by finding the maximum of the first derivative of the melting curve.
-
Nuclease Degradation Assay
Objective: To assess the stability of a 2'-O-MOE modified oligonucleotide in the presence of nucleases.
Methodology:
-
Sample Preparation:
-
Time Course:
-
Take aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[9]
-
-
Quantification:
-
Quantify the amount of intact oligonucleotide remaining at each time point.
-
Calculate the half-life (t1/2) of the oligonucleotide under the assay conditions.
-
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure and conformational properties of a 2'-O-MOE modified oligonucleotide.
Methodology:
-
Sample Preparation:
-
Dissolve the oligonucleotide in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).[10]
-
-
Instrumentation:
-
Use a CD spectropolarimeter.[10]
-
-
Data Acquisition:
-
Record the CD spectrum over a specific wavelength range (e.g., 200-320 nm) at a controlled temperature.[10]
-
-
Data Analysis:
-
The shape and magnitude of the CD spectrum provide information about the helical structure.
-
A-form helices, characteristic of 2'-O-MOE modified duplexes, typically show a positive peak around 260 nm and a negative peak around 210 nm.
-
B-form DNA shows a positive peak around 275 nm and a negative peak around 245 nm.
-
Visualizing the Mechanism of Action: RNase H-Mediated Cleavage
A primary application of 2'-O-MOE modified oligonucleotides is in the design of "gapmer" antisense oligonucleotides (ASOs). These chimeric molecules consist of a central "gap" of DNA nucleotides flanked by 2'-O-MOE modified "wings". This design leverages the benefits of both chemistries: the 2'-O-MOE wings provide high binding affinity and nuclease resistance, while the DNA gap is capable of recruiting the enzyme RNase H to cleave the target RNA.[11][12]
Caption: RNase H-mediated cleavage pathway initiated by a 2'-O-MOE gapmer ASO.
Conclusion
The 2'-O-methoxyethyl modification represents a significant advancement in oligonucleotide chemistry, providing a powerful tool to enhance the therapeutic properties of nucleic acid-based drugs. By favorably altering the structural conformation, the 2'-O-MOE group confers increased thermal stability, superior nuclease resistance, and high binding affinity to target RNA. These attributes have been instrumental in the success of numerous antisense oligonucleotides in clinical development and have solidified the 2'-O-MOE modification as a cornerstone of modern oligonucleotide therapeutic design.
References
- 1. A Workflow for Transcriptome-Wide Assessment of Antisense Oligonucleotide Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuclease Resistance Design and Protocols [genelink.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 9. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of circular dichroic spectroscopy of synthetic oligonucleotide PS2.M for K+ concentration measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. idtdna.com [idtdna.com]
Navigating the In Vivo Landscape: A Technical Guide to the Metabolic Stability of 2'-O-MOE-U Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The advent of antisense oligonucleotide (ASO) therapeutics has opened new frontiers in medicine, offering targeted approaches to previously untreatable diseases. Central to the success of these therapies is the chemical modification of the oligonucleotide backbone to enhance their stability, binding affinity, and pharmacokinetic profile. Among the most successful of these modifications is the 2'-O-methoxyethyl (2'-O-MOE) substitution, particularly at uridine (B1682114) (U) residues. This in-depth technical guide explores the critical aspects of the in vivo metabolic stability of 2'-O-MOE-U containing oligonucleotides, providing a comprehensive resource for researchers and drug developers in the field.
Enhanced Nuclease Resistance: The Cornerstone of 2'-O-MOE Modification
Unmodified oligonucleotides are rapidly degraded by endogenous nucleases, severely limiting their therapeutic potential. The 2'-O-MOE modification provides a steric shield, significantly increasing resistance to nuclease-mediated degradation.[1][2] This enhanced stability is a key attribute that contributes to the prolonged half-life and improved efficacy of 2'-O-MOE modified ASOs.[2] When combined with a phosphorothioate (B77711) (PS) backbone, which replaces a non-bridging oxygen with sulfur, the resistance to nucleases is further amplified, creating a synergistic effect on the overall stability of the oligonucleotide.[3][4]
Pharmacokinetic Profile: A Journey Through the Body
The in vivo journey of this compound oligonucleotides is characterized by rapid distribution from the plasma to various tissues, followed by a slow elimination phase.[3][5][6] This pharmacokinetic profile is heavily influenced by the high degree of binding to plasma proteins, a feature enhanced by the phosphorothioate backbone.[3]
Distribution: Where do they go?
Following systemic administration, 2'-O-MOE modified ASOs distribute broadly to tissues, with the highest concentrations consistently observed in the liver and kidneys.[3][4][7] This preferential accumulation is a critical consideration for both therapeutic targeting and potential off-target effects. The kidney serves as a major site of accumulation and is also involved in the clearance of metabolites.[8][9]
Metabolism: The Degradation Pathway
The metabolic breakdown of 2'-O-MOE modified oligonucleotides, particularly those with a phosphorothioate backbone, follows a distinct pathway. The process is initiated by endonucleases, which cleave the oligonucleotide internally, often within the "gap" region of a gapmer ASO that contains unmodified deoxynucleotides.[4] This initial cleavage exposes unprotected ends, which are then susceptible to degradation by exonucleases, leading to chain-shortened metabolites.[4][7] These smaller fragments are then cleared from the body, primarily through urinary excretion.[3][8]
Quantitative Insights: In Vivo Stability Data
The following tables summarize key quantitative data on the in vivo metabolic stability of 2'-O-MOE modified oligonucleotides from various preclinical studies.
Table 1: Pharmacokinetic Parameters of 2'-O-MOE Modified Oligonucleotides in Rats
| Oligonucleotide Chemistry | Plasma Clearance | Bioavailability (Intraduodenal) | Key Findings | Reference |
| 2'-O-MOE with Phosphodiester (PO) Backbone | ~10-fold more rapid than PS backbone | 2.1% | Rapid clearance and high urinary excretion of intact oligonucleotide. | [3][10] |
| 2'-O-MOE with Phosphorothioate (PS) Backbone | Dominated by tissue distribution | 0.3% (full MOE), 5.5% (partial MOE) | Slower clearance, extensive tissue distribution, and high plasma protein binding. | [3][10] |
Table 2: Tissue Half-Life of 2'-O-MOE ASOs in Animal Models
| Animal Model | Tissue | Half-Life | Reference |
| Mouse | Liver | Varies with sequence | [5] |
| Mouse | Kidney | ~160 hours | [5] |
| Mouse | Lung | ~160 hours | [5] |
| Monkey | Liver | ~34 days | [6] |
| Monkey | Plasma | ~31.3 days | [6] |
Experimental Protocols: Methodologies for Stability Assessment
The following section details the typical experimental protocols used to evaluate the in vivo metabolic stability of this compound oligonucleotides.
Animal Models and Administration
-
Species: Sprague-Dawley rats and BALB/c mice are commonly used animal models.[3][10][11]
-
Administration: Oligonucleotides are typically administered via intravenous (IV) or subcutaneous (SC) injection to assess systemic pharmacokinetics.[5][12] Intraduodenal instillation has been used to evaluate oral bioavailability.[10]
Sample Collection and Preparation
-
Blood/Plasma: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation and stored frozen until analysis.[3]
-
Tissues: Tissues of interest (e.g., liver, kidney) are harvested, homogenized, and processed to extract the oligonucleotides.[3][5]
-
Extraction: Solid-phase extraction (SPE) or a combination of liquid-liquid extraction (LLE) and SPE are common methods for isolating oligonucleotides from biological matrices.[13][14]
Analytical Techniques for Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection can be used for quantification, although it may lack the sensitivity and specificity of mass spectrometry-based methods.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying parent oligonucleotides and their metabolites with high sensitivity and specificity.[13][15][16] Ion-pair reversed-phase liquid chromatography is often employed for separation.[17]
-
Hybridization-Based Assays (ELISA): These assays can provide high sensitivity but may lack the specificity to distinguish between the full-length oligonucleotide and its metabolites.[16]
Visualizing the Process: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes in the study of this compound oligonucleotide metabolic stability.
References
- 1. 2'-O-Methoxy-ethyl (MOE) | Oligowiki [oligowizard.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 5. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the Effect of Organ Impairment on the Pharmacokinetics of 2'-MOE and Phosphorothioate Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of 2'-O-Methoxyethyl Oligonucleotides on Renal Function in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of 2′-O-Methoxyethyl Oligonucleotides on Renal Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ppd.com [ppd.com]
- 14. Oligonucleotide quantification and metabolite profiling by high-resolution and accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Synthesis of 2'-O-MOE-U Phosphoramidite for Oligonucleotide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2'-O-(2-Methoxyethyl)-Uridine (2'-O-MOE-U) phosphoramidite (B1245037), a critical building block for the production of modified oligonucleotides used in various therapeutic and research applications. The 2'-O-MOE modification enhances nuclease resistance, increases binding affinity to target RNA, and reduces toxicity, making it a valuable modification in antisense oligonucleotides, siRNAs, and other nucleic acid-based drugs.[1][2] This guide outlines the multi-step chemical synthesis, including the formation of the 2'-O-MOE-uridine intermediate, protection of the 5'-hydroxyl group, and the final phosphitylation step. Detailed experimental procedures, reagent specifications, and data on reaction yields are presented to facilitate successful synthesis in a laboratory setting.
Introduction
The chemical modification of nucleosides is a cornerstone of modern oligonucleotide therapeutics. The 2'-O-(2-methoxyethyl) (2'-O-MOE) modification is one of the most successful second-generation antisense modifications. Oligonucleotides incorporating 2'-O-MOE residues exhibit improved pharmacokinetic and pharmacodynamic properties. This document details the synthetic route to produce the this compound phosphoramidite, a key monomer for incorporation into synthetic oligonucleotides via automated solid-phase synthesis.
Synthesis Pathway
The synthesis of this compound phosphoramidite is a multi-step process that begins with a suitable uridine (B1682114) precursor. The key steps involve the introduction of the 2'-O-methoxyethyl group, protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, and finally, the phosphitylation of the 3'-hydroxyl group.
Caption: Chemical synthesis pathway for this compound phosphoramidite.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| Uridine | Standard Supplier | >98% |
| Diphenyl Carbonate | Standard Supplier | >99% |
| Sodium Bicarbonate | Standard Supplier | ACS Grade |
| N,N-Dimethylacetamide (DMA) | Standard Supplier | Anhydrous |
| Aluminum powder | Standard Supplier | Fine dust |
| 2-Methoxyethanol (B45455) | Standard Supplier | Anhydrous |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Standard Supplier | >98% |
| Pyridine (B92270) | Standard Supplier | Anhydrous |
| Dichloromethane (B109758) (DCM) | Standard Supplier | Anhydrous |
| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | >99.5% |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Standard Supplier | >97% |
| Ethyl Acetate (B1210297) | Standard Supplier | ACS Grade |
| Hexanes | Standard Supplier | ACS Grade |
| Silica (B1680970) Gel | Standard Supplier | 60 Å, 230-400 mesh |
Step 1: Synthesis of 2,2'-Anhydrouridine
This step involves the formation of an anhydro intermediate from uridine.
Reaction: Uridine is reacted with diphenyl carbonate in the presence of sodium bicarbonate and N,N-dimethylacetamide (DMA) at elevated temperatures.[3]
Procedure:
-
To a solution of uridine in DMA, add sodium bicarbonate and diphenyl carbonate.
-
Heat the reaction mixture to 100 °C and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding it to a vigorously stirred solution of diethyl ether.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield 2,2'-anhydrouridine.
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | 100 °C |
| Typical Yield | ~85% |
Step 2: Synthesis of 2'-O-(2-Methoxyethyl)-uridine
This key step introduces the 2'-O-MOE group by ring-opening the anhydrouridine.
Reaction: 2,2'-Anhydrouridine is reacted with an aluminum alkoxide, prepared in situ from aluminum powder and 2-methoxyethanol.[3][4]
Procedure:
-
A suspension of aluminum powder in 2-methoxyethanol is heated at reflux for 2 hours to form the aluminum alkoxide.[4]
-
After cooling, 2,2'-anhydrouridine is added to the mixture.[4]
-
The reaction mixture is then refluxed for 48 hours.[4]
-
After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography on silica gel using a methanol (B129727)/dichloromethane gradient to give 2'-O-(2-Methoxyethyl)-uridine.[4]
| Parameter | Value |
| Reaction Time | 48 hours |
| Temperature | Reflux |
| Typical Yield | 55% |
Step 3: Synthesis of 5'-O-DMT-2'-O-(2-Methoxyethyl)-uridine
The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to prevent side reactions in the subsequent phosphitylation step and to allow for purification and monitoring during oligonucleotide synthesis.
Reaction: 2'-O-(2-Methoxyethyl)-uridine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine or triethylamine (B128534).[4][5]
Procedure:
-
Dissolve 2'-O-(2-Methoxyethyl)-uridine in anhydrous pyridine.
-
Add DMT-Cl portion-wise at 0 °C and then allow the reaction to warm to room temperature.
-
Quench the reaction with methanol and concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine to yield the 5'-O-DMT protected nucleoside.
| Parameter | Value |
| Reaction Time | 2 hours |
| Temperature | 30 °C |
| Typical Yield | 95% |
Step 4: Synthesis of this compound Phosphoramidite
The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.
Reaction: 5'-O-DMT-2'-O-(2-Methoxyethyl)-uridine is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[4][5]
Procedure:
-
Dissolve 5'-O-DMT-2'-O-(2-Methoxyethyl)-uridine in anhydrous dichloromethane.
-
Add DIPEA to the solution.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at room temperature under an inert atmosphere (e.g., Argon).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration, concentrate the solution and purify the crude product by precipitation from a suitable solvent system (e.g., dropwise addition into cold hexanes) or by flash chromatography on silica gel to afford the final this compound phosphoramidite as a white foam.
| Parameter | Value |
| Reaction Time | 1 hour |
| Temperature | Room Temp. |
| Typical Yield | 65% |
Overall Workflow
Caption: Experimental workflow for the synthesis of this compound phosphoramidite.
Characterization
The final product and intermediates should be characterized by standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR should be used to confirm the structure of the this compound phosphoramidite.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Purity of the final phosphoramidite should be assessed by reverse-phase HPLC.
Application in Oligonucleotide Synthesis
The synthesized this compound phosphoramidite is suitable for use in automated solid-phase oligonucleotide synthesizers. A slightly longer coupling time of around 6 minutes is recommended for 2'-O-MOE phosphoramidites to ensure efficient incorporation into the growing oligonucleotide chain.[6] Standard deprotection protocols can be employed after the synthesis is complete.[6] The resulting 2'-O-MOE modified oligonucleotides are valuable tools for a range of applications, including antisense therapy, RNA interference, and diagnostics.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 5-Methyl-U-CE, 2'-MOE Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Incorporating 2'-O-Methoxyethyl-Uridine (2'-O-MOE-U) into Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2'-O-methoxyethyl-uridine (2'-O-MOE-U) into synthetic antisense oligonucleotides (ASOs). The inclusion of 2'-O-MOE modifications enhances the therapeutic potential of ASOs by improving their nuclease resistance, binding affinity to target RNA, and pharmacokinetic properties.
Introduction to 2'-O-MOE Modification
The 2'-O-methoxyethyl (2'-O-MOE) modification is a second-generation chemical modification applied to nucleosides used in the synthesis of oligonucleotides.[1][2] This modification involves the addition of a methoxyethyl group to the 2' position of the ribose sugar.[2] This alteration imparts several beneficial characteristics to antisense oligonucleotides, making them more suitable for therapeutic applications.[2]
Key advantages of incorporating 2'-O-MOE nucleotides include:
-
Enhanced Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the ASO.[2][3]
-
Increased Binding Affinity: The 2'-O-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo conformation, which increases the binding affinity (melting temperature, Tm) of the ASO to its complementary target RNA.[2]
-
Reduced Immunostimulatory Profile: Compared to first-generation phosphorothioate (B77711) (PS) ASOs, 2'-O-MOE modified oligonucleotides have been shown to have a reduced pro-inflammatory profile.
-
Favorable Pharmacokinetics: The enhanced stability and binding characteristics contribute to improved tissue distribution and a longer duration of action.
A common design for ASOs utilizing 2'-O-MOE modifications is the "gapmer" structure. In this configuration, a central region of DNA or PS-modified DNA nucleotides, which is a substrate for RNase H, is flanked by wings of 2'-O-MOE-modified nucleotides.[2][4] This design combines the nuclease resistance and high binding affinity conferred by the 2'-O-MOE wings with the RNase H-mediated degradation of the target mRNA initiated by the central DNA gap.[4]
Data Presentation
Table 1: Enhanced Thermal Stability with 2'-O-MOE Modification
The incorporation of 2'-O-MOE nucleotides significantly increases the thermal stability of the duplex formed between the ASO and its target RNA. This is quantified by the change in melting temperature (ΔTm) per modification.
| Modification Type | ΔTm per Modification (°C) | Reference |
| 2'-O-Methoxyethyl (2'-O-MOE) | +0.9 to +1.6 | [2] |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | [2] |
| 2'-Fluoro (2'-F) | +2.5 | [2] |
Table 2: Comparative In Vivo Stability of Modified Oligonucleotides
The nuclease resistance conferred by 2'-O-MOE modifications leads to a substantial increase in the in vivo stability of oligonucleotides compared to unmodified counterparts.
| Oligonucleotide Chemistry | In Vivo Stability (8 hours post-administration) | Reference |
| Phosphorothioate (PS) ODN (unmodified 2' sugar) | Only chain-shortened metabolites recovered | [5] |
| Partial 2'-O-MOE modification (hemimer) with PS backbone | ~50% of the compound remained intact | [5] |
| Full 2'-O-MOE modification with PS backbone | Completely stable, no measurable metabolites | [5] |
| Full 2'-O-MOE modification with phosphodiester (PO) backbone | Completely stable, no measurable metabolites | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Containing Oligonucleotides
This protocol outlines the standard phosphoramidite (B1245037) solid-phase synthesis cycle for incorporating this compound into an oligonucleotide sequence. This process is typically performed on an automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite
-
Standard DNA or other modified phosphoramidites (e.g., A, C, G)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution A (e.g., acetic anhydride/lutidine/THF)
-
Capping solution B (e.g., 16% N-methylimidazole in THF)
-
Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Acetonitrile (synthesis grade)
-
Argon (high purity)
Workflow Diagram:
Caption: Automated solid-phase synthesis cycle for oligonucleotide synthesis.
Procedure:
-
Preparation: Ensure all reagents are fresh and properly installed on the synthesizer. Program the desired oligonucleotide sequence, specifying the position(s) for this compound incorporation.
-
Synthesis Cycle: The automated synthesis proceeds through a series of steps for each nucleotide addition: a. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by washing with the detritylation solution, exposing the 5'-hydroxyl group for the next coupling reaction. b. Coupling: The this compound phosphoramidite and activator solution are delivered to the synthesis column. The phosphoramidite couples to the free 5'-hydroxyl group. A longer coupling time (e.g., 6-10 minutes) is recommended for 2'-O-MOE phosphoramidites to ensure high coupling efficiency. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizer solution.
-
Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.
-
Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
Protocol 2: Deprotection and Purification of 2'-O-MOE Modified Oligonucleotides
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)
-
Anhydrous ethanol
-
Nuclease-free water
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Appropriate HPLC columns and buffers (e.g., triethylammonium (B8662869) acetate (B1210297) and acetonitrile)
Procedure:
-
Cleavage and Deprotection: a. Transfer the CPG solid support containing the synthesized oligonucleotide to a screw-cap vial. b. Add AMA solution to the vial to cover the CPG. c. Incubate the vial at 65°C for 15-20 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone. d. Allow the vial to cool to room temperature.
-
Purification (DMT-on): a. If the oligonucleotide was synthesized DMT-on, it can be readily purified by RP-HPLC. The hydrophobic DMT group allows for strong retention on the column, separating the full-length product from shorter, uncapped failure sequences. b. After collecting the DMT-on peak, the DMT group is removed by treatment with an acidic solution (e.g., 80% acetic acid). c. The detritylated oligonucleotide is then desalted using a suitable method.
-
Purification (DMT-off): a. If the oligonucleotide was synthesized DMT-off, it can be purified by anion-exchange HPLC, which separates molecules based on charge.
-
Analysis: The purity and identity of the final oligonucleotide should be confirmed by methods such as LC-MS and capillary gel electrophoresis.
Protocol 3: Nuclease Degradation Assay
This protocol assesses the stability of 2'-O-MOE modified oligonucleotides in the presence of nucleases, for example, in serum.
Materials:
-
2'-O-MOE modified oligonucleotide
-
Unmodified control oligonucleotide (same sequence)
-
Fetal bovine serum (FBS) or human serum
-
Phosphate-buffered saline (PBS)
-
Loading buffer (e.g., formamide-based)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining agent (e.g., SYBR Gold)
-
Imaging system
Procedure:
-
Incubation: a. Prepare solutions of the 2'-O-MOE modified and unmodified oligonucleotides in PBS at a defined concentration (e.g., 10 µM). b. In separate tubes, mix the oligonucleotide solutions with serum (e.g., to a final concentration of 90% serum). c. Incubate the tubes at 37°C.
-
Time Points: a. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each reaction tube and immediately mix it with loading buffer to stop the enzymatic degradation. b. Store the samples at -20°C until all time points have been collected.
-
Gel Electrophoresis: a. Denature the samples by heating at 95°C for 5 minutes. b. Load the samples onto a denaturing polyacrylamide gel. c. Run the gel until adequate separation is achieved.
-
Analysis: a. Stain the gel with a fluorescent dye and visualize the bands using a gel imaging system. b. Compare the intensity of the full-length oligonucleotide band at different time points for the 2'-O-MOE modified and unmodified oligonucleotides to assess the extent of degradation.
Protocol 4: In Vitro RNase H Cleavage Assay
This protocol determines the ability of a 2'-O-MOE gapmer ASO to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
2'-O-MOE gapmer ASO
-
Target RNA transcript (can be 5'-end labeled with a fluorescent dye or radiolabel)
-
Recombinant human RNase H1
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl₂, 0.1 mM DTT)
-
Nuclease-free water
-
Loading buffer
-
PAGE system
-
Imaging system (autoradiography or fluorescence)
Workflow Diagram:
Caption: Workflow for an in vitro RNase H cleavage assay.
Procedure:
-
Annealing: a. In a reaction tube, mix the target RNA and the 2'-O-MOE gapmer ASO in RNase H reaction buffer (without MgCl₂ initially to prevent premature cleavage). b. Heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.
-
Cleavage Reaction: a. Add MgCl₂ to the reaction mixture to the final desired concentration. b. Initiate the reaction by adding RNase H1. c. Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Quenching: Stop the reaction by adding a chelating agent like EDTA to sequester the Mg²⁺ ions, which are essential for RNase H activity.
-
Analysis: a. Add loading buffer to the reaction samples. b. Separate the RNA fragments by denaturing PAGE. c. Visualize the cleavage products using an appropriate imaging system. The appearance of smaller RNA fragments indicates successful RNase H-mediated cleavage.
Signaling Pathway Diagram
The primary mechanism of action for 2'-O-MOE gapmer ASOs is the RNase H-mediated degradation of the target mRNA, which prevents its translation into a functional protein.
Caption: RNase H-mediated gene silencing by a 2'-O-MOE gapmer ASO.
References
- 1. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microsynth.com [microsynth.com]
- 5. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing 2'-O-MOE-U Gapmer ASOs for Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can be designed to bind to specific messenger RNA (mRNA) sequences, leading to the modulation of gene expression.[1][2] Among the various classes of ASOs, 2'-O-methoxyethyl (2'-O-MOE) gapmer ASOs have emerged as a powerful tool for inducing gene silencing.[3][4] These second-generation ASOs exhibit enhanced properties such as increased nuclease resistance, higher binding affinity to target RNA, and a favorable safety profile, making them valuable for both research and therapeutic applications.[4][5]
This document provides detailed application notes and protocols for the rational design and experimental validation of 2'-O-MOE-U (uridine) gapmer ASOs for targeted gene silencing. The central mechanism of action for these ASOs is the recruitment of RNase H, an endogenous enzyme that selectively cleaves the RNA strand of an RNA:DNA heteroduplex, resulting in the degradation of the target mRNA and subsequent reduction in protein expression.[4]
Mechanism of Action: RNase H-Mediated Gene Silencing
2'-O-MOE gapmer ASOs are chimeric oligonucleotides typically 16-20 nucleotides in length.[2] They are composed of a central "gap" of deoxynucleotides (DNA) flanked by "wings" of 2'-O-MOE modified ribonucleotides.[4][6] The key features of this design are:
-
2'-O-MOE Wings: The 2'-O-MOE modifications on the flanking regions protect the ASO from degradation by nucleases, increase its binding affinity to the target mRNA, and reduce nonspecific protein binding, which can mitigate toxicity.[3][4][7]
-
DNA Gap: The central DNA gap, when hybridized to the target mRNA, forms an RNA:DNA duplex that is a substrate for RNase H1.[4] A gap of at least 8-10 DNA bases is generally required for efficient RNase H1 recognition and cleavage.[2]
-
Phosphorothioate (B77711) (PS) Backbone: The entire oligonucleotide backbone typically contains phosphorothioate linkages, where a non-bridging oxygen atom is replaced by sulfur. This modification further enhances nuclease resistance and improves pharmacokinetic properties.[4]
Upon entering a cell, the ASO translocates to the nucleus or cytoplasm and binds to its complementary target mRNA sequence.[4][8] This binding event creates the necessary RNA:DNA heteroduplex, which is then recognized by RNase H1. The enzyme cleaves the mRNA, leading to its degradation by cellular exonucleases. The intact ASO is then released to bind to another target mRNA molecule, enabling a catalytic cycle of gene silencing.[2]
ASO Design Principles
The efficacy and specificity of a 2'-O-MOE gapmer ASO are critically dependent on its design. The following principles should be considered:
-
Target Selection:
-
Identify the target gene and obtain its mRNA sequence from a reliable database (e.g., GenBank, Ensembl).[6]
-
Target accessible sites on the mRNA, avoiding regions with strong secondary structures that might hinder ASO binding.[2] In silico tools can predict RNA secondary structures.
-
Consider targeting various regions of the mRNA, including the 5' untranslated region (UTR), coding sequence (CDS), and 3' UTR, to identify the most effective sites.
-
-
ASO Sequence and Length:
-
ASOs should be perfectly complementary to the target mRNA sequence.
-
The optimal length is typically between 16 and 20 nucleotides.[2]
-
Avoid sequences with high self-complementarity or the potential to form stable hairpins or dimers.[2]
-
Avoid sequences containing four or more consecutive guanines (G-quadruplexes), which can be immunostimulatory and may prevent the ASO from binding to its target.[2]
-
-
Chemical Modifications:
-
A common gapmer design is a "5-10-5" configuration, with 5 2'-O-MOE modified nucleotides on each flank and a central gap of 10 deoxynucleotides.
-
Incorporate phosphorothioate (PS) linkages throughout the entire backbone to confer nuclease resistance.[6]
-
-
Control Oligonucleotides:
-
Mismatch Control: Design an ASO with the same length and chemical modification pattern as the active ASO but with 3-4 mismatched bases. This helps to demonstrate the sequence-specificity of the observed effect.[9]
-
Scrambled Control: Design an ASO with the same nucleotide composition, length, and modifications as the active ASO, but in a randomized sequence. This control helps to rule out off-target effects related to the chemical composition of the ASO.[9][10]
-
Table 1: Example of 2'-O-MOE Gapmer ASO Design
| Oligonucleotide ID | Sequence (5' to 3') | Target Gene | Length (nt) | Modification Pattern | Backbone |
| Active ASO | mUmCmAmGmC-ATGCATGCAT-mGmCmUmAmG | Gene X | 20 | 5-10-5 2'-O-MOE | PS |
| Mismatch Control | mUmCmAmGmC-ATGA ATGCT T-mGmCmUmAmG | Gene X | 20 | 5-10-5 2'-O-MOE | PS |
| Scrambled Control | mAmGmCmUmA-GTCAGTCAGT-mCmGmAmUmC | N/A | 20 | 5-10-5 2'-O-MOE | PS |
mN represents a 2'-O-MOE modified nucleotide. The central sequence represents the DNA gap.
Experimental Protocols
The following protocols provide a framework for the experimental validation of designed 2'-O-MOE gapmer ASOs in cell culture.
Protocol 1: ASO Transfection in Adherent Mammalian Cells
This protocol describes the transfection of ASOs into adherent cells using a cationic lipid-based transfection reagent. Optimization of transfection conditions is crucial for each cell type and ASO.[11][12]
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Complete growth medium
-
Opti-MEM I Reduced Serum Medium
-
Cationic lipid transfection reagent (e.g., Lipofectamine RNAiMAX)
-
2'-O-MOE gapmer ASOs (Active, Mismatch, Scrambled) at a stock concentration of 20 µM
-
6-well tissue culture plates
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.[12][13] For a 6-well plate, this is typically 2.5 x 10^5 cells per well in 2 mL of complete growth medium.
-
Preparation of ASO-Lipid Complexes:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute the ASO to the desired final concentration (e.g., 50 nM) in 125 µL of Opti-MEM. For a 50 nM final concentration in 2.5 mL total volume, add 6.25 µL of 20 µM ASO stock to 118.75 µL of Opti-MEM.
-
Tube B: Dilute 5 µL of the lipid transfection reagent in 120 µL of Opti-MEM.
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down.
-
Incubate the ASO-lipid complex mixture at room temperature for 20-30 minutes.[14]
-
-
Transfection:
-
Gently aspirate the growth medium from the cells.
-
Add 2.25 mL of fresh, pre-warmed complete growth medium to each well.
-
Add the 250 µL of ASO-lipid complex dropwise to each well.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal incubation time should be determined empirically.[13]
-
Harvesting: After incubation, harvest the cells for RNA and protein analysis.
Protocol 2: RNA Extraction and RT-qPCR for Gene Expression Analysis
This protocol details the quantification of target mRNA levels following ASO treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, RPL19)[15]
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Wash the cells in the 6-well plate once with 1 mL of cold PBS.
-
Lyse the cells directly in the well according to the RNA extraction kit manufacturer's instructions.
-
Purify the total RNA, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Run the qPCR on a real-time PCR system using a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).[16]
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) values for the target gene and the housekeeping gene in each sample.
-
Calculate the relative mRNA expression using the ΔΔCq method. Normalize the target gene expression to the housekeeping gene and then to the cells treated with a non-targeting control (e.g., scrambled ASO).
-
Table 2: Representative RT-qPCR Data for Gene X Knockdown
| Treatment (50 nM) | Target Gene Cq (Avg) | Housekeeping Gene Cq (Avg) | ΔCq (Target - HK) | ΔΔCq (vs. Scrambled) | Relative mRNA Expression (%) |
| Untreated | 22.5 | 18.0 | 4.5 | 0.5 | 70.7 |
| Scrambled ASO | 22.0 | 18.0 | 4.0 | 0.0 | 100.0 |
| Mismatch ASO | 21.8 | 18.1 | 3.7 | -0.3 | 123.1 |
| Active ASO | 25.0 | 18.2 | 6.8 | 2.8 | 14.4 |
Protocol 3: Western Blot for Protein Level Analysis
This protocol is for assessing the reduction in target protein levels following ASO-mediated mRNA knockdown.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them with ice-cold lysis buffer.[17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody against the target protein (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
If necessary, strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading across lanes.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
Table 3: Densitometry Analysis of Western Blot Results for Gene X
| Treatment (50 nM) | Target Protein (Normalized Intensity) | Loading Control (Normalized Intensity) | Relative Protein Level (%) |
| Untreated | 0.95 | 1.00 | 95.0 |
| Scrambled ASO | 1.00 | 1.00 | 100.0 |
| Mismatch ASO | 0.92 | 1.00 | 92.0 |
| Active ASO | 0.18 | 1.00 | 18.0 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Knockdown Efficiency | Poor transfection efficiency. | Optimize transfection reagent concentration and ASO concentration for your specific cell type.[11] |
| ASO targets an inaccessible region of the mRNA. | Design and test ASOs targeting different regions of the mRNA.[13] | |
| Incorrect ASO design. | Verify ASO sequence and modification pattern. | |
| High Cell Toxicity | High concentration of ASO or transfection reagent. | Perform a dose-response curve to find the optimal, non-toxic concentration.[12] |
| Sequence-specific off-target effects. | Test additional ASO sequences and ensure proper controls are used. | |
| Inconsistent Results | Variation in cell confluency at transfection. | Ensure consistent cell seeding density and confluency.[13] |
| Inconsistent transfection procedure. | Standardize all steps of the transfection protocol. |
Conclusion
2'-O-MOE gapmer ASOs are a robust and specific tool for gene silencing in a variety of research and therapeutic contexts. A rational design approach, coupled with rigorous experimental validation using appropriate controls, is essential for achieving potent and specific knockdown of the target gene. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully design and implement 2'-O-MOE gapmer ASO technology for their gene silencing studies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. idtdna.com [idtdna.com]
- 5. Modification OptionsFor ASO Gapmers - ELLA Biotech [ellabiotech.com]
- 6. Gapmer Design [biosyn.com]
- 7. microsynth.com [microsynth.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epe.lac-bac.gc.ca [epe.lac-bac.gc.ca]
- 13. aumbiotech.com [aumbiotech.com]
- 14. ASO transfection of iPSC-derived cells [protocols.io]
- 15. Modulation of Gene Expression in the Eye with Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Kinetic and subcellular analysis of PS-ASO/protein interactions with P54nrb and RNase H1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Delivery of 2'-O-Methoxyethyl (2'-O-MOE) Modified Antisense Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2'-O-Methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs) are a prominent class of synthetic nucleic acid analogs designed to modulate gene expression by binding to specific RNA targets. Their chemical modifications enhance nuclease resistance, binding affinity, and reduce toxicity compared to unmodified oligonucleotides.[1][2][3] Effective delivery into cells in vitro is crucial for evaluating their therapeutic potential and mechanism of action. These application notes provide an overview and detailed protocols for the most common methods of delivering 2'-O-MOE ASOs into cultured cells: gymnosis (free uptake), lipofection (cationic lipid-mediated delivery), and electroporation.
I. Overview of Delivery Methods
The choice of delivery method for 2'-O-MOE ASOs in vitro depends on several factors, including the cell type, experimental goals, and desired efficiency. Each method has distinct advantages and disadvantages in terms of efficiency, toxicity, and ease of use.
-
Gymnosis (Free Uptake): This method relies on the intrinsic ability of cells to uptake "naked" ASOs without the aid of transfection reagents.[4][5] This process is mediated by the interaction of the phosphorothioate (B77711) (PS) backbone of the ASO with cell surface proteins, leading to endocytosis.[6][7] While less efficient than other methods, gymnosis is valuable for assessing the inherent cellular uptake of an ASO and avoids the potential confounding effects and toxicity of delivery vehicles.[8] Its success is highly dependent on the cell type, ASO concentration, and incubation time.[6][7]
-
Lipofection (Cationic Lipid-Mediated Delivery): This is a widely used method that employs cationic lipids or liposomes to form complexes with the negatively charged ASOs.[9][10][11] These complexes interact with the cell membrane, facilitating cellular uptake through endocytosis or direct fusion.[11][12] Lipofection generally offers high transfection efficiency across a broad range of cell types but requires careful optimization to balance efficiency with potential cytotoxicity.[13][14] The ratio of lipid to oligonucleotide is a critical parameter affecting the uniformity and efficiency of transfection.[14]
-
Electroporation: This physical method utilizes an electrical pulse to transiently permeabilize the cell membrane, allowing the entry of ASOs from the surrounding medium. Electroporation can be highly efficient, particularly for cell types that are difficult to transfect using lipid-based methods, such as neuronal cells.[15] However, it can also lead to significant cell death if not properly optimized.
II. Quantitative Data Summary
The following tables summarize quantitative data for different delivery methods, providing a basis for comparison. Note that efficiencies and toxicities are highly cell-type and ASO-sequence dependent.
Table 1: Comparison of In Vitro Delivery Methods for 2'-O-MOE ASOs
| Delivery Method | Typical ASO Concentration | Transfection Efficiency | Potential for Cytotoxicity | Key Advantages | Key Disadvantages |
| Gymnosis | 1 - 10 µM | Low to Moderate | Low | - No transfection reagent required- Assesses natural uptake pathway- Low cytotoxicity | - Highly cell-type dependent- Requires higher ASO concentration- Longer incubation times needed |
| Lipofection | 10 - 100 nM | High | Moderate to High | - High efficiency in many cell lines- Readily available commercial reagents | - Potential for cytotoxicity- Requires careful optimization of lipid:ASO ratio- Can influence cellular pathways |
| Electroporation | 0.2 - 20 µM[16] | High | Moderate to High | - Effective for difficult-to-transfect cells- Rapid delivery | - Can cause significant cell death- Requires specialized equipment- Optimization of electrical parameters is crucial |
Table 2: Reported Efficacies of 2'-O-MOE ASOs Delivered by Electroporation in Neuronal Cells [15]
| ASO ID | Target | Modification | EC50 |
| M-1 | GAA repeat | 2'-O-MOE (16-mer) | 2 µM |
| M-5 | GAA repeat | 2'-O-MOE (18-mer) | 0.75 µM |
III. Experimental Protocols
A. Protocol for Gymnotic Delivery of 2'-O-MOE ASOs
This protocol is adapted from methodologies described for the free uptake of ASOs in various cell lines.[4][6]
Materials:
-
2'-O-MOE ASO stock solution (sterile, salt-free)
-
Complete cell culture medium appropriate for the cell line
-
Opti-MEM® I Reduced Serum Medium (or similar)
-
Cells of interest
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach approximately 50-70% confluency at the time of treatment. For example, seed 200,000 live cells per mL and 500 µL per well.[6] The optimal seeding density may vary depending on the cell line's growth rate.
-
Cell Incubation: Incubate the cells for 18-24 hours under standard culture conditions (e.g., 37°C, 5% CO2).
-
ASO Preparation: Prepare the desired concentrations of 2'-O-MOE ASO by diluting the stock solution in a serum-free medium like Opti-MEM®. A typical final concentration range for gymnosis is 1-10 µM.
-
ASO Treatment: Directly add the diluted ASO solution to the wells containing cells and complete medium. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells with the ASO for an extended period, typically 24 to 96 hours, or even up to 10 days for some cell lines and targets to observe significant effects.[4]
-
Analysis: After the incubation period, harvest the cells for downstream analysis, such as RNA extraction for qPCR to assess target mRNA knockdown, or protein extraction for Western blotting.
dot
References
- 1. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silencing of gene expression by gymnotic delivery of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cationic lipid-mediated nucleic acid delivery: beyond being cationic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonviral delivery systems for antisense oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ncardia.com [ncardia.com]
- 14. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient electroporation of neuronal cells using synthetic oligonucleotides: identifying duplex RNA and antisense oligonucleotide activators of human frataxin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to 2'-O-MOE-U Mediated Gene Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the specific modulation of gene expression. Among the various chemical modifications developed to enhance their drug-like properties, the second-generation 2'-O-methoxyethyl (2'-O-MOE) modification has proven to be particularly effective.[1][2][3][4][5] 2'-O-MOE modifications, when incorporated into an ASO, increase nuclease resistance, enhance binding affinity to target RNA, and reduce non-specific protein binding, thereby improving potency and providing a favorable safety profile.[2][3][4][6][7]
This document provides a detailed experimental workflow for achieving gene knockdown using 2'-O-MOE-U modified ASOs. The primary mechanism of action for this class of ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA heteroduplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[8][9][10][11][12][13]
Mechanism of Action: RNase H-Mediated mRNA Degradation
2'-O-MOE ASOs designed for gene knockdown are typically constructed as "gapmers".[2][4][12] These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides (DNA) flanked by "wings" of 2'-O-MOE modified ribonucleotides.[2][4][9][14] The 2'-O-MOE wings provide high affinity for the target mRNA and protect the ASO from nuclease degradation.[1][2][4] The central DNA gap, when hybridized to the target mRNA, forms a substrate for RNase H1, which is present in both the nucleus and cytoplasm.[2][10] RNase H1 then cleaves the mRNA, leading to its degradation by cellular exonucleases and ultimately preventing its translation into protein.[9][13]
Caption: RNase H-mediated gene knockdown pathway for 2'-O-MOE ASOs.
Experimental Workflow Overview
A typical experimental workflow for 2'-O-MOE ASO-mediated gene knockdown involves several key stages, from initial cell culture and ASO delivery to the final analysis of gene and protein expression.
Caption: General experimental workflow for gene knockdown analysis.
Data Presentation: Quantitative Analysis
Effective evaluation of ASO performance requires rigorous quantitative analysis. The following tables provide templates for organizing and presenting typical experimental data.
Table 1: Dose-Response of 2'-O-MOE ASO on Target Gene Expression
| ASO Concentration (nM) | Target mRNA Level (% of Control) | Target Protein Level (% of Control) | Cell Viability (%) |
| 0 (Mock) | 100 ± 5.2 | 100 ± 7.1 | 100 ± 3.5 |
| 1 | 85 ± 4.8 | 92 ± 6.5 | 98 ± 4.1 |
| 3 | 62 ± 6.1 | 75 ± 8.2 | 97 ± 3.9 |
| 10 | 35 ± 4.5 | 48 ± 5.9 | 95 ± 4.5 |
| 30 | 18 ± 3.9 | 25 ± 4.7 | 92 ± 5.0 |
| 100 | 12 ± 2.8 | 15 ± 3.6 | 85 ± 6.2 |
Data are represented as mean ± standard deviation from three biological replicates.
Table 2: Time-Course of Target Gene Knockdown by 2'-O-MOE ASO
| Time Post-Transfection (hours) | Target mRNA Level (% of Control) | Target Protein Level (% of Control) |
| 0 | 100 ± 6.0 | 100 ± 8.3 |
| 12 | 70 ± 5.5 | 88 ± 7.9 |
| 24 | 45 ± 4.9 | 65 ± 6.8 |
| 48 | 25 ± 3.7 | 38 ± 5.1 |
| 72 | 28 ± 4.1 | 35 ± 4.9 |
| 96 | 40 ± 5.3 | 42 ± 6.2 |
Cells were treated with a final ASO concentration of 30 nM. Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Culture and ASO Transfection
This protocol describes the delivery of 2'-O-MOE ASOs into cultured mammalian cells using a cationic lipid transfection reagent.[14][15]
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
2'-O-MOE ASO and negative control ASO (e.g., scrambled sequence)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
96-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in the appropriate tissue culture plate to achieve 70-90% confluency at the time of transfection.[14]
-
ASO Dilution: In a sterile tube, dilute the 2'-O-MOE ASO to the desired final concentration in Opti-MEM™. Gently mix.
-
Transfection Reagent Dilution: In a separate sterile tube, dilute the lipid transfection reagent in Opti-MEM™ according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted ASO and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of ASO-lipid complexes.
-
Transfection: Add the ASO-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-72 hours) before harvesting for analysis.[16]
Protocol 2: RNA Extraction and RT-qPCR Analysis
This protocol outlines the quantification of target mRNA levels following ASO treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[14][17][18]
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Gene-specific forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate by combining the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template, and nuclease-free water. Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT).
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the quantification cycle (Cq) values for the target and housekeeping genes. Calculate the relative mRNA expression using the ΔΔCq method.
Protocol 3: Protein Extraction and Western Blot Analysis
This protocol details the assessment of target protein knockdown via Western blotting.[13][18]
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
ASO Design and Validation Logic
The successful application of 2'-O-MOE ASOs relies on a logical progression from design and synthesis to rigorous in vitro validation and subsequent functional analysis.
Caption: Logical workflow for ASO design, validation, and analysis.
Conclusion
The use of 2'-O-MOE modified antisense oligonucleotides provides a robust and specific method for gene knockdown in research and therapeutic development. Adherence to detailed and well-controlled experimental protocols, as outlined in this document, is crucial for obtaining reliable and reproducible results. Careful consideration of experimental design, including appropriate controls and thorough quantitative analysis, will ensure the successful application of this powerful technology.
References
- 1. researchgate.net [researchgate.net]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. microsynth.com [microsynth.com]
- 5. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 6. Nonviral delivery systems for antisense oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Splice-Modulating Antisense Oligonucleotides as Therapeutics for Inherited Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms | PLOS One [journals.plos.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry, mechanism and clinical status of antisense oligonucleotides and duplex RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
- 14. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 15. academic.oup.com [academic.oup.com]
- 16. aumbiotech.com [aumbiotech.com]
- 17. criver.com [criver.com]
- 18. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of 2'-O-MOE-U Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of 2'-O-methoxyethyl (2'-O-MOE) modifications into ribonucleic acid (RNA) oligonucleotides represents a significant advancement in the development of therapeutic nucleic acids, particularly antisense oligonucleotides (ASOs). This modification offers a favorable combination of enhanced biophysical and pharmacological properties. The 2'-O-MOE moiety increases the binding affinity of oligonucleotides to their target RNA, enhances nuclease resistance, and reduces toxicity compared to earlier generations of modifications.[1] These attributes have led to the successful development of several FDA-approved ASO drugs.
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of RNA sequences containing 2'-O-methoxyethyl uridine (B1682114) (2'-O-MOE-U). The protocols cover the entire workflow from the synthesis of the key building block, 5'-O-DMT-2'-O-methoxyethyl-uridine-3'-CE phosphoramidite (B1245037), to the final purification and analysis of the modified oligonucleotide.
Data Presentation
Table 1: Reagents for Automated Solid-Phase Synthesis
| Reagent | Function | Supplier Example | Catalog Number Example |
| This compound Phosphoramidite | Monomer building block for U incorporation | Biosynth | PD32565 |
| Controlled Pore Glass (CPG) Support | Solid support for oligonucleotide synthesis | Various | N/A |
| Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Detritylation agent to remove the 5'-DMT group | BOC Sciences | N/A |
| 5-Ethylthio-1H-tetrazole (ETT) | Activator for the coupling reaction | Various | N/A |
| Acetic Anhydride/Lutidine/THF | Capping solution A to block unreacted 5'-hydroxyls | Various | N/A |
| N-Methylimidazole/THF | Capping solution B | Various | N/A |
| Iodine/Water/Pyridine (B92270)/THF | Oxidizing solution to stabilize the phosphate (B84403) linkage | Various | N/A |
| Anhydrous Acetonitrile (B52724) | Solvent for phosphoramidites and activator | Various | N/A |
Table 2: Typical Coupling Efficiency and Synthesis Yield
| Parameter | Value | Notes |
| Average Stepwise Coupling Efficiency | >98% | Efficiency can be influenced by the quality of reagents and synthesizer maintenance.[2] A 1% drop in efficiency can significantly reduce the yield of long oligonucleotides. |
| Overall Yield of a 20-mer (crude) | 50-70% | Dependent on the average coupling efficiency and the specific sequence. |
| Purification Yield (HPLC) | 30-50% | Varies based on the crude purity and the stringency of the purification. |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-2'-O-methoxyethyl-uridine-3'-CE Phosphoramidite
This protocol describes the synthesis of the key phosphoramidite building block required for the incorporation of this compound into an RNA sequence. The synthesis starts from uridine and involves several chemical modification steps.
Materials:
-
Uridine
-
Diphenyl carbonate
-
Sodium bicarbonate
-
Dimethylacetamide (DMA)
-
Aluminum 2-methoxyethoxide
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of 2,2'-Anhydrouridine (B559692): React uridine with diphenyl carbonate in the presence of sodium bicarbonate in DMA at 100°C.
-
Ring opening to form 2'-O-methoxyethyl-uridine: Treat the resulting 2,2'-anhydrouridine with aluminum 2-methoxyethoxide in refluxing 2-methoxyethanol.
-
5'-O-DMT protection: React the 2'-O-methoxyethyl-uridine with DMT-Cl in pyridine to protect the 5'-hydroxyl group. Purify the product by silica gel chromatography.
-
Phosphitylation: React the 5'-O-DMT-2'-O-methoxyethyl-uridine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous DCM to yield the final phosphoramidite. Purify by silica gel chromatography.
Protocol 2: Automated Solid-Phase Synthesis of this compound Modified RNA
This protocol outlines the cyclical process for the automated solid-phase synthesis of a this compound containing RNA oligonucleotide on a standard DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the desired 3'-terminal nucleoside.
-
5'-O-DMT-2'-O-MOE-U-3'-CE phosphoramidite (and other required phosphoramidites for A, C, G) dissolved in anhydrous acetonitrile.
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile).
-
Deblocking solution (e.g., 3% Dichloroacetic acid in dichloromethane).
-
Capping solutions (Cap A: Acetic anhydride/lutidine/THF; Cap B: N-Methylimidazole/THF).
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/water/pyridine).
-
Anhydrous acetonitrile for washing.
Procedure (Single Synthesis Cycle):
-
Deblocking (Detritylation): The CPG support is washed with the deblocking solution to remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group.[] This step is followed by extensive washing with anhydrous acetonitrile.
-
Coupling: The this compound phosphoramidite and activator solution are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then attacked by the free 5'-hydroxyl group on the solid support, forming a phosphite (B83602) triester linkage.[4]
-
Capping: After the coupling step, any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutations in the final product.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using the oxidizing solution.
-
This four-step cycle is repeated for each subsequent nucleotide until the desired full-length RNA sequence is assembled.
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of all protecting groups.
Materials:
-
Ammonia/methylamine (AMA) solution (1:1 v/v).
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine.
Procedure:
-
Cleavage and Base Deprotection: The CPG support with the synthesized oligonucleotide is transferred to a sealed vial and treated with AMA solution at 65°C for 10-15 minutes. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.[5][6]
-
2'-O-MOE Protecting Group Removal (if applicable - note: 2'-O-MOE is stable to standard deprotection): This step is for standard RNA synthesis with silyl (B83357) protecting groups and is not required for the 2'-O-MOE modification itself, which is stable. For mixed oligonucleotides containing standard ribonucleosides with TBDMS protection, the following step would be necessary. The supernatant from the AMA treatment is collected and dried. The pellet is resuspended in a solution of TEA·3HF in NMP and triethylamine and heated to 65°C for 2.5 hours to remove the 2'-O-silyl protecting groups.
-
The deprotected oligonucleotide is then precipitated with an appropriate salt and alcohol solution.
Protocol 4: Purification by Reversed-Phase HPLC
This protocol outlines a general procedure for the purification of the crude this compound modified oligonucleotide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude, deprotected oligonucleotide.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.[7]
-
Monitor the elution at 260 nm. The full-length product is typically the major peak with the longest retention time.
-
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Desalting: Pool the collected fractions and desalt using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation, to remove the TEAA buffer salts.
-
Lyophilize the purified oligonucleotide to obtain a dry powder.
Visualizations
Experimental Workflow for Solid-Phase Synthesis of this compound Modified RNA
Caption: Workflow of this compound RNA synthesis.
Conclusion
The solid-phase synthesis of this compound modified RNA is a robust and well-established methodology that is crucial for the development of nucleic acid-based therapeutics. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field. Adherence to these detailed procedures, with careful attention to reagent quality and reaction conditions, will enable the successful synthesis and purification of high-quality 2'-O-MOE modified RNA oligonucleotides for a wide range of research and drug development applications.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine 3'-CE phosphoramidite | 163878-63-5 | PD32565 [biosynth.com]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Note: Purification and Characterization of 2'-O-Methoxyethyl-Uridine Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the purification and characterization of synthetic oligonucleotides containing 2'-O-methoxyethyl (2'-O-MOE) modified uridine. The 2'-O-MOE modification is a critical second-generation chemical modification used in therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs), to enhance their drug-like properties.[1] This modification offers increased nuclease resistance, improved binding affinity to target RNA, and favorable pharmacokinetic profiles.[1][2][3] The protocols outlined below describe the use of ion-exchange (IEX) and reversed-phase high-performance liquid chromatography (RP-HPLC) for purification, followed by characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Introduction
Oligonucleotide-based therapeutics are a rapidly growing class of drugs that can target gene expression at the RNA level.[4][5] Chemical modifications to the sugar-phosphate backbone are essential for improving the stability and efficacy of these molecules. The 2'-O-methoxyethyl (2'-O-MOE) modification is a widely used second-generation modification that replaces the 2'-hydroxyl group of the ribose sugar.[1] This modification confers several advantageous properties, including:
-
Increased Nuclease Resistance: The 2'-O-MOE group protects the oligonucleotide from degradation by cellular nucleases, prolonging its half-life in tissues.[1][2][3]
-
High Binding Affinity: The modification pre-organizes the sugar into an A-form RNA-like geometry, which enhances the thermodynamic stability of the duplex formed with the target RNA.[1][6]
-
Reduced Non-specific Protein Binding: Compared to some other modifications, 2'-O-MOE oligonucleotides can exhibit reduced non-specific protein interactions.[3]
Due to the complexities of solid-phase oligonucleotide synthesis, the crude product contains the full-length product (FLP) along with various impurities such as truncated sequences (n-1, n-2), and by-products from incomplete deprotection.[4][7][8] Therefore, robust purification and characterization methods are critical to ensure the purity, identity, and quality of 2'-O-MOE-U containing oligonucleotides for research and therapeutic applications.
Purification of this compound Containing Oligonucleotides
The choice of purification method depends on the desired purity, scale, and the specific characteristics of the oligonucleotide.[9] The two most common high-resolution methods are ion-exchange chromatography (IEX) and ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).[4][9]
Anion-Exchange Chromatography (AEX)
Anion-exchange chromatography separates oligonucleotides based on the net negative charge of their phosphodiester backbone.[9] The separation is highly effective for resolving oligonucleotides of different lengths, as each missing nucleotide reduces the overall charge.
Experimental Protocol: Anion-Exchange Chromatography
Principle: Oligonucleotides, with their negatively charged phosphate (B84403) backbone, bind to a positively charged stationary phase. A gradient of increasing salt concentration is used to elute the bound oligonucleotides, with shorter, less charged fragments eluting before longer, more highly charged ones.[5][8]
Materials:
-
Column: Strong anion-exchange column (e.g., Agilent PL-SAX, YMC BioPro IEX).[8][10]
-
Mobile Phase A (Binding Buffer): 20 mM Tris-HCl, pH 8.5.
-
Mobile Phase B (Elution Buffer): 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
Method:
-
Column Equilibration: Equilibrate the AEX column with Mobile Phase A for at least 5-10 column volumes or until a stable baseline is achieved.[8]
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A to a concentration of approximately 50-100 µM.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution Gradient: Apply a linear gradient of Mobile Phase B to elute the bound oligonucleotides. A typical gradient might be:
-
0-5 min: 0% B
-
5-45 min: 0-100% B
-
45-50 min: 100% B
-
50-55 min: 100-0% B
-
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the major peak corresponding to the full-length product.
-
Desalting: Desalt the collected fractions using a suitable method like size-exclusion chromatography or ethanol (B145695) precipitation to remove the high salt concentration from the elution buffer.[11]
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC separates oligonucleotides based on their hydrophobicity. An ion-pairing agent is added to the mobile phase to neutralize the negative charges on the phosphate backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase.[9][12]
Experimental Protocol: Ion-Pair Reversed-Phase HPLC
Principle: An alkylamine ion-pairing reagent (e.g., triethylamine) in the mobile phase forms a neutral complex with the negatively charged oligonucleotide. This complex can be retained and separated on a C8 or C18 reversed-phase column based on hydrophobicity. More hydrophobic oligonucleotides (often longer sequences or those with hydrophobic modifications) are retained longer.[12]
Materials:
-
Column: Reversed-phase C8 or C18 column (e.g., Thermo Scientific DNAPac RP, Agilent PLRP-S).[12][13]
-
Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP), 8.6 mM triethylamine (B128534) (TEA) in water, pH ~7-8.
-
Mobile Phase B: 100 mM HFIP, 8.6 mM TEA in 50:50 acetonitrile/water.
-
Instrumentation: HPLC or UHPLC system, preferably with temperature control, and a UV detector.
Method:
-
Column Equilibration: Equilibrate the RP column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes.
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A to a concentration of 50-100 µM.
-
Injection: Inject the sample onto the column.
-
Elution Gradient: Apply a linear gradient of Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: 5-50% B
-
35-40 min: 50-100% B
-
40-45 min: 100% B
-
-
Temperature Control: Maintain the column temperature at 60 °C to denature any secondary structures and improve peak shape.[4][14]
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the main peak corresponding to the full-length product.
-
Post-Purification: Lyophilize the collected fractions to remove the volatile mobile phase components.
Data Presentation: Purification Method Comparison
| Feature | Anion-Exchange Chromatography (AEX) | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) |
| Separation Principle | Charge-based (length-dependent) | Hydrophobicity-based |
| Resolution | Excellent for separating different lengths (n-1, n+1) | High resolution for failure sequences and modified oligos |
| Mobile Phases | Aqueous salt buffers (e.g., NaCl) | Volatile ion-pairing agents (e.g., TEA/HFIP) |
| MS Compatibility | Not directly compatible due to high salt concentrations | Directly compatible with ESI-MS |
| Post-Purification | Requires desalting step | Volatile buffers removed by lyophilization |
| Best Suited For | Large-scale purification, resolving length-based impurities[8] | Analytical QC, purity assessment, MS-coupled analysis[12] |
Characterization of Purified Oligonucleotides
After purification, it is crucial to verify the identity and purity of the this compound containing oligonucleotide. Mass spectrometry and NMR spectroscopy are powerful techniques for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, verifying that the correct sequence and modifications are present.[15] Electrospray ionization (ESI) is the most common method for oligonucleotide analysis.[16]
Experimental Protocol: ESI Mass Spectrometry
Principle: The purified oligonucleotide is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the precise determination of the molecular weight of the molecule.[16]
Materials:
-
Sample: Purified and desalted/lyophilized oligonucleotide.
-
Solvent: LC-MS grade water/acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF or Orbitrap).
Method:
-
Sample Preparation: Reconstitute the purified oligonucleotide in an MS-compatible solvent (e.g., 50:50 water/acetonitrile) to a concentration of 1-10 µM.
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or by coupling the MS to an LC system (LC-MS).
-
Ionization: Use negative ion mode for ESI, as the phosphate backbone is inherently negatively charged.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 500-2000 m/z). The raw data will show a series of peaks representing the oligonucleotide with different charge states.[15]
-
Deconvolution: Use deconvolution software to process the raw data and calculate the neutral molecular mass of the oligonucleotide.
-
Mass Verification: Compare the experimentally determined mass with the theoretical calculated mass for the this compound containing sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the oligonucleotide, confirming the presence of the 2'-O-MOE modification and assessing the overall structural integrity.[17]
Experimental Protocol: 1D and 2D NMR Spectroscopy
Principle: NMR spectroscopy measures the magnetic properties of atomic nuclei. The resulting spectrum provides information about the chemical environment of each atom, allowing for detailed structural elucidation. For oligonucleotides, 1H, 31P, and 19F (if applicable) NMR are commonly used.[18]
Materials:
-
Sample: 100-200 µM of purified, desalted oligonucleotide.
-
Solvent: D₂O with a suitable buffer (e.g., 25 mM sodium phosphate, pH 7.1).[18]
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
Method:
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in the D₂O buffer solution and transfer to an NMR tube.[18]
-
1D ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. The spectrum will show signals for the base protons (aromatic region), sugar protons, and the protons of the 2'-O-MOE group.
-
2D NMR Acquisition (Optional but Recommended): Acquire 2D spectra such as COSY and NOESY to aid in the assignment of proton signals and confirm the connectivity and spatial proximity of protons, respectively.[17]
-
¹H-¹³P HMBC Acquisition (Optional): This experiment can help in assigning signals of the phosphate backbone.
-
Data Analysis:
-
Identify the characteristic signals of the 2'-O-MOE group (typically between 3.0 and 4.0 ppm).
-
Confirm the presence of signals corresponding to the sugar and base protons. The 2'-MOE group influences the sugar pucker to an N-type (C3'-endo) conformation, which can be observed through analysis of the sugar proton coupling constants.[17]
-
Data Presentation: Expected Characterization Data
Table for a hypothetical 12-mer: 5'-GUC GUA UCA GUC-3' (U = 2'-O-MOE-Uridine)
| Analysis | Parameter | Expected Result |
| Mass Spectrometry | Theoretical Mass | ~3800.5 Da (Monoisotopic, varies with exact sequence) |
| Observed Mass | Within ± 2 Da of theoretical mass | |
| ¹H NMR | 2'-O-MOE Protons | Signals in the ~3.2-3.8 ppm range |
| Anomeric Protons (H1') | Signals in the ~5.5-6.2 ppm range | |
| Aromatic Protons (H5, H6, H8, H2) | Signals in the ~7.5-8.5 ppm range | |
| ³¹P NMR | Internucleotide Linkages | Cluster of signals around 0 ppm |
Workflow Visualization
The overall process from crude oligonucleotide to a fully characterized product is summarized in the workflow diagram below.
Caption: Workflow for the purification and characterization of 2'-O-MOE oligonucleotides.
Conclusion
The protocols described in this application note provide a robust framework for the purification and characterization of this compound containing oligonucleotides. The combination of high-resolution purification techniques like AEX and IP-RP-HPLC with powerful analytical methods such as MS and NMR ensures that the final product is of high purity and has the correct chemical identity. These methods are essential for researchers and developers working with modified oligonucleotides, enabling the production of high-quality material for downstream applications, from basic research to therapeutic development.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. researchgate.net [researchgate.net]
- 3. microsynth.com [microsynth.com]
- 4. lcms.cz [lcms.cz]
- 5. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. agilent.com [agilent.com]
- 9. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 10. ymc.eu [ymc.eu]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. web.colby.edu [web.colby.edu]
- 16. eu.idtdna.com [eu.idtdna.com]
- 17. NMR structure of 2'-O-(2-methoxyethyl) modified and C5-methylated RNA dodecamer duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
Transfection Protocols for 2'-O-MOE Antisense Oligonucleotides in Cell Culture: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-generation antisense oligonucleotides (ASOs) incorporating 2'-O-methoxyethyl (2'-O-MOE) modifications have become a cornerstone of modern molecular biology and drug development. These chemical modifications confer enhanced properties to the oligonucleotides, including increased nuclease resistance, higher binding affinity to target RNA, and reduced non-specific protein binding, leading to improved potency and a favorable safety profile.[1][2] The most common design for these ASOs is the "gapmer," which features a central DNA region capable of recruiting RNase H, flanked by 2'-O-MOE modified wings that protect the molecule from degradation and increase target affinity.[2][3] This document provides detailed application notes and protocols for the successful transfection of 2'-O-MOE ASOs in a variety of cell culture systems.
Mechanisms of Action and Cellular Uptake
2'-O-MOE ASOs primarily exert their effects through two main mechanisms: RNase H-mediated degradation of the target mRNA and steric hindrance of translation or splicing.[2][4] For RNase H-dependent ASOs, the gapmer design is crucial. Upon hybridization of the ASO to its complementary mRNA target, the DNA-RNA heteroduplex is recognized by RNase H, which then cleaves the RNA strand, leading to gene silencing.[2][3] Steric-blocking ASOs, which are typically fully modified with 2'-O-MOE, bind to the target RNA and physically obstruct the ribosomal machinery or splicing factors.[5][6]
The cellular uptake of 2'-O-MOE ASOs is a complex process that can be achieved through various methods. In the laboratory setting, common techniques include cationic lipid-mediated transfection, electroporation, and gymnotic delivery (free uptake). The productive uptake of ASOs involves their internalization via endocytic pathways.[7][8] Several cell surface proteins, including the Epidermal Growth Factor Receptor (EGFR) and Stabilin receptors, have been implicated in binding and facilitating the uptake of phosphorothioate (B77711) (PS)-modified ASOs.[7][9] Following endocytosis, the ASOs must escape from endosomal compartments to reach their target RNA in the cytoplasm or nucleus.[7]
Data Presentation: Quantitative Transfection Parameters
The efficiency of ASO delivery and subsequent gene silencing is highly dependent on the cell type, delivery method, and ASO concentration. The following tables summarize quantitative data from various studies to provide a baseline for experimental design.
| Cell Line | Transfection Reagent | ASO Concentration | Target Gene | % mRNA Reduction | Reference |
| bEnd.3 | RNAiMax | 10 nM | PTEN | ~89% | [10] |
| bEnd.3 | RNAiMax | 100 nM | PTEN | ~97.6% | [10] |
| bEnd.3 | Oligofectamine | 10 nM | PTEN | ~13% | [10] |
| bEnd.3 | Oligofectamine | 100 nM | PTEN | ~84% | [10] |
| HeLa | Lipofectamine 2000 | Not Specified | CTNNB1 | Varies | [2] |
| T24 | Lipofectin | 0.1 µM | Bcl-2 | Effective Reduction | [11] |
Table 1: Cationic Lipid-Mediated Transfection of 2'-O-MOE ASOs
| Cell Line | ASO Concentration | Target | EC50 | Reference |
| FRDA iPSC-NPCs | Varies | FXN mRNA | 0.75 µM - 2.2 µM | [12] |
Table 2: Electroporation of 2'-O-MOE ASOs in Neuronal Progenitor Cells
| Cell Line | ASO Concentration | Incubation Time | Target | % Silencing | Reference |
| Multiple Cancer Lines | 2.5 - 5 µM | 6 - 10 days | Bcl-2 | Efficient Silencing | [13] |
| Jurkat, PM1, PBMCs | Varies | 24h - 14 days | HIV-1 RNA | Effective Reduction | [14] |
Table 3: Gymnotic Delivery of ASOs
Experimental Protocols
Cationic Lipid-Mediated Transfection using Lipofectamine 2000
This protocol is a general guideline for transfecting adherent cells in a 24-well plate format. Optimization is recommended for different cell lines and ASOs.
Materials:
-
2'-O-MOE ASO stock solution (e.g., 20 µM in sterile, nuclease-free water)
-
Lipofectamine 2000 Transfection Reagent (Thermo Fisher Scientific)
-
Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)
-
Complete growth medium appropriate for the cell line
-
24-well tissue culture plates
-
Adherent cells of choice
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For many cell lines, this is approximately 0.5-2 x 10^5 cells per well in 500 µL of complete growth medium without antibiotics.[15]
-
Preparation of ASO-Lipofectamine Complexes (per well): a. ASO Dilution: In a sterile microcentrifuge tube, dilute the desired amount of 2'-O-MOE ASO (e.g., to a final concentration of 10-100 nM) in 50 µL of Opti-MEM. Mix gently. b. Lipofectamine 2000 Dilution: In a separate sterile microcentrifuge tube, gently mix the Lipofectamine 2000 reagent. Dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM. Incubate for 5 minutes at room temperature.[15] c. Complex Formation: Combine the diluted ASO and the diluted Lipofectamine 2000. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.[16][17]
-
Transfection: a. Aspirate the growth medium from the cells. b. Add 400 µL of fresh, pre-warmed complete growth medium (can be with or without serum, but without antibiotics) to each well. c. Add the 100 µL of ASO-Lipofectamine 2000 complex to each well. Mix gently by rocking the plate back and forth.[15]
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the target and cell line. b. After incubation, cells can be harvested for downstream analysis, such as RNA extraction for RT-qPCR or protein extraction for Western blotting.
Electroporation of Neuronal Cells
This protocol is adapted for the electroporation of neuronal progenitor cells (NPCs) and requires a specialized electroporation system.
Materials:
-
2'-O-MOE ASO
-
Electroporation system (e.g., MaxCyte or NEPA21) and corresponding cuvettes
-
Opti-MEM or other suitable electroporation buffer
-
Neuronal progenitor cells
-
Complete neuronal growth medium
Procedure:
-
Cell Preparation: Harvest and count the neuronal progenitor cells. Resuspend the cells in the appropriate electroporation buffer at the desired concentration (e.g., 10 µg of ASO per 90 µL of cell suspension).[18]
-
Electroporation: a. Add the ASO to the cell suspension and mix gently. b. Transfer the cell-ASO mixture to an electroporation cuvette. c. Apply the optimized electrical pulse according to the manufacturer's instructions for your specific cell type and electroporation system.[18]
-
Post-Electroporation Culture: a. Immediately after electroporation, transfer the cells to a culture vessel containing pre-warmed complete growth medium.[18] b. Incubate the cells at 37°C in a CO2 incubator.
-
Analysis: Analyze gene or protein expression at desired time points post-transfection (e.g., 24-96 hours).
Gymnotic Delivery (Free Uptake)
Gymnotic delivery relies on the natural ability of cells to take up "naked" ASOs without the need for transfection reagents. This method is generally less efficient than lipid-mediated transfection or electroporation but can be advantageous due to lower toxicity.[19]
Materials:
-
2'-O-MOE ASO with a phosphorothioate backbone
-
Complete growth medium
-
Cells of interest
Procedure:
-
Cell Seeding: Plate cells in their optimal growth medium. The seeding density should be adjusted so that the cells do not reach full confluency before the end of the experiment.
-
ASO Addition: a. Prepare a stock solution of the ASO in sterile saline or culture medium. b. Add the ASO directly to the cell culture medium to achieve the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).[13]
-
Incubation: Incubate the cells with the ASO for an extended period, typically 6-10 days, with regular media changes that include the ASO.[13][14]
-
Analysis: Harvest cells for downstream analysis of mRNA or protein levels.
Visualization of Cellular Processes
Caption: Cellular uptake and mechanism of action of 2'-O-MOE ASOs.
Caption: Experimental workflow for cationic lipid-mediated ASO transfection.
Toxicity Assessment
While 2'-O-MOE modifications generally reduce the toxicity of ASOs compared to earlier generations, it is still crucial to assess potential cytotoxic effects in cell culture experiments.[2]
Common Toxicity Assays:
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation. A reduction in metabolic activity can indicate cytotoxicity.[20]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, providing an indicator of cytotoxicity.
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells, allowing for quantification by microscopy or flow cytometry.
-
Caspase Activity Assays: Measures the activity of caspases, which are key mediators of apoptosis, to assess programmed cell death.
It is recommended to perform a dose-response curve to determine the optimal ASO concentration that provides significant gene knockdown with minimal cytotoxicity. Additionally, including a non-targeting or scrambled ASO control is essential to distinguish sequence-specific effects from general oligonucleotide-related toxicity.
Conclusion
The successful delivery of 2'-O-MOE ASOs into cultured cells is a critical step for a wide range of research and drug discovery applications. The choice of transfection method should be tailored to the specific cell type and experimental goals, with cationic lipid-mediated transfection offering high efficiency for many cell lines, electroporation providing a valuable alternative for difficult-to-transfect cells like neurons, and gymnotic delivery presenting a simpler, albeit less efficient, option with lower toxicity. By following the detailed protocols and considering the quantitative data presented, researchers can optimize their ASO transfection experiments to achieve robust and reproducible results.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. idtdna.com [idtdna.com]
- 3. microsynth.com [microsynth.com]
- 4. international-biopharma.com [international-biopharma.com]
- 5. academic.oup.com [academic.oup.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Cellular uptake mediated by epidermal growth factor receptor facilitates the intracellular activity of phosphorothioate-modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient electroporation of neuronal cells using synthetic oligonucleotides: identifying duplex RNA and antisense oligonucleotide activators of human frataxin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Lipofectamine 2000 | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. health.uconn.edu [health.uconn.edu]
- 18. An Efficient Electroporation Protocol Supporting In Vitro Studies of Oligodendrocyte Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2'-O-Methoxyethyl-Uridine (2'-O-MOE-U) in Splice-Switching Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splice-switching oligonucleotides (SSOs) represent a promising therapeutic modality for a range of genetic disorders caused by aberrant pre-mRNA splicing. Among the various chemical modifications developed to enhance the efficacy and drug-like properties of SSOs, the 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a clinically validated and highly effective chemistry. The incorporation of 2'-O-MOE-Uridine (2'-O-MOE-U) and other 2'-O-MOE-modified nucleotides into an SSO backbone confers several key advantages, including increased nuclease resistance, enhanced binding affinity to target RNA, and a favorable safety profile.
These application notes provide a comprehensive overview of the use of this compound-containing SSOs in research and therapeutic development. Detailed protocols for key experiments are provided to guide researchers in the design, in vitro screening, and in vivo evaluation of novel splice-switching therapies.
Mechanism of Action
2'-O-MOE-modified SSOs function as steric blockers. They are designed to bind with high specificity to a target sequence on a pre-mRNA molecule, typically at or near a splice site, exonic splicing enhancer (ESE), or intronic splicing silencer (ISS). This binding physically obstructs the binding of splicing factors, such as small nuclear ribonucleoproteins (snRNPs) and serine/arginine-rich (SR) proteins, to the pre-mRNA. By preventing the assembly of the spliceosome at a specific site, the SSO can modulate the splicing pattern, leading to the exclusion (skipping) or inclusion of a target exon.[1][2][3]
A notable example is the FDA-approved drug Nusinersen (B3181795) (Spinraza®), which is a fully modified 2'-O-MOE SSO. Nusinersen targets an intronic splicing silencer in the pre-mRNA of the SMN2 gene.[1][4] By blocking this silencer, it promotes the inclusion of exon 7, leading to the production of a full-length, functional Survival of Motor Neuron (SMN) protein, which is deficient in Spinal Muscular Atrophy (SMA).[1][4]
Key Applications
The primary application of this compound in SSOs is to correct aberrant splicing patterns that lead to disease. This includes:
-
Exon Skipping: Forcing the spliceosome to skip over a mutated or out-of-frame exon, thereby restoring the reading frame and enabling the production of a truncated but functional protein. This approach is a leading strategy for Duchenne Muscular Dystrophy (DMD).
-
Exon Inclusion: Promoting the inclusion of an exon that is incorrectly excluded in a disease state, as exemplified by Nusinersen for SMA.[1][4]
-
Modulation of Protein Isoforms: Shifting the balance of protein isoforms by altering splicing patterns to favor the production of a therapeutic isoform or reduce the expression of a pathogenic one.
Data Presentation: Efficacy of 2'-O-MOE Splice-Switching Oligonucleotides
The following tables summarize quantitative data from preclinical and clinical studies of 2'-O-MOE SSOs.
Table 1: Preclinical Efficacy of 2'-O-MOE SSOs
| Target Gene | Disease Model | SSO Concentration | Outcome Measure | Result | Reference |
| SMN2 | SMA patient-derived fibroblasts | Not Specified | Exon 7 Inclusion | Near 90% inclusion | [5] |
| PKM | Human cells | Not Specified | Isoform switch (PKM2 to PKM1) | Significant isoform switch | [6] |
Table 2: Clinical Efficacy of Nusinersen (Spinraza®) in Spinal Muscular Atrophy (SMA)
| Clinical Trial | Patient Population | Primary Endpoint | Result | Reference |
| ENDEAR | Infantile-Onset SMA | Motor Milestone Response (HINE-2) | 51% of nusinersen-treated patients were responders vs. 0% in the control group | [7] |
| CHERISH | Later-Onset SMA | Change from Baseline in HFMSE Score | Mean improvement of 4.0 points in nusinersen group vs. a mean decline of 1.9 points in the control group | [7][8] |
| NURTURE | Presymptomatic SMA | Survival and Motor Milestones | 100% of patients were alive and did not require permanent ventilation; 96% could walk with assistance | [7] |
Table 3: Nusinersen Motor Function Outcomes in Later-Onset SMA (CHERISH and Open-Label Extension)
| Timepoint | N | Mean Change from Baseline in HFMSE Score |
| 6 months | 72 | +2.5 |
| 30 months | 28 | +5.1 |
| 6-Minute Walk Test (6MWT) | ||
| 6 months | 15 | +5.4 meters |
| 30 months | 12 | +27.0 meters |
Data adapted from Biogen clinical trial results.[8]
Experimental Protocols
Protocol 1: In Vitro Screening of 2'-O-MOE Splice-Switching Oligonucleotides
This protocol describes the transfection of cultured cells with 2'-O-MOE SSOs and subsequent analysis of splice-switching efficiency by RT-PCR.
Materials:
-
2'-O-MOE SSO (lyophilized)
-
Cultured mammalian cells (e.g., patient-derived fibroblasts, HeLa, or HEK293T cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 2000 Transfection Reagent
-
Nuclease-free water
-
6-well tissue culture plates
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
PCR reagents (including Taq polymerase and primers flanking the target exon)
-
Agarose (B213101) gel electrophoresis system
-
Gel documentation system
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
SSO Preparation:
-
Resuspend the lyophilized 2'-O-MOE SSO in nuclease-free water to a stock concentration of 100 µM. Store at -20°C.
-
On the day of transfection, dilute the SSO stock solution in Opti-MEM™ to the desired final concentration (e.g., 10-100 nM).
-
-
Transfection Complex Formation (per well of a 6-well plate):
-
a. In a sterile tube, dilute the desired amount of 2'-O-MOE SSO in 250 µL of Opti-MEM™. Mix gently.
-
b. In a separate sterile tube, dilute 5 µL of Lipofectamine™ 2000 in 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
c. Combine the diluted SSO and the diluted Lipofectamine™ 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add 1.5 mL of fresh, antibiotic-free complete growth medium to each well.
-
Add the 500 µL of SSO-Lipofectamine™ 2000 complex dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
-
RNA Isolation and RT-PCR:
-
After incubation, lyse the cells directly in the wells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Perform reverse transcription on 1 µg of total RNA to synthesize cDNA.
-
Amplify the target region using PCR with primers that flank the exon of interest. Use a sufficient number of cycles (e.g., 30-35 cycles) to ensure product visualization.
-
Thermocycler Conditions (Example):
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Analysis of Splice Products:
-
Analyze the PCR products by agarose gel electrophoresis (e.g., 2% agarose gel).
-
Visualize the bands corresponding to the skipped and un-skipped transcripts using a gel documentation system.
-
Quantify the band intensities to determine the percentage of exon skipping using the formula:
-
% Exon Skipping = [Intensity of skipped band / (Intensity of skipped band + Intensity of un-skipped band)] x 100
-
-
Protocol 2: In Vivo Delivery of 2'-O-MOE SSOs in a Mouse Model (Subcutaneous Injection)
This protocol provides a general guideline for the subcutaneous administration of 2'-O-MOE SSOs to mice.
Materials:
-
2'-O-MOE SSO in sterile, endotoxin-free PBS
-
Sterile 1 mL syringes
-
Sterile 26-30 gauge needles
-
Mouse restraint device
Procedure:
-
Animal Preparation:
-
Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Weigh each mouse to determine the correct injection volume.
-
-
SSO Formulation:
-
Prepare the 2'-O-MOE SSO solution in sterile PBS at the desired concentration. A typical dose for systemic delivery in mice ranges from 10 to 100 mg/kg.
-
-
Injection Procedure:
-
Restrain the mouse securely.
-
Grasp the loose skin over the back of the neck (scruff) to form a tent.
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Insert the needle (bevel up) into the base of the tented skin, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the SSO solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
-
Tissue Collection and Analysis:
-
At the desired time point after injection (e.g., 1-4 weeks), euthanize the mice.
-
Harvest the target tissues (e.g., liver, muscle, spinal cord).
-
Isolate RNA and/or protein from the tissues for analysis of splice-switching and protein expression, respectively, as described in other protocols.
-
Protocol 3: Quantification of Protein Restoration by Western Blot
This protocol outlines the steps for quantifying the level of restored protein expression following SSO treatment.
Materials:
-
Tissue or cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody specific to a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or homogenize tissues in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.
-
Compare the normalized protein levels between treated and untreated samples to determine the fold-change in protein expression.
-
Visualization of Pathways and Workflows
Caption: Mechanism of 2'-O-MOE SSO-mediated splice-switching.
Caption: Workflow for in vitro screening of 2'-O-MOE SSOs.
Caption: Workflow for in vivo evaluation of 2'-O-MOE SSOs.
Conclusion
The 2'-O-MOE modification has proven to be a robust and versatile chemistry for the development of splice-switching oligonucleotides. The clinical success of Nusinersen has paved the way for the development of new SSOs for a wide range of genetic diseases. The protocols and data presented in these application notes provide a valuable resource for researchers and drug developers working to advance this exciting therapeutic platform. Careful design, rigorous in vitro screening, and well-planned in vivo studies are critical for the successful translation of novel 2'-O-MOE SSOs from the laboratory to the clinic.
References
- 1. History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and In Vitro Evaluation of Splice-Switching Oligonucleotides Bearing Locked Nucleic Acids, Amido-Bridged Nucleic Acids, and Guanidine-Bridged Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results - Clinical Review Report (Resubmission): Nusinersen (Spinraza) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Later-Onset SMA (Types 2 & 3)| SPINRAZA® (nusinersen) [spinraza.com]
Application Notes and Protocols for in vivo Administration of 2'-O-Methoxyethyl (2'-O-MOE) Antisense Oligonucleotide Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Second-generation antisense oligonucleotides (ASOs) containing 2'-O-methoxyethyl (2'-O-MOE) modifications represent a significant advancement in RNA-targeted therapeutics.[1] These modifications enhance the ASO's properties, including increased binding affinity to target RNA, improved nuclease resistance, and a favorable safety profile compared to first-generation ASOs.[1][2] The primary mechanism of action for many 2'-O-MOE ASOs is the RNase H-dependent degradation of the target RNA.[3][4] This document provides detailed application notes and protocols for the in vivo administration of 2'-O-MOE therapeutics, focusing on common preclinical routes of administration.
Mechanism of Action: RNase H-Dependent Cleavage
2'-O-MOE ASOs are typically designed as "gapmers."[4] These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides that is flanked by "wings" of 2'-O-MOE modified ribonucleotides.[4] This design is crucial for their mechanism of action. The 2'-O-MOE modifications in the wings provide high binding affinity to the target mRNA and protect the ASO from degradation by nucleases.[1] The central DNA-like gap, when hybridized to the target RNA, forms a DNA:RNA heteroduplex that is a substrate for RNase H, an endogenous enzyme.[3][4] RNase H then cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA and subsequent reduction in the expression of the encoded protein.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2'-O-MOE-U Phosphoramidite Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of 2'-O-(2-Methoxyethyl)-Uridine (2'-O-MOE-U) phosphoramidite (B1245037). The information is presented in a question-and-answer format to directly address specific issues encountered during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for this compound phosphoramidite synthesis?
While yields can vary depending on the scale and specific laboratory conditions, a successful synthesis of a modified phosphoramidite like this compound can be expected to have an overall yield in the range of 40-60%. Significant deviation below this range indicates a potential issue in one or more of the synthetic steps.
Q2: Which analytical techniques are essential for monitoring the synthesis and troubleshooting low yields?
To effectively troubleshoot low yields, it is crucial to monitor the progress and purity of each step. The primary analytical techniques recommended are:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring and qualitative assessment of product formation and consumption of starting materials.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction mixtures, determination of purity, and identification of side products. Phosphoramidites typically show two diastereomeric peaks.[1][2]
-
31P Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the formation of the desired phosphoramidite and identifying phosphorus-containing impurities. The desired P(III) species has a characteristic chemical shift around 140-155 ppm, while P(V) impurities (e.g., from oxidation or hydrolysis) appear in a different region (-25 to 99 ppm).[1][3]
-
1H NMR and Mass Spectrometry (MS): For structural confirmation of intermediates and the final product.
Troubleshooting Guides by Synthesis Stage
The synthesis of this compound phosphoramidite can be broken down into three key stages. Below are troubleshooting guides for each stage.
Stage 1: 5'-O-Dimethoxytritylation (DMT Protection)
This initial step protects the 5'-hydroxyl group of uridine (B1682114). Low yield in this step will impact the entire synthesis.
dot
Caption: Workflow for 5'-O-DMT protection of uridine.
Troubleshooting Q&A: 5'-O-DMT Protection
| Question | Possible Causes | Recommended Solutions |
| Why is the yield of 5'-O-DMT-uridine low? | 1. Incomplete reaction: Insufficient DMT-Cl or base. 2. Moisture: Presence of water in the reaction solvent (e.g., pyridine) or on glassware hydrolyzes DMT-Cl. 3. Side reactions: Ditritylation at both 2' and 3' hydroxyls. 4. Suboptimal base: Pyridine may not be a strong enough base for efficient reaction.[4][5] | 1. Use a slight excess of DMT-Cl (1.1-1.2 equivalents). Ensure adequate amount of base is used. 2. Use anhydrous pyridine and flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen). 3. Monitor the reaction by TLC to avoid prolonged reaction times that can lead to over-tritylation. 4. Consider using a stronger, non-nucleophilic base like 2,6-lutidine to improve yield and selectivity.[4][5] |
| How can I improve the purity of the 5'-O-DMT-uridine? | Incomplete reaction or side products from over-tritylation. | Purify the crude product using silica (B1680970) gel column chromatography. A typical eluent system is a gradient of methanol (B129727) in dichloromethane (B109758) containing a small amount of triethylamine (B128534) (e.g., 0.5%) to prevent detritylation on the silica gel. |
Stage 2: 2'-O-Methoxyethylation (MOE Alkylation)
This step introduces the 2'-O-MOE group, which is a critical modification. This reaction can be challenging and is often a source of low yield.
dot
Caption: Workflow for 2'-O-alkylation of 5'-O-DMT-uridine.
Troubleshooting Q&A: 2'-O-Alkylation
| Question | Possible Causes | Recommended Solutions |
| My 2'-O-alkylation reaction is not proceeding or giving a low yield. | 1. Inactive base: Sodium hydride (NaH) is often used and can be deactivated by moisture. 2. Poor solubility: The protected uridine may not be fully soluble in the reaction solvent. 3. Side reactions: Alkylation at the 3'-hydroxyl or on the uracil (B121893) base. 4. Inefficient alkylating agent: The 2-methoxyethyl bromide may be of poor quality or degraded. | 1. Use fresh, high-quality NaH from a new container. Wash the NaH with anhydrous hexane (B92381) before use to remove mineral oil. 2. Use a co-solvent system if necessary, such as THF/DMF, to ensure complete dissolution of the starting material. 3. The formation of a 2',3'-O-dialkylstannylene derivative using dibutyltin (B87310) oxide can activate the 2' and 3' hydroxyls for regioselective alkylation.[6] While this adds a step, it can significantly improve selectivity and yield. 4. Use freshly distilled or high-purity 2-methoxyethyl bromide. |
| How do I separate the 2'-O-MOE and 3'-O-MOE isomers? | The two isomers often have very similar polarities. | Careful silica gel column chromatography is required. A shallow solvent gradient is often necessary to achieve good separation. Monitoring by HPLC is recommended to identify fractions containing the pure 2'-isomer. |
Stage 3: 3'-Phosphitylation
This final step introduces the phosphoramidite moiety at the 3'-hydroxyl group, making the molecule ready for oligonucleotide synthesis.
dot
Caption: Workflow for 3'-phosphitylation.
Troubleshooting Q&A: 3'-Phosphitylation
| Question | Possible Causes | Recommended Solutions |
| The phosphitylation reaction is slow or incomplete, leading to low yield. | 1. Moisture: The presence of water will hydrolyze the phosphitylating reagent and the product.[7] 2. Poor quality phosphitylating reagent: The 2-cyanoethyl N,N-diisopropylchlorophosphoramidite can degrade upon storage. 3. Insufficient activation: The base used may not be sufficient to drive the reaction to completion. | 1. Ensure all reagents, solvents, and glassware are scrupulously dry. Perform the reaction under an inert atmosphere.[7] 2. Use a fresh bottle of the phosphitylating reagent or distill it before use. 3. Use a slight excess of the phosphitylating reagent (1.5-2.0 equivalents) and a suitable non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction can be monitored by 31P NMR. |
| My final product is impure, showing multiple spots on TLC and peaks in the 31P NMR spectrum. | 1. Oxidation: The P(III) center of the phosphoramidite is susceptible to oxidation to P(V). 2. Hydrolysis: The phosphoramidite can hydrolyze to the corresponding H-phosphonate. | 1. Work quickly and under an inert atmosphere. Avoid prolonged exposure to air. 2. Ensure anhydrous conditions throughout the reaction and work-up. The H-phosphonate impurity can be identified by its characteristic chemical shift in the 31P NMR spectrum. Purification by silica gel chromatography followed by precipitation into cold hexane can remove many impurities.[8] |
Quantitative Data Summary
The following table provides an estimated yield for each step of the this compound phosphoramidite synthesis. These are target ranges, and consistent results below these may indicate a need for troubleshooting.
| Synthesis Step | Starting Material | Product | Estimated Yield Range |
| 5'-O-DMT Protection | Uridine | 5'-O-DMT-Uridine | 80 - 95% |
| 2'-O-Alkylation | 5'-O-DMT-Uridine | 5'-O-DMT-2'-O-MOE-Uridine | 60 - 75% |
| 3'-Phosphitylation | 5'-O-DMT-2'-O-MOE-Uridine | 5'-O-DMT-2'-O-MOE-Uridine-3'-CE-phosphoramidite | 75 - 90% |
| Overall | Uridine | This compound Phosphoramidite | 40 - 60% |
Key Experimental Protocols
Protocol 1: General Procedure for 3'-Phosphitylation
-
Dry the starting material (5'-O-DMT-2'-O-MOE-uridine) by co-evaporation with anhydrous acetonitrile (B52724) (3x) and keep under high vacuum for at least 4 hours.
-
Dissolve the dried starting material in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA, ~2.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (~1.5 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC and/or 31P NMR. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench with anhydrous methanol.
-
Dilute the reaction mixture with DCM and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes containing 0.5% triethylamine).
-
Combine the pure fractions and concentrate to a foam. Precipitate the product by dissolving it in a minimal amount of DCM and adding it dropwise to a vigorously stirred, cold (-78 °C) solution of hexane.
-
Collect the precipitate by filtration and dry under high vacuum.
Protocol 2: HPLC Analysis of this compound Phosphoramidite
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the phosphoramidite in acetonitrile.
The product should appear as a pair of diastereomeric peaks. Purity is determined by integrating the peak areas.
Protocol 3: 31P NMR Analysis of this compound Phosphoramidite
-
Dissolve approximately 10-20 mg of the phosphoramidite in an appropriate deuterated solvent (e.g., CDCl3 or CD3CN) in an NMR tube.
-
Acquire a proton-decoupled 31P NMR spectrum.
-
The desired product should exhibit two signals in the range of 140-155 ppm, corresponding to the two diastereomers.
-
Check for the presence of impurities in other regions of the spectrum, particularly the P(V) region (-25 to 99 ppm), which would indicate oxidation or hydrolysis products.
By systematically working through these troubleshooting guides and utilizing the provided protocols, researchers can identify and resolve issues leading to low yields in their this compound phosphoramidite synthesis.
References
- 1. usp.org [usp.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5646265A - Process for the preparation of 2'-O-alkyl purine phosphoramidites - Google Patents [patents.google.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Mitigating Off-Target Effects of 2'-O-MOE-U ASOs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to identify and resolve them.
Issue 1: Unexpected In Vitro Cytotoxicity
Question: My 2'-O-MOE ASO is showing significant cytotoxicity in cell culture, even at low concentrations. How can I troubleshoot this?
Answer:
Unexpected in vitro cytotoxicity can arise from several factors, including hybridization-dependent off-target effects, hybridization-independent mechanisms, or issues with experimental controls. Follow these steps to diagnose the problem:
-
Validate Your Controls: Ensure you are using the proper controls. A scrambled-sequence ASO with the same chemistry and length is essential to differentiate sequence-specific effects from general oligonucleotide-related toxicity.[1] A mismatch control with a few nucleotide changes from your active ASO can also help determine sequence specificity.[1]
-
Assess Off-Target Hybridization:
-
In Silico Analysis: Use bioinformatics tools to screen for potential off-target binding sites in the transcriptome of your cell line. Pay close attention to sites with high complementarity, especially in essential genes.
-
Gene Expression Analysis: Perform RT-qPCR on a panel of predicted off-target genes to see if their expression is unintentionally altered. For a broader view, consider transcriptome-wide analysis using RNA-seq.[2][3][4]
-
-
Investigate Hybridization-Independent Toxicity:
-
Protein Binding: 2'-O-MOE ASOs can interact with cellular proteins, leading to toxicity.[5] While less common than with more rigid chemistries like LNA, it's a possibility.[5] Consider performing a pulldown assay with your ASO to identify interacting proteins.
-
Reduce ASO Concentration: Titrate your ASO to the lowest effective concentration to minimize off-target effects.[6]
-
-
Modify ASO Delivery:
-
Gymnotic Delivery: If you are using transfection reagents, consider switching to gymnotic ("naked") delivery. This method relies on the cell's natural uptake mechanisms and can sometimes reduce cytotoxicity associated with lipid-based transfection.[6]
-
Issue 2: In Vivo Hepatotoxicity Observed
Question: My 2'-O-MOE ASO is causing elevated liver enzymes (ALT/AST) in my animal model. What are the potential causes and mitigation strategies?
Answer:
Hepatotoxicity is a known potential side effect of ASO administration, particularly with certain chemical modifications and sequences.[5][7] Here’s how to approach this issue:
1. Characterize the Hepatotoxicity:
-
Monitor Liver Enzymes: Routinely measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as primary indicators of liver damage.[8]
-
Histopathology: Perform histopathological analysis of liver tissue to identify any morphological changes, such as necrosis or inflammation.[8]
2. Mitigation Strategies:
-
Sequence Redesign: Certain nucleotide motifs can be associated with toxicity. If possible, select a different ASO targeting an alternative site on your target RNA.
-
Chemical Modification Strategy: While 2'-O-MOE modifications generally have a better safety profile than higher-affinity modifications like locked nucleic acids (LNA), strategic placement of other modifications can sometimes reduce toxicity.[5] For instance, incorporating a single 2'-O-Methyl (2'-OMe) modification at specific positions within the gap of a gapmer ASO has been shown to reduce protein interactions and mitigate toxicity.
-
Optimize Dosing Regimen: Reduce the dose and/or frequency of administration to the minimum required for efficacy. This can significantly improve the therapeutic window.
-
Targeted Delivery: Consider conjugating your ASO to a ligand that promotes uptake in specific tissues, thereby reducing accumulation in the liver. For example, N-acetylgalactosamine (GalNAc) conjugates can enhance delivery to hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What are the main types of off-target effects associated with 2'-O-MOE ASOs?
A1: There are two primary categories of off-target effects:
-
Hybridization-dependent off-target effects: These occur when the ASO binds to unintended RNA sequences with sufficient complementarity, leading to the downregulation of non-target genes.[9][10] This can happen through RNase H-mediated degradation if the ASO is a gapmer, or through steric hindrance for fully modified ASOs.
-
Hybridization-independent off-target effects: These are not related to Watson-Crick base pairing. Instead, they arise from the interactions of the ASO with cellular proteins, which can interfere with their normal functions and lead to toxicity.[5][10]
Q2: How do 2'-O-MOE ASOs compare to other chemistries like LNA in terms of off-target effects?
A2: 2'-O-MOE modifications are considered a "second-generation" chemistry and generally exhibit a more favorable safety profile compared to higher-affinity "third-generation" chemistries like Locked Nucleic Acid (LNA).[11] While LNAs can offer increased potency, they are also more frequently associated with hepatotoxicity.[5][8] This is thought to be due to their more rigid structure leading to increased non-specific protein binding and a higher potential for hybridization to off-target RNAs.
Q3: What is a "gapmer" ASO design, and how does it relate to off-target effects?
A3: A "gapmer" is a common ASO design consisting of a central "gap" of DNA nucleotides flanked by "wings" of modified nucleotides, such as 2'-O-MOE.[12] This design allows the ASO to recruit the enzyme RNase H, which recognizes the DNA:RNA duplex and cleaves the target RNA.[12][13] The 2'-O-MOE wings provide nuclease resistance and increased binding affinity. While effective for on-target knockdown, this RNase H activity can also contribute to hybridization-dependent off-target effects if the ASO binds to unintended transcripts.
Q4: Can I reduce off-target effects by changing my ASO delivery method?
A4: Yes, the delivery method can influence the off-target profile. Transfection reagents can sometimes contribute to cytotoxicity.[6] Using gymnotic delivery, where the ASO is taken up by the cells without a carrier, can be a gentler alternative.[6] Additionally, for in vivo applications, conjugating the ASO to a targeting moiety (e.g., GalNAc for hepatocytes) can increase delivery to the desired tissue and reduce systemic exposure and potential off-target effects in other organs.
Q5: What are the most critical experimental controls to include when assessing off-target effects?
A5: The following controls are crucial for accurately interpreting your results:
-
Scrambled Control: An ASO with the same length and chemical modifications but a randomized sequence that does not have a known target in the transcriptome. This helps to identify effects related to the oligonucleotide chemistry itself, rather than a specific sequence.[1]
-
Mismatch Control: An ASO with a sequence very similar to your active ASO but containing a few mismatched bases. This control helps to confirm that the observed effects are due to specific hybridization to your intended target.[1]
-
Untreated and/or Vehicle Control: These are essential baselines for comparing the effects of your ASO treatments.
Data Presentation
Table 1: Comparison of ASO Chemistries and Associated Hepatotoxicity in Mice
| ASO Chemistry | Target Gene | Dose (mg/kg) | Treatment Duration | Mean ALT (U/L) | Mean AST (U/L) | Reference |
| 2'-O-MOE | PTEN | 50 | 4 weeks | Normal Range | Normal Range | [8] |
| LNA | PTEN | 50 | 4 weeks | Significantly Elevated | Significantly Elevated | [8] |
| cEt | PTEN | 50 | 4 weeks | Moderately Elevated | Moderately Elevated | [8] |
This table summarizes representative data and trends observed in preclinical studies. Actual values can vary based on the specific ASO sequence and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Assessment of ASO-induced Cytotoxicity
Objective: To determine the cytotoxic potential of a 2'-O-MOE ASO in a cultured cell line.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium and supplements
-
ASOs (test, scrambled control, mismatch control)
-
Transfection reagent (if not using gymnotic delivery)
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT, LDH)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
ASO Preparation: Prepare a dilution series of your test ASO and control ASOs.
-
Treatment:
-
For Transfection: Prepare ASO-lipid complexes according to the transfection reagent manufacturer's protocol and add to the cells.
-
For Gymnotic Delivery: Add the ASO directly to the culture medium.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform the cytotoxicity assay (e.g., MTT or LDH) following the kit manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve.
Protocol 2: Quantification of Serum ALT and AST in Mice
Objective: To assess potential hepatotoxicity of a 2'-O-MOE ASO in vivo.
Materials:
-
Mouse serum samples (from treated and control animals)
-
Commercially available ALT and AST assay kits (e.g., ELISA or colorimetric)
-
Microplate reader
Methodology:
-
Sample Collection: Collect blood from mice via a standard method (e.g., tail vein, cardiac puncture) and process to obtain serum.[14][15]
-
Assay Performance: Perform the ALT and AST assays according to the manufacturer's protocol.[14][15] This typically involves:
-
Adding serum samples and standards to a microplate.
-
Adding reagents that react with ALT or AST to produce a colorimetric or fluorescent signal.
-
Incubating the plate for a specified time and temperature.
-
-
Measurement: Read the absorbance or fluorescence at the specified wavelength using a microplate reader.[14][15]
-
Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of ALT and AST in the serum samples by interpolating from the standard curve. Compare the levels in ASO-treated animals to those in the vehicle control group.
Protocol 3: RNA-Seq for Off-Target Gene Expression Analysis
Objective: To identify potential hybridization-dependent off-target effects of a 2'-O-MOE ASO on a transcriptome-wide scale.
Materials:
-
Cells or tissues treated with the ASO and appropriate controls
-
RNA extraction kit
-
Library preparation kit for RNA-seq
-
Next-generation sequencing (NGS) platform
Methodology:
-
RNA Extraction: Extract total RNA from your samples, ensuring high quality and integrity.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on an NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome/transcriptome.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the ASO-treated samples compared to controls.
-
Off-Target Candidate Analysis: Cross-reference the differentially expressed genes with your in silico predictions of potential off-target binding sites to identify high-confidence off-target events.[2][4]
-
Visualizations
References
- 1. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Semantic Scholar [semanticscholar.org]
- 5. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
- 6. ncardia.com [ncardia.com]
- 7. Adverse Drug Reactions and Toxicity of the Food and Drug Administration–Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. mmpc.org [mmpc.org]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
Technical Support Center: Optimizing 2'-O-MOE-U Gapmer Design
Welcome to the technical support center for 2'-O-methoxyethyl-Uridine (2'-O-MOE-U) gapmer antisense oligonucleotide (ASO) design. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing the gap size for their ASO experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical DNA gap size for a 2'-O-MOE gapmer ASO?
A standard 2'-O-MOE gapmer typically has a central DNA gap of 8-10 deoxynucleotides.[1][2] This range is generally considered a good starting point as it is sufficient to induce RNase H-mediated cleavage of the target mRNA.
Q2: How does the DNA gap size influence the potency of a 2'-O-MOE gapmer?
The DNA gap size is a critical determinant of ASO potency. A gap that is too short may not efficiently recruit RNase H, leading to reduced cleavage of the target mRNA. Conversely, recent studies suggest that "gap-widened" ASOs, with DNA gaps larger than the standard 10 nucleotides (e.g., 12-16 deoxynucleotides), can exhibit improved potency in vivo.[3]
Q3: How does gap size affect the specificity and off-target effects of a 2'-O-MOE gapmer?
While a wider gap may increase on-target potency, it can also potentially increase the risk of off-target effects. The DNA gap is the primary site of hybridization with potentially mismatched off-target sequences. A longer DNA gap may be more tolerant of mismatches, leading to the cleavage of unintended transcripts. Therefore, optimizing the gap size is a balance between maximizing on-target potency and minimizing off-target effects.
Q4: What is the role of the 2'-O-MOE wings in a gapmer ASO?
The 2'-O-MOE modifications in the "wings" of a gapmer serve several crucial functions. They protect the oligonucleotide from degradation by nucleases, increase its binding affinity to the target RNA, and reduce nonspecific protein binding, which can contribute to toxicity.[4][5]
Q5: Should I use a transfection reagent for my in vitro experiments?
The use of a transfection reagent is highly dependent on the cell type and the specific ASO chemistry. While some ASOs can be taken up by cells via gymnosis (without a transfection reagent), delivery is often enhanced with the use of cationic lipids or other transfection agents.[6][7] It is recommended to optimize the delivery method for each new cell line and ASO combination.
Troubleshooting Guides
Issue 1: Low Target Knockdown Efficiency
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Gap Size | Design and test ASOs with varying gap sizes (e.g., 8, 10, 12, 14, 16 deoxynucleotides) to identify the optimal length for your target. |
| Poor ASO Delivery | Optimize the transfection protocol by testing different reagents, ASO concentrations, and incubation times. Confirm cellular uptake using a fluorescently labeled control ASO.[7][8] |
| Inaccessible Target Site | The target region on the mRNA may have a strong secondary structure. Design ASOs targeting different sites along the mRNA.[8] |
| Incorrect Quantification | Ensure your qPCR assay is properly validated. Use at least two different housekeeping genes for normalization. Assess knockdown at both the mRNA and protein level.[7][9] |
| ASO Degradation | Ensure proper handling and storage of your ASOs. Use nuclease-free water and reagents. |
Issue 2: High Off-Target Effects
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Gap Size Too Large | If a wider gap ASO shows high off-target activity, test ASOs with shorter gap sizes (e.g., 8 or 10 deoxynucleotides) to see if specificity improves. |
| Sequence-Specific Off-Targets | Perform a BLAST search with your ASO sequence to identify potential off-target transcripts with high complementarity. Design a second ASO targeting a different region of your gene of interest to confirm that the observed phenotype is due to on-target knockdown.[10] |
| High ASO Concentration | Perform a dose-response experiment to determine the lowest effective concentration that provides sufficient on-target knockdown with minimal off-target effects.[6] |
| Inappropriate Control | Use a scrambled sequence control ASO with the same chemistry and length to distinguish sequence-specific effects from general oligonucleotide-class effects.[10] |
Quantitative Data on Gap Size Optimization
The optimal gap size can be target-dependent. While a 10-mer DNA gap is a standard starting point, systematic evaluation is recommended. Below is a summary of findings from studies on gapmer optimization.
| ASO Design (Wings-Gap-Wings) | Modification | Observation |
| 5-10-5 | 2'-O-MOE | Standard design, generally effective in vitro and in vivo. |
| 2-14-2 / 3-12-3 | 2'-O-MOE | "Gap-widened" designs have shown improved potency in vivo compared to the standard 5-10-5 design. |
| 2-10-2 | LNA | Showed high potency in cell culture. |
| 2-14-2 | LNA | Demonstrated a significant increase in potency in vivo compared to the corresponding MOE ASO.[11] |
| 2-12-2 to 2-16-2 | LNA | Motifs with a central gap of 12-16 DNA residues flanked by 2-3 LNA modifications showed the greatest increase in potency.[3] |
Experimental Protocols
In Vitro ASO Transfection and Knockdown Analysis
This protocol is a general guideline for transfecting adherent cells in a 96-well plate format. Optimization is recommended for different cell types and ASOs.
Materials:
-
Adherent cells (e.g., HeLa)
-
Complete culture medium
-
Opti-MEM Reduced Serum Medium
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
This compound gapmer ASO stock solution (100 µM in nuclease-free water)
-
96-well tissue culture plates
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
ASO Preparation: On the day of transfection, dilute the ASO stock solution in Opti-MEM to the desired final concentrations (e.g., a dose-response of 0.1, 0.3, 1, 3, 10 nM).[6]
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted ASO and diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.[12]
-
Transfection: Add the ASO-lipid complex to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time depends on the turnover rate of the target mRNA and protein.[8]
-
Analysis: After incubation, lyse the cells and extract RNA. Perform qRT-PCR to quantify the level of target mRNA knockdown relative to a housekeeping gene and a negative control ASO.[6]
In Vitro RNase H Cleavage Assay
This assay directly measures the ability of a gapmer ASO to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
This compound gapmer ASO
-
5'-fluorescently labeled RNA substrate complementary to the ASO
-
Recombinant human RNase H1
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA)
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Nuclease-free water
-
Gel loading buffer
-
Denaturing polyacrylamide gel
Procedure:
-
Annealing: In a microcentrifuge tube, combine the ASO and the fluorescently labeled RNA substrate in annealing buffer. Heat at 90°C for 2 minutes and then allow to cool slowly to room temperature to form the ASO:RNA duplex.
-
Reaction Setup: In a new tube, prepare the RNase H reaction mixture containing the reaction buffer and the annealed ASO:RNA duplex.
-
Initiate Reaction: Add recombinant RNase H1 to the reaction mixture to initiate cleavage.
-
Incubation: Incubate the reaction at 37°C. Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop Reaction: Stop the reaction by adding an equal volume of gel loading buffer containing a chelating agent (e.g., EDTA).
-
Analysis: Separate the cleavage products on a denaturing polyacrylamide gel. Visualize the fluorescently labeled RNA fragments using a gel imaging system. The appearance of smaller RNA fragments over time indicates successful RNase H-mediated cleavage.
Visualizations
Caption: Mechanism of action of a 2'-O-MOE gapmer ASO.
Caption: Experimental workflow for optimizing gapmer ASO design.
References
- 1. Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. idtdna.com [idtdna.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 7. ncardia.com [ncardia.com]
- 8. aumbiotech.com [aumbiotech.com]
- 9. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 10. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cellular Uptake of 2'-O-MOE-U Modified Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cellular uptake of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are 2'-O-MOE modified oligonucleotides and why are they used?
A1: 2'-O-(2-Methoxyethyl) (2'-O-MOE) modified oligonucleotides are synthetic nucleic acid analogs where the 2'-hydroxyl group of the ribose sugar is replaced with a 2'-O-methoxyethyl group.[1][2] This modification is commonly used in antisense oligonucleotides (ASOs) to confer several advantageous properties, including:
-
Increased Nuclease Resistance: The 2'-O-MOE modification protects the oligonucleotide from degradation by cellular nucleases, prolonging its half-life and activity.[1][3]
-
Enhanced Binding Affinity: It increases the binding affinity of the oligonucleotide to its target RNA sequence.[1][3]
-
Reduced Immunostimulatory Profile: This modification can help in reducing the innate immune response that can be triggered by unmodified oligonucleotides.[4]
Q2: What are the primary challenges in delivering 2'-O-MOE modified oligos into cells?
A2: Despite their benefits, the large size and polyanionic nature of 2'-O-MOE modified oligonucleotides hinder their ability to readily cross the negatively charged cell membrane.[4][5] This results in poor cellular uptake, which is a major obstacle to achieving therapeutic efficacy. Overcoming this delivery barrier is a critical aspect of developing successful oligonucleotide-based therapies.
Q3: What is "gymnotic uptake" and is it efficient for 2'-O-MOE oligos?
A3: Gymnotic uptake, or "naked" uptake, refers to the cellular internalization of oligonucleotides without the use of any delivery vehicle.[5][6] While phosphorothioate (B77711) (PS) modifications on the oligonucleotide backbone can promote a low level of gymnotic uptake through interactions with cell surface proteins, this process is generally inefficient for achieving significant intracellular concentrations of 2'-O-MOE oligos for robust therapeutic effects.[2][5]
Troubleshooting Guides
Issue 1: Low or No Target Knockdown/Activity Observed in In Vitro Experiments
Possible Cause 1: Inefficient Cellular Uptake
-
Troubleshooting Steps:
-
Confirm Uptake: Utilize a fluorescently labeled 2'-O-MOE oligo to visually or quantitatively assess cellular uptake via fluorescence microscopy or flow cytometry.
-
Optimize Transfection Reagent: If using a lipid-based transfection reagent, ensure it is compatible with oligonucleotides and optimize the oligo-to-reagent ratio. Not all DNA transfection reagents are suitable for small, modified RNAs.
-
Consider Alternative Delivery Methods: If gymnotic uptake or standard transfection is yielding poor results, explore advanced delivery strategies such as lipid nanoparticles (LNPs) or conjugation to cell-penetrating peptides (CPPs) or targeting ligands.
-
Possible Cause 2: Suboptimal Transfection Protocol
-
Troubleshooting Steps:
-
Cell Health and Confluency: Ensure cells are healthy, actively dividing, and at the optimal confluency (typically 70-90%) at the time of transfection.[7][8]
-
Complex Formation: Form oligo-reagent complexes in a serum-free medium, as serum components can interfere with complex formation.[9] Allow adequate incubation time for complexes to form as per the manufacturer's protocol.
-
Incubation Time: Optimize the duration of cell exposure to the transfection complexes. Prolonged exposure can lead to cytotoxicity.
-
Possible Cause 3: Degradation of the Oligonucleotide
-
Troubleshooting Steps:
Issue 2: High Variability in Experimental Results
Possible Cause 1: Inconsistent Cell Culture Conditions
-
Troubleshooting Steps:
-
Standardize Cell Passaging: Maintain a consistent cell passaging schedule to ensure uniformity in cell health and confluency between experiments.
-
Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, which can significantly impact transfection efficiency and cellular processes.
-
Possible Cause 2: Inconsistent Transfection Procedure
-
Troubleshooting Steps:
-
Pipetting Technique: Use precise and consistent pipetting techniques when preparing transfection complexes to ensure reproducibility.
-
Mixing: Gently mix the oligo and transfection reagent during complex formation. Avoid vigorous vortexing, which can shear the complexes.
-
Strategies to Enhance Cellular Uptake
Several strategies can be employed to overcome the challenge of poor cellular uptake of 2'-O-MOE modified oligonucleotides.
Lipid Nanoparticle (LNP) Formulation
LNPs are effective carriers for encapsulating and delivering oligonucleotides into cells. They protect the oligos from degradation and facilitate their entry through endocytosis.
Quantitative Data: LNP-mediated Delivery
| Delivery Method | Target | Cell/Animal Model | Efficacy | Reference |
| Bioreducible LNPs | PCSK9 ASO | Mice | ED50 of 0.034 mg/kg for mRNA knockdown | [10] |
| Mannosylated LNPs | L-PGDS GapmeR | Rat Brain | Detected in vivo gene interference | [11] |
Conjugation Strategies
Covalently attaching targeting ligands to the 2'-O-MOE oligo can facilitate receptor-mediated endocytosis, leading to enhanced and cell-specific uptake.
-
N-acetylgalactosamine (GalNAc) Conjugation: GalNAc binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes. This strategy has proven highly effective for liver-targeted delivery.[4][12][13]
Quantitative Data: GalNAc Conjugation vs. Unconjugated ASOs
| ASO Type | Target | Metric | Improvement | Reference |
| GalNAc₃-2'-O-MOE ASO | Hepatocyte RNAs | Potency (ED₅₀) | Up to 30-fold more potent than unconjugated ASO | [12][13] |
| GalNAc₃-2'-O-MOE ASO | Hepatocytes | Cellular Uptake | ~80% of total drug in the liver delivered to hepatocytes vs. ~12% for unconjugated ASO | [12] |
-
Peptide Conjugation: Cell-penetrating peptides (CPPs) can be conjugated to oligonucleotides to facilitate their translocation across the cell membrane.[11]
Experimental Protocols
Protocol 1: General In Vitro Transfection of 2'-O-MOE Oligonucleotides using a Cationic Lipid Reagent
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Oligo-Lipid Complexes:
-
For each well, dilute the 2'-O-MOE oligonucleotide to the desired final concentration (e.g., 10-100 nM) in 50 µL of serum-free medium (e.g., Opti-MEM®). Mix gently.
-
In a separate tube, dilute the cationic lipid transfection reagent according to the manufacturer's instructions in 50 µL of serum-free medium. Mix gently.
-
Combine the diluted oligonucleotide and the diluted transfection reagent. Mix gently by pipetting up and down.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.[14]
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace it with fresh, pre-warmed complete growth medium.
-
Add the 100 µL of oligo-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Analyze the cells for target gene or protein expression knockdown.
-
Protocol 2: Formulation of 2'-O-MOE Oligo-loaded Lipid Nanoparticles (LNP) by Microfluidic Mixing
This protocol provides a general guideline. The specific lipid composition and ratios should be optimized for the specific application.
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of the lipid mixture (e.g., ionizable lipid, helper lipid like DSPC, cholesterol, and a PEG-lipid) in ethanol (B145695). A common molar ratio is 50:10:38.5:1.5.[15]
-
-
Preparation of Oligonucleotide Solution:
-
Dissolve the 2'-O-MOE oligonucleotide in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate, pH 4-5).[16]
-
-
LNP Formulation:
-
Set up a microfluidic mixing device with two inlet streams.
-
Load the lipid-ethanol solution into one syringe and the oligonucleotide-aqueous buffer solution into another.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of the LNPs, encapsulating the oligonucleotide.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated oligonucleotide.
-
-
Characterization:
-
Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Visualizations
Caption: Troubleshooting workflow for poor 2'-O-MOE oligo activity.
Caption: General endocytic pathway for oligonucleotide uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular Distribution and Nuclear Activity of Antisense Oligonucleotides After Unassisted Uptake in Myoblasts and Differentiated Myotubes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Integrated Assessment of Phase 2 Data on GalNAc3-Conjugated 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipid nanoparticles for antisense oligonucleotide gene interference into brain border-associated macrophages [frontiersin.org]
- 6. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. thermofisher.com [thermofisher.com]
- 9. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 10. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid nanoparticles for antisense oligonucleotide gene interference into brain border-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience [escholarship.org]
- 14. origene.com [origene.com]
- 15. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 16. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
Technical Support Center: Optimizing In Vivo Efficacy of 2'-O-MOE Gapmers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with 2'-O-(2-methoxyethyl) (2'-O-MOE) gapmer antisense oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: What is the general structure and mechanism of action of a 2'-O-MOE gapmer?
A1: A 2'-O-MOE gapmer is a chimeric antisense oligonucleotide designed for in vivo gene silencing. It consists of a central "gap" of deoxy-DNA nucleotides, typically 8-10 bases long, flanked by "wings" of 2'-O-MOE modified ribonucleotides.[1][2][3][4] This design allows the gapmer to recruit the enzyme RNase H upon binding to a target mRNA sequence.[5][6][7][8][9] RNase H then cleaves the RNA strand of the DNA-RNA heteroduplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[7][8][9] The 2'-O-MOE modifications on the wings enhance nuclease resistance, increase binding affinity to the target RNA, and improve the pharmacokinetic profile of the ASO.[3][10][11]
Q2: What are the key advantages of using 2'-O-MOE modifications in gapmers for in vivo studies?
A2: The 2'-O-MOE modification offers several advantages for in vivo applications:
-
Enhanced Nuclease Resistance: The 2'-O-MOE modification protects the oligonucleotide from degradation by nucleases present in biological fluids and tissues, leading to a longer half-life in vivo.[10][11][12]
-
Increased Binding Affinity: This modification increases the thermodynamic stability of the duplex formed with the target RNA, resulting in higher potency.[10][13]
-
Improved Pharmacokinetic Profile: 2'-O-MOE ASOs exhibit favorable distribution to various tissues, particularly the liver and kidney.[12]
-
Reduced Immunostimulation: Compared to first-generation phosphorothioate (B77711) (PS) ASOs, 2'-O-MOE modified ASOs generally show a reduced pro-inflammatory profile.[10]
-
Favorable Safety Profile: 2'-O-MOE gapmers have demonstrated a better safety profile compared to some other modifications like locked nucleic acids (LNAs), which have been associated with a higher risk of hepatotoxicity.[10]
Q3: How do 2'-O-MOE gapmers compare to other antisense modifications like LNA?
A3: While both 2'-O-MOE and LNA modifications enhance binding affinity and nuclease resistance, there are key differences. LNA generally provides a higher binding affinity than 2'-O-MOE.[13] However, this increased affinity in LNA gapmers can sometimes be associated with a higher incidence of hepatotoxicity.[14][15] 2'-O-MOE gapmers often exhibit a more favorable safety profile, making them a widely used second-generation ASO chemistry.[10] Studies have shown that while LNA-containing ASOs can be more potent, they may also have a narrower therapeutic index due to toxicity concerns.[16]
Troubleshooting Guide
Problem 1: Low or no target mRNA knockdown in vivo.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor ASO Design | Re-evaluate ASO sequence and design. | - Ensure the ASO targets an accessible region of the mRNA, avoiding highly structured areas.[7] - Perform in vitro screening of multiple ASO sequences to identify the most potent candidates before moving to in vivo studies.[2] - Verify that the gapmer design is optimal (e.g., 5-10-5 2'-O-MOE/DNA/2'-O-MOE).[4] |
| Inefficient Delivery | Optimize the delivery method and formulation. | - For systemic delivery, consider the route of administration (e.g., intravenous, subcutaneous) and its impact on biodistribution. - For specific organ targeting, explore conjugation with targeting ligands (e.g., GalNAc for liver). - If using a delivery vehicle like lipid nanoparticles (LNPs), ensure the formulation is optimized for in vivo stability and delivery to the target tissue.[6][8] |
| Rapid Clearance/Metabolism | Assess the metabolic stability of the ASO. | - Ensure the ASO has a full phosphorothioate (PS) backbone, as this significantly increases resistance to nuclease degradation and reduces plasma clearance compared to mixed phosphodiester/phosphorothioate backbones.[12] - Perform in vitro metabolic stability assays using liver homogenates to predict in vivo half-life.[17][18] |
| Incorrect Dosing | Perform a dose-response study. | - Administer a range of ASO concentrations to determine the optimal dose for target knockdown without inducing toxicity.[13] |
Problem 2: Observed in vivo toxicity (e.g., hepatotoxicity).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Off-Target Effects | Evaluate for hybridization-dependent off-target effects. | - Perform a bioinformatics analysis to identify potential off-target transcripts with high sequence complementarity to your ASO.[5][19] - Test at least two different ASOs targeting the same mRNA to confirm that the observed phenotype is due to on-target knockdown.[2][14] - Consider extending the length of the ASO, as longer ASOs (e.g., 18-mer vs. 14-mer) may have fewer off-target effects.[4][20] |
| Hybridization-Independent Toxicity | Assess for non-specific protein binding. | - Some ASO chemistries can lead to toxicity through interactions with cellular proteins.[21] - Modifying the gapmer design, such as introducing a single 2'-OMe modification at a specific position within the gap, has been shown to mitigate protein binding and reduce toxicity.[15][21] |
| Overdosing | Re-evaluate the administered dose. | - High doses of ASOs can lead to toxicity. Determine the minimum effective dose through a dose-response study. |
Data Summary Tables
Table 1: In Vivo Metabolic Stability of Different 2'-O-MOE Gapmer Chemistries
| Oligonucleotide Chemistry | % Full-Length Oligonucleotide Recovered (24h post-injection) |
| 2'-O-MOE with Phosphorothioate (PS) backbone | 80-100% |
| 2'-O-MOE with mixed Phosphodiester/PS backbone | 25-40% |
| Data synthesized from studies in BalbC mice.[12] |
Table 2: Comparison of In Vivo Potency of Different ASO Modifications
| ASO Modification | Target | Animal Model | ED50 (mg/kg) |
| 2'-O-MOE (20-mer) | PTEN | Mouse | 9.5 |
| LNA (16-mer) | PTEN | Mouse | 2.1 |
| S-cEt (14-mer) | PTEN | Mouse | 2.4 |
| ED50 represents the dose required to achieve 50% target reduction.[16] |
Experimental Protocols
Protocol 1: In Vivo Nuclease Stability Assay
-
Animal Model: Use BalbC mice.
-
ASO Administration: Administer the 2'-O-MOE gapmer oligonucleotide via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.[12]
-
Time Point: Euthanize the mice 24 hours post-injection.[12]
-
Tissue Collection: Isolate target organs such as the liver, kidney, and spleen.[12]
-
Oligonucleotide Extraction: Extract the oligonucleotides from the collected tissues using established protocols.[12]
-
Analysis: Analyze the integrity and quantity of the full-length oligonucleotide using capillary gel electrophoresis (CGE) with detection at 260 nm.[12]
Protocol 2: Assessment of Off-Target Effects using Microarray Analysis
-
Cell Culture and Transfection: Culture human cells (e.g., HeLa) and transfect with the 2'-O-MOE gapmer ASO at a predetermined concentration.
-
RNA Isolation: After a specified incubation period (e.g., 24 hours), isolate total RNA from the cells.
-
Microarray Analysis: Perform microarray analysis to evaluate changes in the global gene expression profile.[19]
-
Data Analysis:
-
Identify genes that are significantly downregulated.
-
Perform a bioinformatics search to find potential off-target genes with sequence complementarity to the ASO.[19]
-
Correlate the degree of complementarity (number of mismatches) with the observed downregulation to identify hybridization-dependent off-target effects.[5][19]
-
Visualizations
Caption: Mechanism of action of a 2'-O-MOE gapmer ASO.
Caption: Troubleshooting workflow for low in vivo efficacy.
Caption: On-target vs. off-target pathways leading to therapeutic effect or toxicity.
References
- 1. Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gapmer Design [biosyn.com]
- 3. idtdna.com [idtdna.com]
- 4. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities | EMBO Molecular Medicine [link.springer.com]
- 7. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. In vitro metabolic stabilities and metabolism of 2'-O-(methoxyethyl) partially modified phosphorothioate antisense oligonucleotides in preincubated rat or human whole liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Purification Methods for 2'-O-MOE-U Oligonucleotides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 2'-O-methoxyethyl-uridine (2'-O-MOE-U) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound oligonucleotides?
A1: The most prevalent methods for purifying this compound oligonucleotides are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE). HPLC is further divided into Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.[1][2][3] These techniques separate the full-length product from impurities generated during synthesis, such as truncated sequences (shortmers) and other synthesis-related by-products.[1][4]
Q2: How does the 2'-O-MOE modification affect the choice of purification method?
A2: The 2'-O-methoxyethyl modification increases the lipophilicity and nuclease resistance of the oligonucleotide.[5] This increased lipophilicity is a key consideration for IP-RP-HPLC, as it enhances retention on the hydrophobic stationary phase, often leading to better separation from less hydrophobic failure sequences.[5] For AEX-HPLC, which separates based on charge, the 2'-O-MOE modification itself does not change the overall charge of the oligonucleotide backbone, but the increased stability can be advantageous during the purification process.[1][6]
Q3: What are the typical impurities encountered during the synthesis of this compound oligonucleotides?
A3: Common impurities include:
-
Shortmer sequences (n-1, n-2, etc.): Incomplete coupling steps during synthesis lead to sequences shorter than the desired full-length product.[1][4]
-
Failure sequences: Oligonucleotides that are capped during synthesis to prevent further elongation.
-
Deprotection-related impurities: By-products from the removal of protecting groups used during synthesis.[7]
-
Side products from phosphoramidite (B1245037) chemistry: Including phosphonate (B1237965) and phosphoramidate (B1195095) impurities.[8]
-
Aggregates: Higher-order structures formed by the oligonucleotides.
Q4: What level of purity can I expect from different purification methods?
A4: The achievable purity depends on the chosen method and the complexity of the crude sample. Generally:
-
Desalting: Provides basic purification by removing salts and very short failure sequences.
-
Solid-Phase Extraction (SPE): Can achieve purities in the range of 80-95%.
-
HPLC (IP-RP and AEX): Capable of achieving high purity levels, often exceeding 95%, and is considered the gold standard for therapeutic-grade oligonucleotides.[9]
Troubleshooting Guides
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Secondary interactions with the column: Silanol (B1196071) groups on the silica-based stationary phase can interact with the phosphate (B84403) backbone of the oligonucleotide.
-
Inappropriate mobile phase pH: The pH can affect the charge of the oligonucleotide and the ion-pairing reagent.
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Presence of aggregates: Oligonucleotide aggregates can lead to broad or misshapen peaks.
-
-
Solutions:
-
Optimize ion-pairing reagent concentration: Increasing the concentration of the ion-pairing reagent (e.g., triethylamine, diisopropylethylamine) can improve peak shape.
-
Adjust mobile phase pH: Ensure the pH is appropriate to maintain a consistent charge on the oligonucleotide and the ion-pairing reagent.
-
Elevate column temperature: Increasing the temperature (e.g., to 60°C) can disrupt secondary structures and improve peak symmetry.[10]
-
Reduce sample load: Inject a smaller amount of the crude oligonucleotide.
-
Use a column with a different stationary phase: Consider a column with end-capping to minimize silanol interactions.
-
Issue 2: Co-elution of Full-Length Product with Impurities (e.g., n-1 shortmer)
-
Possible Causes:
-
Insufficient resolution: The chromatographic conditions may not be optimal to separate species with very similar hydrophobicity.
-
Inappropriate gradient slope: A steep gradient may not provide enough time for separation.
-
-
Solutions:
-
Optimize the gradient: A shallower gradient of the organic solvent (e.g., acetonitrile) can improve the resolution between the full-length product and closely related impurities.[10]
-
Change the ion-pairing reagent: Different ion-pairing reagents can alter the selectivity of the separation.
-
Use a longer column or a column with smaller particle size: This can increase the theoretical plates and improve resolution.
-
Anion-Exchange HPLC (AEX-HPLC)
Issue 1: Broad Peaks and Poor Resolution
-
Possible Causes:
-
Secondary structures: The oligonucleotide may be forming secondary structures (e.g., hairpins, duplexes) that interfere with its interaction with the stationary phase.
-
Inappropriate salt gradient: The salt gradient may be too steep, leading to poor separation.
-
-
Solutions:
-
Increase column temperature: Similar to IP-RP-HPLC, higher temperatures can denature secondary structures.[6]
-
Add a denaturing agent: Including a denaturing agent like formamide (B127407) in the mobile phase can disrupt hydrogen bonding.[11]
-
Optimize the salt gradient: A shallower salt gradient will provide better resolution between oligonucleotides of different lengths.
-
Solid-Phase Extraction (SPE)
Issue 1: Low Recovery of the this compound Oligonucleotide
-
Possible Causes:
-
Incomplete elution: The elution solvent may not be strong enough to displace the oligonucleotide from the sorbent. The increased lipophilicity of the 2'-O-MOE modification can lead to strong binding to reversed-phase sorbents.
-
Irreversible binding: The oligonucleotide may be binding irreversibly to the sorbent.
-
Sample breakthrough during loading: The sample is not retained on the column during the loading step.
-
-
Solutions:
-
Optimize the elution solvent: Increase the organic content or use a stronger organic solvent in the elution buffer. For ion-exchange SPE, increasing the salt concentration or pH of the elution buffer can improve recovery.[12]
-
Increase elution volume: Use a larger volume of the elution solvent to ensure complete recovery.
-
Choose a different sorbent: If irreversible binding is suspected, try a sorbent with a different chemistry.
-
Optimize loading conditions: Ensure the sample is loaded in a solvent that promotes binding to the sorbent. For reversed-phase SPE, this is typically a high-aqueous environment.
-
Issue 2: Purity of the Eluted Oligonucleotide is a Purity of the Eluted Oligonucleotide is below Expectation
-
Possible Causes:
-
Inefficient washing: The wash steps may not be effectively removing all the impurities.
-
Co-elution of impurities: Some impurities may have similar retention properties to the target oligonucleotide and elute with it.
-
-
Solutions:
-
Optimize the wash steps: Increase the volume or the organic content of the wash solvent to remove more impurities. Be careful not to prematurely elute the target oligonucleotide.
-
Use a more selective sorbent: A sorbent with a different chemistry may provide better separation of the target from impurities.
-
Perform a stepwise elution: Use elution solvents of increasing strength to selectively elute impurities before eluting the target oligonucleotide.
-
Data Presentation
The following tables provide an illustrative comparison of different purification methods for a hypothetical 20-mer this compound oligonucleotide. Note: This data is for exemplary purposes, and actual results may vary depending on the specific sequence, synthesis quality, and experimental conditions.
Table 1: Comparison of Purity and Yield for Different Purification Methods
| Purification Method | Typical Purity (%) | Typical Yield (%) | Throughput |
| Desalting | 50 - 70 | > 90 | High |
| Solid-Phase Extraction (SPE) | 80 - 95 | 70 - 90 | Medium |
| IP-RP-HPLC | > 95 | 50 - 80 | Low |
| AEX-HPLC | > 95 | 50 - 80 | Low |
Table 2: Typical Purity Profile of a Crude 20-mer this compound Oligonucleotide Before and After Purification
| Species | Crude (%) | After SPE (%) | After HPLC (%) |
| Full-Length Product (n) | 65 | 92 | 98 |
| n-1 Shortmer | 20 | 5 | 1 |
| n-2 and shorter | 10 | 2 | < 0.5 |
| Other Impurities | 5 | 1 | < 0.5 |
Experimental Protocols
Detailed Methodology: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
-
Column: A C18 reversed-phase column suitable for oligonucleotide purification (e.g., Waters ACQUITY Premier Oligonucleotide C18, Agilent AdvanceBio Oligonucleotide).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50:50 acetonitrile (B52724):water, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60°C.[10]
-
Detection: UV at 260 nm.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-70% B (linear gradient)
-
25-30 min: 70-10% B (linear gradient)
-
30-35 min: 10% B (equilibration)
-
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10 OD/mL.
-
Injection Volume: 50 µL.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification: Desalt the collected fractions using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
Detailed Methodology: Solid-Phase Extraction (SPE)
-
Cartridge: A reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Phenomenex Strata-X).
-
Conditioning: Condition the cartridge with 1 mL of acetonitrile followed by 1 mL of 2 M TEAA.
-
Equilibration: Equilibrate the cartridge with 2 mL of 50 mM TEAA in water.
-
Sample Loading: Dissolve the crude oligonucleotide in 1 mL of 50 mM TEAA and load it onto the cartridge at a slow flow rate.
-
Washing:
-
Wash 1: 2 mL of 50 mM TEAA in water.
-
Wash 2: 2 mL of 50 mM TEAA in 10% acetonitrile.
-
-
Elution: Elute the purified oligonucleotide with 1 mL of 50% acetonitrile in water.
-
Post-Purification: Evaporate the solvent and resuspend the purified oligonucleotide in the desired buffer.
Visualization of Workflows
References
- 1. ymc.co.jp [ymc.co.jp]
- 2. atdbio.com [atdbio.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. waters.com [waters.com]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Sample Prep Tech Tip: Oligonucleotides | Phenomenex [phenomenex.com]
Validation & Comparative
Comparative Efficacy of 2'-O-Methoxyethyl (2'-O-MOE) and 2'-O-Methyl Modified Antisense Oligonucleotides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical modifications for antisense oligonucleotides (ASOs) is a critical determinant of therapeutic success. Among the most widely utilized second-generation modifications are 2'-O-methoxyethyl (2'-O-MOE) and 2'-O-methyl (2'-O-Me) substitutions on the ribose sugar moiety. This guide provides a comprehensive comparative analysis of the efficacy of ASOs incorporating these two modifications, supported by experimental data and detailed methodologies for key evaluation assays.
Both 2'-O-MOE and 2'-O-Me modifications are designed to enhance the drug-like properties of ASOs, primarily by increasing their resistance to nuclease degradation and improving their binding affinity to target RNA. These modifications ultimately influence the potency, duration of action, and safety profile of the ASO therapeutic.
Key Performance Characteristics: A Comparative Overview
The choice between 2'-O-MOE and 2'-O-Me modifications often depends on the specific therapeutic target, the desired mechanism of action, and the intended clinical application. Below is a summary of their key performance characteristics.
| Feature | 2'-O-Methoxyethyl (2'-O-MOE) | 2'-O-Methyl (2'-O-Me) | Key Considerations |
| Binding Affinity (Tm) | Higher increase in melting temperature (ΔTm) per modification (~+1.5°C)[1] | Moderate increase in melting temperature (ΔTm) per modification | The higher binding affinity of 2'-O-MOE can lead to increased potency. |
| Nuclease Resistance | Excellent resistance to nuclease degradation[2][3] | Good resistance to nuclease degradation, though generally considered less robust than 2'-O-MOE. | Both significantly improve stability over unmodified oligonucleotides. The choice may depend on the specific nuclease environment of the target tissue. |
| RNase H Activation | Does not support RNase H activity. Used in the "wings" of gapmer ASOs. | Does not support RNase H activity. Also used in the "wings" of gapmer ASOs. | For RNase H-mediated knockdown, both modifications require a central DNA "gap" in the ASO design. |
| In Vivo Potency | Generally demonstrates higher potency in vivo.[4][5] | Effective in vivo, but may require higher doses to achieve the same level of target reduction as 2'-O-MOE ASOs.[4] | The enhanced potency of 2'-O-MOE is often attributed to its superior binding affinity and nuclease resistance. |
| Toxicity Profile | Generally well-tolerated. Extensive safety data available from clinical trials.[6][7] | Also considered to have a favorable toxicity profile.[8] | Both modifications are considered less toxic than first-generation phosphorothioate (B77711) (PS) ASOs.[8] |
| Immunostimulatory Effects | Reduced immune-stimulating effects compared to PS-ASOs.[1] | Reduced immune-stimulating effects. | Both modifications help to mitigate the inflammatory responses sometimes associated with ASO administration. |
Mechanism of Action: RNase H-Mediated Degradation
The primary mechanism of action for many ASOs designed to reduce target gene expression is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA heteroduplex. Since both 2'-O-MOE and 2'-O-Me modifications are RNA-like and do not support RNase H activity, ASOs utilizing these modifications are typically designed as "gapmers". In this design, a central region of unmodified DNA nucleotides (the "gap") is flanked by "wings" of modified nucleotides. This structure allows for RNase H recognition and cleavage of the target mRNA while the modified wings provide nuclease resistance and enhance binding affinity.
Caption: RNase H-mediated mechanism of action for gapmer ASOs.
Experimental Protocols
A rigorous evaluation of ASO efficacy involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro ASO Efficacy Assessment
Objective: To determine the dose-dependent reduction of target mRNA and protein levels by ASO treatment in a relevant cell line.
1. Cell Culture and Transfection:
-
Cell Line Selection: Choose a human cell line that endogenously expresses the target gene of interest.
-
Seeding: Plate cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
ASO Preparation: Reconstitute lyophilized ASOs in sterile, nuclease-free water to a stock concentration of 100 µM.
-
Transfection:
-
For each well, dilute the ASO and a lipid-based transfection reagent (e.g., Lipofectamine) separately in serum-free medium.
-
Combine the diluted ASO and transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the ASO-lipid complexes to the cells to achieve final ASO concentrations ranging from 1 nM to 100 nM.
-
Include a negative control ASO with a scrambled sequence and a mock-transfected control (transfection reagent only).
-
-
Incubation: Incubate cells with the transfection complexes for 4-6 hours, then replace the medium with complete growth medium. Harvest cells for RNA and protein analysis 24-48 hours post-transfection.
2. Quantification of mRNA Knockdown (RT-qPCR):
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer or oligo(dT) primers.[9]
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.[9]
-
Perform qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[10]
-
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the mock-transfected control.[11]
3. Quantification of Protein Knockdown (Western Blot):
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).[13]
Caption: General experimental workflow for ASO evaluation.
In Vivo ASO Efficacy and Toxicity Assessment
Objective: To evaluate the in vivo efficacy and safety of ASOs in a relevant animal model.
1. Animal Studies:
-
Model: Use wild-type mice (e.g., C57BL/6) for initial efficacy and toxicity studies.
-
ASO Administration: Administer ASOs via subcutaneous (SC) or intraperitoneal (IP) injection. Doses can range from 1 to 50 mg/kg, administered once or twice weekly.[14]
-
Groups: Include a saline-treated control group and groups for each ASO being tested.
-
Duration: Studies can range from a single dose to several weeks of treatment.
2. Efficacy Assessment:
-
Tissue Collection: At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, spleen).[15]
-
Analysis: Process the tissues for RNA and protein extraction and perform RT-qPCR and Western blot analysis as described in the in vitro protocol to determine the extent of target knockdown.
3. Toxicity Assessment:
-
Clinical Observations: Monitor animals for changes in body weight, activity, and overall health throughout the study.
-
Serum Chemistry: Collect blood at the time of euthanasia and measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver toxicity.[16][17][18][19]
-
Histopathology: Fix tissues in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of any pathological changes.
Nuclease Resistance Assay
Objective: To determine the stability of modified ASOs in the presence of nucleases.
-
Enzyme: Use a 3'-exonuclease such as snake venom phosphodiesterase (SVPD).[20][21][22][23]
-
Reaction:
-
Analysis: Analyze the samples by gel electrophoresis (e.g., PAGE) or HPLC to visualize the degradation of the full-length ASO over time.[22]
Thermal Melting (Tm) Analysis
Objective: To determine the binding affinity of an ASO to its complementary RNA target.
-
Duplex Formation: Anneal the ASO with a complementary RNA oligonucleotide in a buffered solution.
-
Measurement: Use a UV spectrophotometer with a temperature-controlled cuvette holder to monitor the absorbance at 260 nm as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is observed as the inflection point of the melting curve.[24][25]
Conclusion
Both 2'-O-MOE and 2'-O-Me modifications significantly enhance the therapeutic potential of ASOs by improving their nuclease resistance and binding affinity. While 2'-O-MOE ASOs often exhibit superior potency, the choice of modification should be guided by empirical data from well-designed in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of ASO candidates, enabling researchers to select the optimal chemical modifications for their specific therapeutic applications.
References
- 1. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the effect of 2'-O-methyl, fluoro hexitol, bicyclo and Morpholino nucleic acid modifications on potency of GalNAc conjugated antisense oligonucleotides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eu.idtdna.com [eu.idtdna.com]
- 6. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Renal Toxicopathology of Antisense Oligonucleotides | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 12. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. aumbiotech.com [aumbiotech.com]
- 15. in.bgu.ac.il [in.bgu.ac.il]
- 16. 2.10. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) analysis [bio-protocol.org]
- 17. mmpc.org [mmpc.org]
- 18. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. insphero.com [insphero.com]
- 20. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media [mdpi.com]
- 21. synoligo.com [synoligo.com]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Construction of a Tm-value prediction model and molecular dynamics study of AmNA-containing gapmer antisense oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. temp.crchudequebec.ca [temp.crchudequebec.ca]
A Head-to-Head Comparison of 2'-O-MOE Antisense Oligonucleotides and siRNA for Gene Knockdown
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Gene Silencing Technology
In the landscape of functional genomics and drug development, the ability to specifically silence gene expression is a cornerstone of both research and therapeutic applications. Among the leading technologies for achieving this are antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This guide provides an objective, data-driven comparison of second-generation 2'-O-Methoxyethyl (2'-O-MOE) modified ASOs and siRNAs, focusing on their mechanisms, performance, and experimental application for targeted gene knockdown.
Mechanisms of Action: A Tale of Two Pathways
While both 2'-O-MOE ASOs and siRNAs aim to reduce the expression of a target gene by interacting with its messenger RNA (mRNA), they employ fundamentally different cellular machineries.
2'-O-MOE Antisense Oligonucleotides (ASOs): ASOs are single-stranded, synthetic DNA or RNA molecules, typically 15-25 nucleotides in length, designed to be complementary to a specific mRNA sequence.[1][2] The 2'-O-MOE modification is a key chemical enhancement that increases nuclease resistance, improves binding affinity to the target RNA, and reduces non-specific protein binding, thereby minimizing toxicity.[][4] 2'-O-MOE ASOs primarily function through two mechanisms:
-
RNase H-mediated degradation: "Gapmer" ASOs are designed with a central DNA-like region flanked by 2'-O-MOE modified nucleotides. When the ASO binds to the target mRNA, the resulting DNA:RNA hybrid duplex is recognized and cleaved by RNase H, a ubiquitously expressed enzyme that degrades the RNA strand.[5][6]
-
Steric hindrance: ASOs can also be designed to bind to specific sites on the pre-mRNA or mRNA to physically block processes like splicing or translation initiation, without degrading the RNA molecule.[2][7]
Small Interfering RNA (siRNA): In contrast, siRNAs are double-stranded RNA molecules, typically 20-25 base pairs long.[7] They operate through the endogenous RNA interference (RNAi) pathway.[1]
-
RISC Loading: Once inside the cell, the siRNA duplex is recognized and loaded into the RNA-Induced Silencing Complex (RISC).[8]
-
Strand Separation: Within RISC, the passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand is retained.
-
Target Recognition and Cleavage: The guide strand then directs RISC to the complementary target mRNA sequence. The Argonaute-2 (Ago2) protein, a key component of RISC, then cleaves the mRNA, leading to its degradation and subsequent gene silencing.[8]
Head-to-Head Performance Comparison
The choice between a 2'-O-MOE ASO and an siRNA depends on the specific research or therapeutic goal, the target gene, and the experimental system. Below is a summary of key performance characteristics.
| Feature | 2'-O-MOE ASO | siRNA |
| Structure | Single-stranded DNA/RNA hybrid (gapmer) | Double-stranded RNA |
| Mechanism | RNase H-mediated cleavage or steric hindrance | RISC-mediated cleavage |
| Cellular Location | Active in both nucleus and cytoplasm[10] | Primarily active in the cytoplasm[10] |
| Potency | Highly potent; activity is sequence-dependent. | Generally very potent in cell culture.[5] |
| Specificity | Off-target effects can occur via partial hybridization. | Off-target effects are a known issue, often mediated by the "seed region" of the guide strand mimicking miRNA activity.[5] |
| Stability | 2'-O-MOE and phosphorothioate (B77711) backbone modifications provide high nuclease resistance.[4] | Generally less stable than modified ASOs without chemical modifications, but modifications significantly improve stability.[7] |
| Delivery | Can be delivered "naked" (gymnotic delivery) to some cell types in vitro; in vivo often requires formulation or conjugation.[5][11] | Requires a delivery vehicle (e.g., lipid nanoparticles, viral vectors) or chemical conjugation for efficient cellular uptake.[2][12] |
| Duration of Effect | Can have a long duration of action in vivo due to high stability. | Duration is dependent on the stability of the siRNA and the turnover of the RISC complex. |
| Cost | Synthesis of single-stranded modified ASO can be more cost-effective. | Synthesis of two modified strands can be more expensive. |
Quantitative Data: A Case Study on P2X3 Receptor Knockdown
Direct, published head-to-head comparisons under identical experimental conditions are not abundant. However, a study targeting the P2X3 receptor in CHO and 33B cell lines provides valuable comparative data.[13] The study compared a 2'-O-MOE modified ASO (ASO-5037) with an siRNA (siRNA-7556/7557) targeting a similar region of the rat P2X3 mRNA.
Table 1: P2X3 mRNA Knockdown in CHO-rP2X3 Cells [13]
| Reagent | Concentration | % mRNA Inhibition (Mean ± SD) |
| siRNA | 100 nM | ~55% |
| 200 nM | ~70% | |
| 400 nM | ~80% | |
| 2'-O-MOE ASO | 100 nM | ~20% |
| 200 nM | ~30% | |
| 400 nM | ~40% |
Data are estimated from figures in the cited publication and represent knockdown 24 hours post-transfection using Oligofectamine.
In this specific study, the siRNA demonstrated greater potency in knocking down P2X3 mRNA compared to the 2'-O-MOE ASO at the same concentrations.[13] It is critical to note that the optimal delivery method and sequence for an ASO may differ significantly from that of an siRNA, and these results represent a single target comparison.[1]
Experimental Protocols
Executing a robust comparison between ASO and siRNA technologies requires careful experimental design. Below is a generalized protocol for an in vitro comparison experiment.
Detailed Methodology: In Vitro Gene Knockdown Comparison
Objective: To compare the efficacy and potency of a 2'-O-MOE ASO and an siRNA targeting the same gene in a mammalian cell line.
1. Reagent Preparation:
-
ASO: Resuspend the lyophilized 2'-O-MOE ASO and a scrambled sequence negative control ASO in nuclease-free water to create a 100 µM stock solution. Aliquot and store at -20°C.
-
siRNA: Resuspend the lyophilized siRNA duplex and a non-targeting control siRNA in the provided buffer to create a 20 µM stock solution. Aliquot and store at -20°C.
2. Cell Culture and Seeding:
-
Culture the chosen mammalian cell line (e.g., HeLa, HEK293) under standard conditions.
-
The day before transfection, seed the cells into 24-well plates at a density that will result in 30-50% confluency at the time of treatment.[14] For example, seed 5 x 10^4 cells per well in 500 µL of complete growth medium.
3. Transfection/Delivery Procedure:
-
For 2'-O-MOE ASO (Gymnotic/Naked Delivery):
-
On the day of treatment, prepare serial dilutions of the ASO stock solution in pre-warmed, serum-free medium to achieve final concentrations ranging from 10 nM to 500 nM.
-
Remove the growth medium from the cells and add the ASO-containing medium. For gymnotic delivery, ASOs are added directly to the culture medium.[5]
-
-
For siRNA (Lipid-Mediated Transfection):
-
Prepare two sets of tubes for each condition. In tube A, dilute the siRNA stock solution in serum-free medium (e.g., Opti-MEM) to the desired final concentration (e.g., 1 nM to 100 nM).
-
In tube B, dilute a suitable lipid transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
4. Incubation and Cell Harvest:
-
Return the plates to the incubator and culture for the desired time period, typically 24 to 72 hours.[14]
-
After incubation, wash the cells with PBS and harvest them for RNA and protein analysis.
5. Analysis of Gene Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from the harvested cells using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative mRNA expression using the ΔΔCt method to determine the percentage of knockdown compared to the negative control.[15]
-
-
Western Blot:
-
Extract total protein from the harvested cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the target protein and a loading control (e.g., β-actin).
-
Visualize bands and perform densitometry to quantify the reduction in protein levels.[15]
-
Controls are critical: Always include an untreated control, a negative control ASO (scrambled sequence), and a negative control siRNA to ensure that the observed effects are specific to the targeting sequence.[15] Performing a dose-response curve for both agents is essential to accurately compare their potency (EC50).[5]
Conclusion
Both 2'-O-MOE ASOs and siRNAs are powerful and highly effective tools for gene knockdown. siRNAs often exhibit higher potency in standard cell culture experiments, potentially due to the catalytic nature of the RISC complex.[5] However, 2'-O-MOE ASOs offer versatility by functioning in both the nucleus and cytoplasm, which is a distinct advantage for targeting nuclear-retained RNAs or modulating splicing.[10] Furthermore, advances in ASO chemistry and the potential for gymnotic delivery in some systems simplify experimental workflows.[5]
The ultimate choice between these technologies will be guided by the specific biological question, the subcellular location of the target RNA, the cell type or in vivo model, and the long-term therapeutic goal. For researchers, it is often beneficial to test both platforms to determine which provides the most robust and specific knockdown for a given target.[1]
References
- 1. origene.com [origene.com]
- 2. What is the difference between therapeutic siRNA and antisense oligonucleotides? [synapse.patsnap.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idtdna.com [idtdna.com]
- 7. gencefebio.com [gencefebio.com]
- 8. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]
- 9. In Vivo siRNA Delivery and Tissue Targeting (In Vivo RNAi) - Altogen Labs [altogenlabs.com]
- 10. rarediseasesjournal.com [rarediseasesjournal.com]
- 11. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo siRNA Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 13. Independent combinatorial effect of antisense oligonucleotides and RNAi-mediated specific inhibition of the recombinant Rat P2X3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aumbiotech.com [aumbiotech.com]
- 15. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 2'-O-MOE ASOs Using Mismatch Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of antisense oligonucleotides (ASOs) hinges on their ability to bind with high specificity to their intended RNA target. Off-target effects, where ASOs bind to and affect unintended RNAs, can lead to toxicity and reduced efficacy. The 2'-O-methoxyethyl (2'-O-MOE) modification is a second-generation ASO chemistry designed to enhance binding affinity, nuclease resistance, and importantly, specificity.[1] This guide provides a comparative framework for validating the specificity of 2'-O-MOE ASOs, with a focus on the critical role of mismatch controls.
The Importance of Mismatch Controls
Mismatch controls are ASOs that are identical in sequence to the active ASO, save for one or more nucleotide mismatches to the target RNA. These controls are indispensable for demonstrating that the biological effect of an ASO is a direct result of its binding to the intended target. By comparing the activity of the perfectly matched ASO to its mismatched counterparts, researchers can quantify the degree of specificity and identify potential off-target liabilities early in the drug development process. A significant loss of activity with the introduction of mismatches is a key indicator of a highly specific ASO.[1]
Mechanism of Action: 2'-O-MOE Gapmer ASOs
Many 2'-O-MOE ASOs are designed as "gapmers." These chimeric oligonucleotides consist of a central "gap" of deoxy-DNA nucleotides flanked by "wings" of 2'-O-MOE modified nucleotides. This design leverages the benefits of both chemistries: the 2'-O-MOE wings provide high binding affinity and nuclease stability, while the DNA gap is capable of recruiting RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex. This targeted RNA degradation leads to a reduction in the expression of the protein encoded by the target RNA.
Quantitative Comparison of On-Target vs. Mismatch ASO Activity
The following table presents a summary of data from a study by Watt et al. (2017), which evaluated the in vitro potency (IC50) of a 2'-O-MOE ASO (ASO_001) against its intended target and several unintended transcripts with terminal mismatches.[2] A lower IC50 value indicates higher potency.
| Target Transcript | ASO Match Status | Mismatch Structure | IC50 (µM) | Potency Relative to Intended Target |
| Intended Target | Perfect Match | - | 0.03 | 1x |
| Unintended Target 1 | Mismatch | 2 terminal mismatches | 0.06 | 2x weaker |
| Unintended Target 2 | Mismatch | 3 terminal mismatches | > 0.3 | >10x weaker |
| Unintended Target 3 | Mismatch | 3 terminal mismatches | > 0.3 | >10x weaker |
Data adapted from Watt et al. (2017).[2]
This data clearly demonstrates that the introduction of even a few terminal mismatches significantly reduces the potency of the 2'-O-MOE ASO, highlighting its specificity for the intended target.
Experimental Protocols
To aid researchers in designing their own specificity validation studies, we provide a detailed, generalized protocol for in vitro ASO activity assessment, based on methodologies described in the literature.[2][3]
Experimental Workflow
References
biophysical comparison of duplexes containing 2'-O-MOE-U and other modifications
For researchers, scientists, and drug development professionals, the precise selection of chemical modifications in oligonucleotide therapeutics is paramount. This guide provides a biophysical comparison of duplexes containing 2'-O-(2-Methoxyethyl)-Uridine (2'-O-MOE-U) and other common modifications, supported by experimental data and detailed protocols.
The landscape of nucleic acid therapeutics is continually evolving, with chemical modifications playing a pivotal role in enhancing the stability, binding affinity, and nuclease resistance of oligonucleotides. Among the second generation of modifications, 2'-O-MOE has emerged as a widely adopted standard, particularly in antisense oligonucleotides. This guide delves into the biophysical characteristics of duplexes incorporating this compound, drawing comparisons with other key modifications such as 2'-O-Methyl and Locked Nucleic Acid (LNA), to provide a clear perspective on their relative performance.
Thermal Stability: A Quantitative Comparison
The thermal stability of a nucleic acid duplex, often quantified by its melting temperature (Tm), is a critical indicator of its binding affinity and in vivo performance. The introduction of 2'-O-MOE modifications generally enhances the thermodynamic stability of duplexes.[1] This stabilization is attributed to the pre-organization of the sugar pucker into an A-form geometry, which is favorable for binding to RNA targets.[1]
Below is a summary of the change in melting temperature (ΔTm) per modification for various 2'-substitutions, providing a direct comparison of their stabilizing effects.
| Modification | ΔTm per Modification (°C) vs. DNA/RNA | ΔTm per Modification (°C) vs. RNA/RNA | Key Characteristics |
| 2'-O-Methoxyethyl (MOE) | +0.9 to +1.6[1] | +1.0 to +4.1[2] | Excellent balance of high binding affinity, nuclease resistance, and a favorable safety profile.[1][3] |
| 2'-O-Methyl (OMe) | ~+1.5[4] | +0.2 to +1.0[5][6] | Increases thermal stability and nuclease resistance.[6] |
| 2'-Fluoro (F) | +2.5[1] | Not widely reported | Offers significant thermal stabilization.[1] |
| Locked Nucleic Acid (LNA) | +2 to +8[2] | Not widely reported | Unprecedented increases in thermal stability, but can be associated with higher toxicity.[2][3] |
Note: The exact ΔTm values can vary depending on the sequence context, number of modifications, and experimental conditions.
Experimental Deep Dive: Methodologies for Biophysical Characterization
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for key biophysical experiments.
UV Thermal Denaturation (Melting Temperature, Tm)
This technique is the gold standard for determining the thermal stability of nucleic acid duplexes.
Experimental Protocol:
-
Sample Preparation: Oligonucleotide duplexes are prepared at a known concentration (typically 1-2 µM) in a buffer solution containing a specified salt concentration (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).[7]
-
Annealing: The samples are first heated to a high temperature (e.g., 85-95°C) for a short period (e.g., 5-10 minutes) to ensure complete dissociation of the strands, followed by slow cooling to a low temperature (e.g., 15°C) to allow for proper duplex formation.[7]
-
Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1.0 °C/min).[7]
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated into single strands. This is typically calculated from the first derivative of the melting curve.
UV Thermal Denaturation Workflow
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure and conformation of nucleic acid duplexes. Duplexes with A-form helices (typical for RNA and many modified oligonucleotides) exhibit a characteristic positive band around 260 nm and a negative band around 210 nm.[8]
Experimental Protocol:
-
Sample Preparation: Samples are prepared in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.2) at a concentration of approximately 3-5 µM.
-
Hybridization: Prior to measurement, samples are heated to 90°C and then slowly cooled to room temperature to ensure proper duplex formation.
-
Data Acquisition: CD spectra are recorded at a specific temperature over a wavelength range of 200-350 nm.
-
Analysis: The resulting spectra are compared to known spectra for A-form, B-form, and other nucleic acid conformations.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol:
-
Sample Preparation: Two solutions are prepared in the same buffer: one containing one oligonucleotide strand (in the sample cell) and the other containing the complementary strand (in the titration syringe).
-
Titration: The complementary strand is titrated into the sample cell in a series of small injections.
-
Heat Measurement: The heat change associated with each injection is measured by the calorimeter.
-
Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of the two strands. This curve is then fitted to a binding model to determine the thermodynamic parameters.
Conclusion
The biophysical characterization of modified oligonucleotides is a cornerstone of rational drug design. The 2'-O-MOE modification provides a robust platform, offering a significant enhancement in thermal stability and, by extension, binding affinity, coupled with a well-established safety profile. While other modifications like LNA can provide even greater stabilization, they may come with trade-offs in terms of toxicity. The choice of modification will ultimately depend on the specific application and desired therapeutic window. The experimental protocols detailed herein provide a framework for the rigorous and comparative evaluation of these critical design elements.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Nuclease Resistance of 2'-O-MOE-U versus Phosphorothioate Modifications
For researchers, scientists, and drug development professionals, the stability of oligonucleotides in biological environments is a critical parameter for therapeutic efficacy. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their in vivo applications. This guide provides a detailed comparison of two of the most effective chemical modifications designed to enhance nuclease resistance: the 2'-O-methoxyethyl (2'-O-MOE) modification of uridine (B1682114) and the phosphorothioate (B77711) (PS) backbone linkage.
This comparison is supported by experimental data and detailed methodologies to assist in the selection of the optimal modification strategy for specific research and therapeutic contexts.
Mechanisms of Nuclease Resistance
Both 2'-O-MOE and phosphorothioate modifications enhance nuclease resistance through distinct molecular mechanisms that interfere with the enzymatic cleavage of the phosphodiester backbone of oligonucleotides.
A phosphorothioate (PS) modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone.[1] This alteration makes the internucleotide linkage a poor substrate for many nucleases, thereby slowing down degradation.[1] The introduction of a sulfur atom creates a chiral center, resulting in two stereoisomers, Sp and Rp. The Sp configuration generally exhibits greater resistance to 3'-exonucleases.[2] To effectively inhibit exonuclease activity, it is often recommended to incorporate at least three PS bonds at both the 5' and 3' ends of the oligonucleotide.[3]
The 2'-O-methoxyethyl (2'-O-MOE) modification is a second-generation modification that involves the addition of a methoxyethyl group at the 2' position of the ribose sugar.[4] This bulky group provides significant steric hindrance, which physically blocks the approach of nuclease enzymes to the phosphodiester bond.[1] This modification is particularly effective at protecting against endonuclease degradation.[3]
Experimental Protocol: Nuclease Degradation Assay
A common and effective method to assess the nuclease resistance of modified oligonucleotides is a time-course degradation assay followed by gel electrophoresis.
Objective: To determine the half-life of 2'-O-MOE-U and phosphorothioate-modified oligonucleotides in the presence of nucleases.
Materials:
-
This compound modified oligonucleotide
-
Phosphorothioate modified oligonucleotide
-
Unmodified control oligonucleotide
-
Nuclease solution (e.g., snake venom phosphodiesterase for exonuclease activity, S1 nuclease for endonuclease activity, or fetal bovine serum for a biologically relevant mixture of nucleases)
-
Reaction buffer appropriate for the chosen nuclease
-
Stop solution (e.g., EDTA-containing loading dye)
-
Polyacrylamide gel (denaturing, e.g., 15-20% acrylamide, 7M urea)
-
TBE buffer
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Reaction Setup: For each oligonucleotide, prepare a master mix containing the oligonucleotide, nuclease, and reaction buffer.
-
Time-Course Incubation: Incubate the reaction mixtures at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of each reaction and immediately add it to the stop solution to halt the enzymatic degradation.
-
Gel Electrophoresis: Load the samples from each time point onto the polyacrylamide gel. Run the gel until adequate separation of the full-length oligonucleotide from its degradation products is achieved.
-
Staining and Visualization: Stain the gel with a fluorescent dye and visualize it using a gel imaging system.
-
Data Analysis: Quantify the band intensity of the full-length oligonucleotide at each time point. Plot the percentage of intact oligonucleotide against time and fit the data to an appropriate decay model to calculate the half-life (t½) of each oligonucleotide.
Quantitative Comparison of Nuclease Resistance
The following table summarizes representative data on the nuclease resistance of 2'-O-MOE and phosphorothioate modified oligonucleotides. It is important to note that direct comparisons can be challenging as stability is often sequence-dependent and experimental conditions can vary between studies.
| Modification | Nuclease Source | Half-life (t½) | Reference |
| Unmodified Oligonucleotide | Human Serum | ~1.5 hours | [5] |
| Phosphorothioate (PS) | Human Plasma | >72 hours | [5] |
| 2'-O-Methoxyethyl (2'-O-MOE) | Rat Duodenum | ~50% intact after 8 hours (partial MOE) | [6] |
| Fully 2'-O-MOE | Rat Duodenum | Completely stable, no metabolites at 8 hours | [6] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Conclusion
Both 2'-O-MOE and phosphorothioate modifications significantly enhance the nuclease resistance of oligonucleotides compared to their unmodified counterparts.
-
Phosphorothioate modifications are a well-established, first-generation modification that provides robust protection against a broad range of nucleases and are considered a gold standard for stabilizing the oligonucleotide backbone.[2]
-
2'-O-MOE modifications are a second-generation chemistry that offers substantial, and in some cases superior, protection, particularly against endonucleases, by introducing a bulky group that sterically hinders nuclease access.[1][3]
The choice between these modifications, or often their combined use in "gapmer" antisense oligonucleotides, will depend on the specific application, the target, and the desired pharmacokinetic profile.[4] For applications requiring the highest level of stability, a combination of both modifications is often employed, with 2'-O-MOE modifications in the "wings" of an oligonucleotide and a central phosphorothioate-modified DNA "gap" to support RNase H activity.[4] This guide provides a foundational understanding to aid researchers in making informed decisions for the design of nuclease-resistant oligonucleotides for therapeutic and research applications.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Phosphodiester models for cleavage of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microsynth.com [microsynth.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 2'-O-Methoxyethyl (2'-O-MOE) Modified Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of 2'-O-Methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs), a cornerstone of second-generation ASO technology. By enhancing nuclease resistance, binding affinity, and stability, 2'-O-MOE modifications have led to ASOs with higher potency and longer tissue half-lives, with several such ASO drugs having received regulatory approval.[1][2][3][4]
This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to provide a comprehensive resource for researchers in the field of oligonucleotide therapeutics.
Data Presentation: In Vitro vs. In Vivo Activity
A strong correlation between in vitro potency and in vivo efficacy is crucial for the successful clinical translation of ASO therapeutics. Generally, 2'-O-MOE ASOs exhibit a predictable dose-dependent activity that translates from cell-based assays to animal models.[5][6][7] However, it is important to note that while in vitro metabolic pathways of 2'-O-MOE ASOs are often consistent with in vivo observations, a direct quantitative correlation can sometimes be influenced by factors such as bioavailability and tissue distribution.[8][9]
The following tables present illustrative data for a 2'-O-MOE ASO targeting the human PTEN gene.
Disclaimer: The data presented below are compiled from multiple sources for illustrative purposes and do not represent a direct comparison from a single study. In vitro data is representative of typical results from cell culture experiments, while in vivo data is based on reported outcomes in mouse models.
Table 1: In Vitro Activity of a 2'-O-MOE ASO Targeting PTEN mRNA
| Parameter | Value | Cell Line | Transfection Method |
| IC50 | ~50 nM | HeLa | Lipofectamine |
| Maximum Target Knockdown | >90% | HeLa | Lipofectamine |
Table 2: In Vivo Activity of a 2'-O-MOE ASO Targeting PTEN mRNA in Mouse Liver
| Parameter | Value | Animal Model | Dosing Regimen |
| ED50 | ~10 mg/kg | Balb/c mice | Single intraperitoneal injection |
| Target Knockdown at 50 mg/kg | ~85% | Balb/c mice | Single intraperitoneal injection |
| Duration of Action | >2 weeks | Balb/c mice | Single intraperitoneal injection |
Experimental Protocols
Detailed and standardized protocols are essential for the reliable assessment of ASO activity. Below are representative methodologies for key in vitro and in vivo experiments.
In Vitro ASO Activity Assay
Objective: To determine the potency (IC50) of a 2'-O-MOE ASO in reducing target mRNA levels in a cell culture model.
Materials:
-
HeLa cells (or other suitable cell line expressing the target gene)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
2'-O-MOE ASO targeting the gene of interest (e.g., PTEN) and a scrambled control ASO
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Trizol reagent for RNA extraction
-
Reverse transcription and quantitative PCR (qPCR) reagents
Protocol:
-
Cell Seeding: Seed HeLa cells in 24-well plates at a density of 5 x 10^4 cells per well and incubate overnight at 37°C and 5% CO2.
-
ASO Transfection:
-
For each well, dilute the desired concentration of ASO (e.g., in a dose-response range from 1 nM to 1 µM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted ASO and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the ASO-lipid complex to the cells.
-
-
Incubation: Incubate the cells with the ASO complexes for 24-48 hours at 37°C and 5% CO2.
-
RNA Extraction and qPCR:
-
Lyse the cells directly in the wells using Trizol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers and probes specific for the target mRNA and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the percentage of target mRNA reduction relative to the control ASO-treated cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ASO concentration and fitting the data to a four-parameter logistic curve.
In Vivo ASO Activity Assay
Objective: To evaluate the efficacy and duration of action of a 2'-O-MOE ASO in reducing target mRNA levels in a specific tissue in an animal model.
Materials:
-
Balb/c mice (or other appropriate strain)
-
2'-O-MOE ASO targeting the gene of interest (e.g., PTEN) and a saline or scrambled control ASO, sterile and endotoxin-free
-
Sterile saline for injection
-
Syringes and needles for administration
-
Anesthesia and surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing tissues
-
Reagents for RNA extraction and qPCR as described for the in vitro assay
Protocol:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
ASO Administration:
-
Prepare the ASO solution in sterile saline at the desired concentrations for different dose groups (e.g., 5, 10, 25, 50 mg/kg).
-
Administer the ASO to the mice via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
-
Tissue Collection:
-
At predetermined time points after ASO administration (e.g., 72 hours for peak effect, and weekly thereafter to assess duration), euthanize the mice.
-
Dissect the target tissue (e.g., liver), rinse with cold PBS, and snap-freeze in liquid nitrogen.
-
-
RNA Analysis:
-
Homogenize the frozen tissue and extract total RNA.
-
Perform reverse transcription and qPCR to quantify the target mRNA and a housekeeping gene.
-
-
Data Analysis: Calculate the percentage of target mRNA reduction in the ASO-treated groups compared to the saline-treated control group. Determine the ED50 value from the dose-response data.
Mandatory Visualizations
Mechanism of Action: 2'-O-MOE Gapmer ASO
Caption: Mechanism of action of a 2'-O-MOE gapmer ASO leading to RNase H-mediated mRNA degradation.
Experimental Workflow: From In Vitro to In Vivo
Caption: A streamlined workflow for the evaluation of 2'-O-MOE ASO activity from in vitro screening to in vivo testing.
References
- 1. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncardia.com [ncardia.com]
- 3. Predictive Dose-Based Estimation of Systemic Exposure Multiples in Mouse and Monkey Relative to Human for Antisense Oligonucleotides With 2′-O-(2-Methoxyethyl) Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of 2'-O-MOE and LNA Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The advent of antisense oligonucleotides (ASOs) has opened new frontiers in therapeutic development, offering targeted gene silencing for a range of diseases. Chemical modifications to the oligonucleotide backbone are crucial for enhancing their stability, binding affinity, and overall efficacy. Among the most significant advancements are the second-generation 2'-O-methoxyethyl (2'-O-MOE) and the third-generation locked nucleic acid (LNA) modifications. While both enhance the therapeutic properties of ASOs, their toxicity profiles present a critical consideration for preclinical and clinical development. This guide provides an objective comparison of the toxicity of 2'-O-MOE- and LNA-modified oligonucleotides, supported by experimental data, to aid researchers in making informed decisions for their therapeutic programs.
Executive Summary
Extensive preclinical data reveals a discernible difference in the toxicity profiles of 2'-O-MOE and LNA-modified oligonucleotides. The primary concern associated with LNA-modified ASOs is a significantly higher propensity for hepatotoxicity compared to their 2'-O-MOE counterparts. While offering superior binding affinity and potency, this increased activity of LNA ASOs often comes at the cost of a narrower therapeutic window. In contrast, 2'-O-MOE modified ASOs generally exhibit a more favorable safety profile, particularly concerning liver function, and have a well-established track record in multiple approved therapies.
Hepatotoxicity Profile
Hepatotoxicity is a primary safety concern for systemically administered ASOs, as the liver is a major site of their accumulation. Studies in animal models, particularly mice, have consistently demonstrated that LNA-modified ASOs are more likely to induce liver damage than 2'-O-MOE-modified ASOs.[1][2][3] This is often evidenced by significant elevations in serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2]
Histopathological examinations of liver tissue from animals treated with hepatotoxic LNA ASOs often reveal hepatocellular necrosis and apoptosis.[1][3] In some instances, LNA ASOs have been shown to cause severe liver injury leading to animal death, even at doses where 2'-O-MOE ASOs of the same sequence show no signs of toxicity.[4][5]
The underlying mechanisms for LNA-induced hepatotoxicity are thought to be multifactorial and can be independent of the intended target RNA reduction.[4] Some studies suggest that certain sequence motifs within LNA ASOs may be associated with an increased risk of liver injury.
Quantitative Comparison of Hepatotoxicity Markers
| Modification | ASO Target | Species | Dose | ALT Elevation (fold increase vs. saline) | AST Elevation (fold increase vs. saline) | Reference |
| LNA | TRADD | Mouse | 4.5 µmol/kg | >10-fold | >10-fold | [2] |
| 2'-O-MOE | TRADD | Mouse | 4.5 µmol/kg | Within normal range | Within normal range | [2] |
| LNA | Control | Mouse | 4.5 µmol/kg | 46-fold | 25-fold | [1] |
| 2'-O-MOE | Pten | Mouse | 400 mg/kg | No significant elevation | No significant elevation | [5] |
| LNA | Pten | Mouse | 400 mg/kg | Moderate elevation (341 U/L) | Moderate elevation (227 U/L) | [5] |
Nephrotoxicity Profile
The kidneys are another important organ for ASO accumulation and potential toxicity. While hepatotoxicity is more pronounced with LNA modifications, renal effects have also been observed. Generally, renal toxicity is considered a class effect for phosphorothioate-modified oligonucleotides and is often related to their accumulation in the proximal tubules.[6]
Some reports indicate that high-affinity ASOs, such as those containing LNA, can lead to more acute tubular lesions.[6] However, preclinical studies in animals have been suggested to sometimes overpredict the renal effects of 2'-MOE ASOs in humans.
Immunotoxicity and Off-Target Effects
Immunostimulation
The phosphorothioate (B77711) backbone common to both 2'-O-MOE and LNA ASOs can contribute to immunostimulatory effects. However, 2' modifications, including 2'-O-MOE and LNA, have been shown to reduce these pro-inflammatory responses compared to first-generation ASOs. The potential for immunogenicity, including the formation of anti-drug antibodies, is a consideration for all oligonucleotide therapeutics and is typically assessed during preclinical development.[7][8]
Off-Target Effects
Hybridization-dependent off-target effects occur when an ASO binds to and modulates the expression of unintended RNAs with similar sequences to the target. The high binding affinity of LNA modifications, while enhancing on-target potency, may also increase the likelihood of off-target binding, even to transcripts with some mismatches.[9] This can lead to unintended biological consequences and contribute to the overall toxicity profile. Studies have shown that LNA gapmer ASOs can down-regulate the expression of off-target genes with a certain degree of complementarity.[9]
Signaling Pathways in ASO-Induced Hepatotoxicity
The molecular mechanisms underlying ASO-induced hepatotoxicity are complex and involve the activation of cellular stress and death pathways. In the case of LNA-induced liver injury, evidence points to the involvement of the p53 signaling pathway and the induction of apoptosis.[1] The activation of GADD45β, a p53-regulated gene, has been observed in the livers of mice treated with toxic LNA ASOs, but not with well-tolerated 2'-O-MOE ASOs.[1]
Experimental Protocols
A thorough assessment of ASO toxicity involves a combination of in vivo and in vitro studies. Below are generalized methodologies for key experiments cited in the comparison of 2'-O-MOE and LNA ASO toxicity.
In Vivo Hepatotoxicity Assessment in Mice
-
Animal Model: Male BALB/c or C57BL/6J mice are commonly used.
-
ASO Administration: ASOs are typically administered via subcutaneous (SC) or intravenous (IV) injection. Dosing regimens can range from a single high dose to multiple doses over several weeks. Saline-treated animals serve as the control group.
-
Clinical Observations: Animals are monitored for changes in body weight, food and water consumption, and any signs of overt toxicity.
-
Blood Collection and Serum Chemistry: At specified time points, blood is collected (e.g., via cardiac puncture at termination). Serum is separated and analyzed for liver function markers, primarily ALT and AST, using a bioanalyzer.
-
Tissue Collection and Histopathology: At necropsy, organs, particularly the liver and kidneys, are weighed and collected. A portion of the liver is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of cellular morphology, necrosis, and inflammation.
-
Gene Expression Analysis: Another portion of the liver tissue can be snap-frozen for RNA extraction. The expression of target genes and markers of cellular stress or apoptosis (e.g., GADD45β, Caspase-3) can be quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
In Vitro Cytotoxicity Assay
-
Cell Culture: Primary hepatocytes or relevant cell lines are cultured under standard conditions.
-
ASO Treatment: Cells are treated with varying concentrations of the 2'-O-MOE or LNA-modified ASOs.
-
Cell Viability Assessment: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as the MTT or LDH release assay.
-
Apoptosis Assay: The induction of apoptosis can be measured by assays that detect caspase-3/7 activity or through flow cytometry analysis of cells stained with annexin (B1180172) V and propidium (B1200493) iodide.
Conclusion
The choice between 2'-O-MOE and LNA modifications for therapeutic oligonucleotides requires a careful balance between potency and safety. LNA-modified ASOs offer the advantage of high affinity and potency, which can allow for lower effective doses. However, this is frequently accompanied by a greater risk of hepatotoxicity. In contrast, 2'-O-MOE-modified ASOs have a well-established and generally more favorable safety profile, making them a robust choice for many therapeutic applications. The comprehensive preclinical assessment of both on-target efficacy and potential toxicities is paramount in selecting the optimal chemical modification for a given ASO therapeutic candidate. Researchers and drug developers should weigh the potential for enhanced potency of LNA ASOs against the increased risk of liver-related adverse events when designing and advancing new oligonucleotide therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the Immunogenicity Potential for Oligonucleotide-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2'-O-MOE-U: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like 2'-O-methoxyethyl uridine (B1682114) (2'-O-MOE-U) are paramount for laboratory safety and environmental protection. While specific regulatory disposal guidelines for this compound are not explicitly detailed in common waste schedules, a comprehensive approach based on the disposal procedures for similar chemical classes, such as phosphoramidites, and the inherent hazardous properties of the substance provides a clear path forward.
Immediate Safety and Handling Precautions
2'-O-(2-Methoxyethyl)-uridine is a modified nucleoside that should be handled with care. According to safety data, it is harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335). Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin Protection: A laboratory coat must be worn.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation.
In the event of a spill, the area should be evacuated. The spilled material should be absorbed with an inert substance, such as vermiculite (B1170534) or dry sand, collected into a sealed container, and held for waste disposal. The affected area should then be decontaminated.
Step-by-Step Disposal Plan
The recommended disposal method for this compound involves a deactivation process through hydrolysis, followed by disposal as hazardous chemical waste. This procedure is adapted from established protocols for similar phosphoramidite (B1245037) reagents[1].
Experimental Protocol for Deactivation of this compound Waste:
This protocol is designed for small quantities of expired or unused this compound solid waste or residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous acetonitrile (B52724)
-
5% aqueous solution of sodium bicarbonate
-
Appropriately labeled hazardous waste container for aqueous chemical waste
Procedure:
-
Preparation: Conduct all operations within a certified chemical fume hood, ensuring all necessary PPE is worn.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the this compound to the 5% aqueous solution of sodium bicarbonate. The weak basic solution helps to neutralize any acidic byproducts that may form.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the compound.
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
It is crucial to prevent the chemical from entering drains or waterways[1]. All disposal activities must be in full compliance with local, state, and federal regulations.
Waste Stream Classification
This compound is not typically found on specific hazardous waste lists from the Environmental Protection Agency (EPA), such as the F, K, P, or U lists[2][3]. Therefore, its classification as hazardous waste is based on its characteristics of toxicity and irritation. When disposing of the deactivated solution, it should be managed as a non-specific chemical waste stream in accordance with institutional and regulatory guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Handling of 2'-O-Methoxyethyluridine (2'-O-MOE-U)
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2'-O-MOE-U, a modified nucleoside used in oligonucleotide synthesis.[4][5] Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against potential exposure. The following PPE is mandatory when handling this compound and related compounds.[6][7]
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes.[8] |
| Face Shield | Recommended when there is a significant risk of splashes or aerosol generation.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice. Always inspect gloves for tears or holes before use.[8] Double gloving may be appropriate for certain procedures.[7] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to protect skin and clothing from contamination.[8] |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All work with powdered or volatile forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation.[2] |
| N95 Respirator | May be required for cleaning up spills of powdered material outside of a fume hood, based on a risk assessment.[7][9] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
2.1. Preparation and Weighing:
-
Work Area: Conduct all manipulations of solid this compound within a chemical fume hood or other suitable containment device.[2]
-
Weighing: If weighing the powdered form, do so within the fume hood on a tared weigh paper or in a container to prevent dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid material slowly to avoid aerosol generation.[8]
2.2. During Use:
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1]
-
No Mouth Pipetting: Use only mechanical pipetting aids.[8]
-
Minimize Aerosols: Perform all procedures in a manner that minimizes the creation of splashes or aerosols.[8]
-
Hand Washing: Wash hands thoroughly after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[1][8]
2.3. Post-Handling:
-
Decontamination: Decontaminate all work surfaces with a suitable cleaning agent (e.g., 70% ethanol) after completing work.[8]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.[7] Wash hands after removing all PPE.[8]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh papers, pipette tips, and empty containers, should be considered chemical waste.
-
Waste Containers: Dispose of contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.[9]
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound from preparation to disposal.
References
- 1. biosynth.com [biosynth.com]
- 2. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 3. osha.gov [osha.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:163759-97-5 | Chemsrc [chemsrc.com]
- 6. epa.gov [epa.gov]
- 7. ournthssa.ca [ournthssa.ca]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
